5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7-3-5-9(6-4-7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARKPJHOVACKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351522 | |
| Record name | 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16942-66-8 | |
| Record name | 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS 16942-66-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry. By synthesizing data from established chemical principles and analogous structures, this document serves as a foundational resource for its synthesis, characterization, and exploration of its biological activities.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1] Its versatile structure allows for diverse modifications, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3][4] The subject of this guide, this compound, incorporates this key pharmacophore, suggesting its potential as a valuable building block or a lead compound in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| CAS Number | 16942-66-8 | [5] |
| Molecular Formula | C₁₁H₁₂N₂S | [5] |
| Molecular Weight | 204.30 g/mol | [5] |
| Appearance | Predicted to be a solid | - |
| Boiling Point | 359.2 °C at 760 mmHg | |
| Density | 1.185 g/cm³ | |
| LogP | 3.59 | |
| Solubility | Sparingly soluble in water | - |
Synthesis and Mechanism
The primary route for the synthesis of 2-aminothiazole derivatives is the renowned Hantzsch Thiazole Synthesis .[6][7][8] This method involves the condensation reaction between an α-haloketone and a thioamide.[9] For the synthesis of this compound, the precursors would be 2-bromo-1-(p-tolyl)propan-1-one and thiourea.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered ring intermediate.
-
Dehydration: Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.
The overall reaction is typically high-yielding and straightforward to perform.[9]
Proposed Synthetic Workflow
Below is a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(p-tolyl)propan-1-one (1 equivalent) and thiourea (1.2 equivalents) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) and by determining its melting point.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.10 | m | 4H | Aromatic protons (phenyl ring) |
| ~6.50 | s (br) | 2H | -NH₂ |
| ~2.35 | s | 3H | Methyl protons (on phenyl ring) |
| ~2.20 | s | 3H | Methyl protons (on thiazole ring) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C2 (C-NH₂) |
| ~145.0 | C4 (C-phenyl) |
| ~138.0 | C-4' (of phenyl ring) |
| ~130.0 | C-1' (of phenyl ring) |
| ~129.5 | C-3', C-5' (of phenyl ring) |
| ~128.0 | C-2', C-6' (of phenyl ring) |
| ~110.0 | C5 (C-methyl) |
| ~21.0 | Methyl carbon (on phenyl ring) |
| ~15.0 | Methyl carbon (on thiazole ring) |
FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | N-H stretching (amine) |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (thiazole ring) |
| ~1550 | N-H bending (amine) |
| ~1500, 1450 | C=C stretching (aromatic) |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 204, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the cleavage of the thiazole and phenyl rings.
Potential Biological Activities and Mechanism of Action
The 2-aminothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[2][12] While specific studies on this compound are limited, its structural features suggest potential in several therapeutic areas.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines, including breast, lung, colon, and leukemia.[2] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases, tubulin polymerization, or histone deacetylases (HDACs).[12] The presence of the 4-methylphenyl group may influence the compound's lipophilicity and binding affinity to target proteins, potentially enhancing its cytotoxic effects.[4]
Caption: Potential anticancer mechanisms of 2-aminothiazole derivatives.
Antimicrobial Activity
The thiazole ring is a core component of several clinically used antibiotics.[7] 2-Aminothiazole derivatives have shown significant activity against a range of bacterial and fungal pathogens.[4][13] The mechanism of action can vary but may involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The specific substituents on the thiazole and phenyl rings play a crucial role in determining the antimicrobial spectrum and potency.[4]
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis and characterization. Further research should focus on:
-
Optimization of the synthesis protocol to improve yields and purity.
-
Comprehensive spectroscopic analysis to confirm the predicted structural data.
-
In-depth biological evaluation to determine its specific anticancer, antimicrobial, and other potential therapeutic activities.
-
Structure-activity relationship (SAR) studies to guide the design of more potent and selective analogs.
By leveraging the information presented in this guide, researchers can unlock the full potential of this intriguing 2-aminothiazole derivative.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- YouTube. Synthesis of Thiazoles. 2019 Jan 19.
- CUTM Courseware. Thiazole.
- National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- National Center for Biotechnology Information. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.
- National Center for Biotechnology Information. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. 2021 Jan 15.
- Semantic Scholar. 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties.
- Semantic Scholar. Three possible ways of the reaction between 2-aminothiazole and electrophiles.
- Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- ResearchGate. Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of.
- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
- National Center for Biotechnology Information. 1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES.
- ResearchGate. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- National Center for Biotechnology Information. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
- ScienceDirect. Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. 2019 Jan 15.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. synarchive.com [synarchive.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. squ.elsevierpure.com [squ.elsevierpure.com]
- 12. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]
- 13. jocpr.com [jocpr.com]
physicochemical properties of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction
This compound is a heterocyclic compound belonging to the 2-aminothiazole class. Thiazole rings and their derivatives are significant scaffolds in medicinal chemistry, appearing in numerous approved drugs and biologically active agents due to their versatile biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its potential development in pharmaceutical and material science applications. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This guide provides a comprehensive overview of the core , alongside detailed, field-proven experimental protocols for their determination. The methodologies are presented not merely as steps, but with an emphasis on the underlying scientific principles, ensuring a self-validating and robust approach for researchers.
Molecular Identity and Structural Properties
A precise characterization begins with the molecule's fundamental identifiers and structure.
Chemical Structure
The two-dimensional structure of the molecule is presented below, illustrating the arrangement of the thiazole core, the tolyl substituent, and the primary amine group.
Core Compound Identifiers
The fundamental properties and identifiers of the compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 16942-66-8 | [2] |
| Molecular Formula | C₁₁H₁₂N₂S | [2] |
| Molecular Weight | 204.30 g/mol | [2] |
| SMILES | Cc1ccc(cc1)c2c(C)sc(N)n2 | - |
Summary of Physicochemical Properties
This section summarizes the key physicochemical parameters. While specific experimental values for this exact molecule are not widely published, this guide provides the necessary protocols for their empirical determination.
| Parameter | Experimental Value | Significance & Commentary |
| Melting Point (°C) | Not reported. Requires experimental determination. | Indicates purity and the physical state at a given temperature. Expected to be a solid at room temperature. |
| Boiling Point (°C) | Not reported. | Likely to decompose at high temperatures before boiling due to the presence of the amine and thiazole functional groups. |
| Aqueous Solubility | Predicted to be low. Requires experimental determination. | Governs bioavailability and formulation options. The molecule's aromatic rings and hydrocarbon nature suggest poor water solubility. |
| pKa | Not reported. Requires experimental determination. | The 2-amino group confers basic properties.[3] The pKa of its conjugate acid is critical for predicting solubility at different pH values and its interaction with biological targets. |
| LogP | Not reported. Requires experimental determination. | The octanol-water partition coefficient (LogP) is a key measure of lipophilicity, which influences membrane permeability and ADME properties. |
Experimental Protocol: Solubility Profiling
Scientific Rationale
Solubility is a critical parameter that dictates a compound's behavior in both biological and formulation contexts. A qualitative solubility profile across different pH ranges provides rapid insight into the compound's acidic or basic nature.[4] The presence of a basic amino group suggests that this compound will form a water-soluble salt in an acidic medium.[3][5] This protocol establishes this profile systematically.
Step-by-Step Methodology
-
Preparation : Label four clean, dry test tubes: "Water," "5% HCl," "5% NaOH," and "5% NaHCO₃."
-
Sample Addition : Add approximately 20-25 mg of the compound to each test tube.
-
Solvent Addition : Add 1 mL of the corresponding solvent to each test tube.
-
Mixing : Vigorously agitate each tube for 30-60 seconds using a vortex mixer.
-
Observation : Visually inspect each tube against a contrasting background to determine if the solid has dissolved completely. Record as "soluble" or "insoluble."[4]
-
pH Test (for Water Tube) : If the compound is soluble in water, test the resulting solution's pH using a calibrated pH meter or pH paper to confirm its basic nature.[4]
-
Confirmation (for HCl Tube) : To the "5% HCl" tube where the compound dissolved, add 10% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to the formation of a water-soluble amine salt.[4]
Workflow Visualization
Experimental Protocol: pKa Determination
Scientific Rationale
The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For an amine, the pKa value refers to its conjugate acid (R-NH₃⁺). This value is crucial as it determines the extent of ionization at a given pH, which directly impacts solubility, receptor binding, and membrane transport. Potentiometric titration is a highly reliable method for pKa determination, involving the gradual neutralization of the compound while monitoring the solution's pH.[6]
Step-by-Step Methodology
-
System Calibration : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation : Accurately weigh approximately 20-40 µmoles of the compound and dissolve it in a suitable co-solvent system if necessary (e.g., a methanol-water mixture) to ensure full dissolution. The solution should be slightly acidified with a known concentration of HCl to fully protonate the amine.
-
Titration Setup : Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Introduce the calibrated pH electrode and a magnetic stirrer.
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Data Acquisition : Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. For more precise results, calculate the first or second derivative of the titration curve to accurately locate the equivalence point(s).
Workflow Visualization
Experimental Protocol: Lipophilicity (LogP) Determination
Scientific Rationale
Lipophilicity, commonly expressed as LogP, is a measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical predictor of a drug's ability to cross biological membranes. While the traditional shake-flask method is viable, a more modern and efficient approach utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). This method correlates a compound's retention time on a non-polar stationary phase with its LogP value, using a series of standards with known LogP values to create a calibration curve.
Step-by-Step Methodology (RP-HPLC Method)
-
System Preparation : Use a C18 reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Standards : Prepare solutions of at least five reference compounds with well-established LogP values that bracket the expected LogP of the analyte.
-
Calibration Curve Generation :
-
Inject each standard individually onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
Plot the known LogP values of the standards against their calculated log(k') values. This creates the calibration curve.
-
-
Analyte Measurement : Prepare a solution of this compound and inject it onto the same HPLC system under identical conditions.
-
LogP Calculation :
-
Measure the retention time (t_R) of the analyte and calculate its capacity factor (k').
-
Using the linear regression equation from the calibration curve (LogP = m * log(k') + c), calculate the LogP of the analyte.
-
Workflow Visualization
Expected Spectral Characteristics
While detailed spectral data requires experimental acquisition, the structure of this compound allows for the prediction of key spectroscopic features.
-
¹H NMR : The spectrum should reveal distinct signals for the two different methyl groups (one on the thiazole ring, one on the phenyl ring), a set of signals in the aromatic region corresponding to the protons on the para-substituted phenyl ring, and a broad singlet corresponding to the two protons of the primary amine group (-NH₂).[7][8]
-
¹³C NMR : The spectrum will show signals for all 11 unique carbon atoms, including the two methyl carbons, the aromatic carbons, and the carbons of the thiazole ring.
-
FTIR : The infrared spectrum will be characterized by key absorption bands. Notably, N-H stretching vibrations for the primary amine will appear in the region of 3100-3500 cm⁻¹. C=N stretching of the thiazole ring will be observed around 1650 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.[8][9]
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.30 g/mol ).
References
- McLaughlin, J. C. Experiment 27 - Amines and Amides.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- DETERMIN
- Amines and Amides: Properties Lab Manual. (n.d.). Studylib.
- Determining pKa. (n.d.). Enamine.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.).
- This compound. (n.d.).
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
- Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... (n.d.).
- Chemical structure and physical characterization of 2-amino-5-methylthiazol derivatives 6(a–j). (n.d.).
- Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. (2007). Oriental Journal of Chemistry.
- Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine. (n.d.). Chemdiv.
- The Analysisof an Amine Mixture: An Introductory Analysis Experiment. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.
- CID 159892750 | C20H20N4S2. (n.d.). PubChem - NIH.
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. (2018). MDPI.
- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
- Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. (1993). PubMed.
- Simple Method for the Estim
- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2023).
- A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. (n.d.).
- N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. (2025).
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris.
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry.
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (n.d.). MDPI.
- Correlation equations for experimental (LogP TLC ) and theoretical... (n.d.).
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.
- Methyl({1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl})amine. (n.d.). CymitQuimica.
- 5-(p-Aminophenyl)-4-(O-tolyl)-2-thiazolamine. (n.d.). PubChem.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- N-methyl-4-phenyl-1,3-thiazol-2-amine. (n.d.). Sigma-Aldrich.
- 5-phenyl-1,3-thiazole-2,4-diamine. (2025).
- 4-METHYL-2-(4-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. (2025). ChemicalBook.
- 4-(4-HEXYLPHENYL)-5-METHYL-1,3-THIAZOL-2-AMINE. (n.d.). ChemicalBook.
- Compound N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine... (n.d.).
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
- 2-Amino-5-phenyl-1,3,4-thiadiazole. (n.d.). PubChem.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. matrixscientific.com [matrixscientific.com]
- 3. studylib.net [studylib.net]
- 4. www1.udel.edu [www1.udel.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Prepared by: Senior Application Scientist
Foreword: The Imperative of Structural Certainty
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. Thiazole derivatives, a prominent class of heterocyclic compounds, are of particular interest due to their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS: 16942-66-8), is a member of this vital chemical family.[2] An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development timelines.
This document provides researchers, scientists, and drug development professionals with an in-depth, field-proven guide to the structural elucidation of this specific thiazole derivative. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data and the causal logic behind each experimental choice. The objective is to present a self-validating workflow that ensures the highest degree of confidence in the final structural assignment.
Foundational Strategy: Synthesis as the First Clue
Before any spectroscopic analysis begins, understanding the synthetic route provides critical context. The most common and efficient method for constructing the 2-aminothiazole scaffold is the Hantzsch Thiazole Synthesis .[3][4] This reaction informs our expectations about the final structure and potential side products.
The synthesis involves the condensation of an α-haloketone with a thiourea derivative.[5] For the target molecule, the logical precursors are 1-(4-methylphenyl)propan-1-one , which is first halogenated at the α-position (e.g., using bromine or sulfuryl chloride) to form 1-bromo-1-(p-tolyl)propan-1-one, followed by cyclocondensation with thiourea.
Mechanistic Rationale
The Hantzsch synthesis proceeds via a well-established mechanism that directly leads to the desired connectivity.
Caption: The Hantzsch Thiazole Synthesis Mechanism.
Understanding this pathway confirms the expected regiochemistry: the sulfur from thiourea attacks the halogenated carbon, and the subsequent cyclization and dehydration establish the thiazole ring with the correct substituent placement.
The Elucidation Workflow: A Multi-Pronged Spectroscopic Approach
Caption: Integrated workflow for structure elucidation.
Stage 1: Determining the Molecular Blueprint with Mass Spectrometry (MS)
The first step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.[8]
-
Expected Result: The molecular formula for this compound is C₁₁H₁₂N₂S .[2]
-
Monoisotopic Mass: 204.0721 g/mol .
-
HRMS Analysis: An experimental m/z value of 204.0720 (for [M+H]⁺, 205.0799) would confirm the elemental composition with high confidence. The presence of a significant M+2 peak at approximately 4.4% relative abundance of the molecular ion peak would be indicative of the single sulfur atom.
Index of Hydrogen Deficiency (IHD)
From the molecular formula (C₁₁H₁₂N₂S), we calculate the IHD to predict the total number of rings and/or double bonds.
IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 11 - (12/2) + (2/2) + 1 = 7
This value is perfectly consistent with the proposed structure:
-
Benzene ring: 1 ring + 3 double bonds = 4
-
Thiazole ring: 1 ring + 2 double bonds = 3
-
Total = 7
This initial calculation provides immediate validation for the overall structural framework.
Stage 2: Functional Group Identification with Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in the molecule.[9] It serves as a crucial cross-check against the proposed structure.
| Predicted Absorption Band (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3250 (doublet or broad) | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H (Methyl groups) |
| ~1630 | C=N Stretch | Imine bond within the thiazole ring |
| 1600, 1500, 1450 | C=C Stretch | Aromatic ring and thiazole ring |
| ~820 | C-H Bend | 1,4-disubstituted (para) benzene ring |
The presence of a distinct N-H stretching band confirms the amine group, while the combination of aromatic and aliphatic C-H stretches and the fingerprint region bands for C=N and C=C would strongly support the heterocyclic aromatic structure.
Stage 3: Definitive Connectivity Mapping with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule.[10] Both ¹H and ¹³C NMR spectra are required for a comprehensive analysis.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum provides information on the chemical environment, number, and neighboring protons for each unique hydrogen atom in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the thiazole ring. |
| ~7.20 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the methyl group. |
| ~5.10 | Broad Singlet (br s) | 2H | -NH₂ | Amine protons; chemical shift can vary and signal may be broad. Exchangeable with D₂O. |
| ~2.38 | Singlet (s) | 3H | Ar-CH₃ | Methyl group attached to the phenyl ring. |
| ~2.35 | Singlet (s) | 3H | Thiazole-CH₃ | Methyl group attached to the thiazole ring (C5). |
-
Causality: The aromatic region is expected to show a classic AA'BB' system (appearing as two doublets) characteristic of a 1,4-disubstituted phenyl ring. The two methyl groups are in distinct electronic environments and should appear as two separate singlets. The amine protons are not expected to show coupling and will appear as a broad signal.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic nature.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C2 (Thiazole) | Carbon bonded to two nitrogen atoms (C=N). |
| ~145.0 | C4 (Thiazole) | Aromatic carbon of the thiazole ring bonded to the phenyl group. |
| ~138.0 | C4' (Phenyl) | Aromatic carbon bonded to the methyl group. |
| ~131.0 | C1' (Phenyl) | Aromatic carbon bonded to the thiazole ring. |
| ~129.5 | C3', C5' (Phenyl) | Phenyl ring carbons ortho to the methyl group. |
| ~126.0 | C2', C6' (Phenyl) | Phenyl ring carbons ortho to the thiazole ring. |
| ~115.0 | C5 (Thiazole) | Aromatic carbon of the thiazole ring bonded to the methyl group. |
| ~21.2 | Ar-CH₃ | Methyl carbon on the phenyl ring. |
| ~12.5 | Thiazole-CH₃ | Methyl carbon on the thiazole ring. |
-
Self-Validation: The presence of 9 distinct carbon signals (7 aromatic/vinylic and 2 aliphatic) perfectly matches the 9 unique carbon environments in the proposed structure, accounting for the symmetry of the p-substituted phenyl ring.
Experimental Protocols
Protocol: Hantzsch Thiazole Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(4-methylphenyl)propan-1-one (1 eq.) in glacial acetic acid.
-
Halogenation: Slowly add bromine (1 eq.) dropwise while stirring. Maintain the temperature below 20°C. Stir for 2 hours until the color of bromine disappears.
-
Cyclization: To the crude α-bromoketone solution, add thiourea (1.1 eq.).
-
Reflux: Heat the mixture to reflux for 3-4 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Protocol: Spectroscopic Sample Preparation
-
MS Analysis: Dissolve ~0.1 mg of the purified product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for ESI+ analysis.[8]
-
IR Spectroscopy: Place a small amount of the neat solid product directly onto the diamond crystal of an ATR-FTIR spectrometer and acquire the spectrum.[8]
-
NMR Spectroscopy: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved before analysis.[8]
Conclusion: Synthesis of Evidence
The structural elucidation of this compound is achieved not by a single data point, but by the seamless convergence of evidence from multiple, orthogonal techniques.
-
Synthesis Logic: The Hantzsch synthesis provides a robust and predictable route to the target scaffold.
-
Mass Spectrometry: HRMS confirms the elemental formula C₁₁H₁₂N₂S , and the calculated IHD of 7 perfectly matches the proposed aromatic heterocyclic structure.
-
IR Spectroscopy: Confirms the presence of essential functional groups: a primary amine (-NH₂), an aromatic system, and aliphatic methyl groups.
-
NMR Spectroscopy: Provides the definitive map. ¹H NMR confirms the 1,4-disubstituted phenyl ring, two distinct methyl groups, and the amine protons. ¹³C NMR confirms the 9 unique carbon environments of the skeleton.
When the data from each of these analyses are internally consistent and mutually reinforcing, the structure of this compound can be assigned with the highest degree of scientific certainty. This validated approach ensures the integrity of all subsequent research and development efforts.
References
- Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4573.
- ResearchGate (2015). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- TMP Chem (2023). Structure Elucidation of Organic Compounds. YouTube.
- ResearchGate (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
- Al-Ghorbani, M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1752.
- FABAD Journal of Pharmaceutical Sciences (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.
- MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- ResearchGate (2019). (PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- MDPI (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Chem Help ASAP (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 159892750.
- MDPI (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
- ResearchGate (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
- National Center for Biotechnology Information (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
- Intertek. Molecular Structure Characterisation and Structural Elucidation.
- National Center for Biotechnology Information. 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine.
- ResearchGate (2001). Computer methods for structure elucidation of new organic compounds from NMR spectra.
- Iranian Journal of Medical Microbiology (2024). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities.
- Royal Society of Chemistry (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- National Center for Biotechnology Information. 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl].
- PubMed (2024). Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer.
- MDPI (2024). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole.
- Journal of Chemical and Pharmaceutical Sciences (2015). Structural elucidation of compounds using different types of spectroscopic techniques.
Sources
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchps.com [jchps.com]
- 10. youtube.com [youtube.com]
biological activity of 2-amino-5-methyl-4-phenylthiazole derivatives
An In-Depth Technical Guide on the Biological Activity of 2-Amino-5-Methyl-4-Phenylthiazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The thiazole nucleus, particularly the 2-aminothiazole scaffold, represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on a specific, highly promising subclass: 2-amino-5-methyl-4-phenylthiazole derivatives. These compounds have garnered significant attention for their diverse and potent pharmacological activities. We will provide an in-depth exploration of their synthesis, a comprehensive analysis of their primary biological activities—including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties—and a discussion of key structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this versatile class of molecules.
The 2-Amino-5-Methyl-4-Phenylthiazole Core: Synthesis and Rationale
The enduring interest in 2-aminothiazole derivatives stems from their remarkable therapeutic potential, which spans antiviral, antimicrobial, anticancer, and anti-inflammatory applications, among others.[2][3][4] The 2-amino-5-methyl-4-phenylthiazole scaffold combines several key features: the biologically versatile aminothiazole ring, a phenyl group at the 4-position which can be readily modified to modulate lipophilicity and target interactions, and a methyl group at the 5-position which can influence metabolic stability and binding orientation.
General Synthesis Protocol: Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing the core structure is a variation of the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thiourea derivative. For the parent compound, 2-amino-4-phenylthiazole, this involves the reaction of acetophenone with thiourea in the presence of a halogenating agent like iodine.[5] The synthesis of the 5-methyl variant follows a similar principle.
Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenylthiazole
-
Halogenation of Ketone: To a solution of 1-phenylpropan-1-one (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether, add a halogenating agent like bromine (1 equivalent) dropwise at 0-5°C with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically washed with a sodium bisulfite solution to remove excess bromine, followed by a water wash. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude α-haloketone (1-bromo-1-phenylpropan-1-one).
-
Cyclocondensation: The crude α-haloketone is dissolved in a solvent like ethanol. To this solution, add thiourea (1.1 equivalents).
-
Reflux: The reaction mixture is heated to reflux for several hours (typically 3-6 hours). The progress is again monitored by TLC.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled. The resulting solid hydrobromide salt is filtered. To obtain the free base, the salt is neutralized with a base such as ammonium hydroxide or sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) yields the purified 2-amino-5-methyl-4-phenylthiazole.
Synthesis Workflow Diagram
Caption: General workflow for Hantzsch synthesis of the target scaffold.
Spectrum of Biological Activities
Derivatives of the 2-amino-5-methyl-4-phenylthiazole core exhibit a wide array of pharmacological effects. The ability to easily introduce diverse substituents at the exocyclic amino group (N-2 position) allows for the fine-tuning of these activities.
Anticancer Activity
The thiazole nucleus is a key component in numerous anticancer agents.[6] Derivatives of this scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[1][3]
Research has shown that introducing specific amide moieties to the 2-amino group can lead to potent antiproliferative activity.[7] For instance, certain derivatives have shown remarkable growth inhibitory effects against cell lines such as A549 (lung), HeLa (cervical), HT29 (colon), and MCF-7 (breast).[3][7][8] In one study, a 2-amino-4-phenylthiazole derivative exhibited an IC₅₀ value of 2.01 µM against HT29 cells.[3][7] Another study highlighted a derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, which showed high selectivity and an IC₅₀ value of 23.30 µM against A549 lung cancer cells while being non-toxic to normal NIH/3T3 cells.[9]
Table 1: Anticancer Activity of Selected 2-Amino-5-Methyl-4-Phenylthiazole Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Derivative A | N-(thiazol-2-yl)-amide | HT29 (Colon) | 2.01 | [7] |
| Derivative B | 2-chloro-N-(thiazol-2-yl)acetamide | A549 (Lung) | >1000 | [9] |
| Compound 4c | 2-[(1-methyl-1H-tetrazol-5-yl)thio] | A549 (Lung) | 23.30 | [9] |
| Compound 4a | 2-[(1-Methyl-1H-imidazol-2-yl)thio] | A549 (Lung) | 51.01 | [9] |
| Cisplatin | (Reference Drug) | A549 (Lung) | 16.40 |[9] |
Antimicrobial Activity
Derivatives from both 2-aminothiazole and its 5-methyl analog have been extensively explored for their efficacy against bacterial and fungal pathogens.[6] Studies have reported significant antibacterial activity against strains like Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus.[10] For example, peptide derivatives of 2-amino-4-phenylthiazole have shown potent antifungal and anthelmintic activities.[5] The introduction of an oxazole ring as an isosteric replacement for the thiazole has also been investigated to improve antimicrobial activity and physicochemical properties.[4]
Table 2: Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Modification | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Derivative C | 4-((2-(4-methylpiperidin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)benzonitrile | P. aeruginosa | 31.2 | [10] |
| Derivative D | Peptide conjugate | Fungal strains | Significant | [5] |
| Derivative E | Arylazo moiety at C5 | E. coli, S. aureus | Good activity |[11] |
Anti-inflammatory Activity
The potential to modulate inflammatory pathways is another key attribute of this class of compounds.[6] The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[12] A study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives identified them as a novel class of selective COX-1 inhibitors, with some compounds showing better activity than the reference drug indomethacin.[12] Other studies on 5-methyl-2-phenylthiazole derivatives have also demonstrated good anti-inflammatory and analgesic activities with low ulcerogenic effects compared to diclofenac.[13]
Table 3: Anti-inflammatory Activity of Selected Derivatives
| Compound ID | Assay | Result | Reference |
|---|---|---|---|
| Compound 9 | Carrageenan-induced paw edema | 64.1% inhibition | [13] |
| Compound 10 | Carrageenan-induced paw edema | 69.2% inhibition | [13] |
| Compound 14 | Carrageenan-induced paw edema | 60.2% inhibition | [13] |
| Diclofenac | Carrageenan-induced paw edema | 73.1% inhibition |[13] |
Anticonvulsant Activity
Thiazole and its derivatives have been associated with anticonvulsant and tranquilizer activities.[5] Novel thiazolidin-4-one substituted thiazoles have been synthesized and screened for their antiepileptic potential using standard models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[14] One of the most potent compounds identified was 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, suggesting its potential as a lead molecule for developing safer antiepileptic drugs.[14]
Table 4: Anticonvulsant Activity of a Lead Thiazole Derivative (PTT6)
| Test | Dose (mg/kg) | Result | Neurotoxicity | Reference |
|---|---|---|---|---|
| MES | 100 | 100% Protection | Minimal | [14] |
| scPTZ | 100 | 100% Protection | Minimal |[14] |
Antioxidant Activity
The ability to scavenge free radicals has been reported for derivatives of 2-amino-5-methylthiazole.[6] A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant activity using DPPH, hydroxyl, and nitric oxide radical scavenging assays.[15] Compounds with electron-donating substituents on the aromatic ring, such as methoxy and hydroxyl groups, showed significant radical scavenging potential.[15]
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substituents on the Phenyl Ring (C4): For anticancer activity, halogen substitutions at the meta-position of the phenyl ring (attached to the N-amide linker) were found to be more potent than methyl groups. The order of activity for chloro-substitution was meta > 3,4-dichloro > 2,4-dichloro.[3]
-
Substituents on the Amino Group (N2): Acylation of the 2-amino group to form amides is a common strategy.[2] The type of amide has a profound impact. For instance, coupling with heterocyclic moieties like tetrazole and imidazole can confer selective anticancer activity.[9]
-
Substituents on the Thiazole Ring (C5): The presence of the methyl group at C5 is crucial. Exchanging it for a bromo group has been shown to result in compounds with IC₅₀ values in the micromolar range for anticancer activity.[3] For antimicrobial activity, the introduction of an arylazo group at the C5 position has been a successful strategy.[11]
SAR Visualization
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
The 2-amino-5-methyl-4-phenylthiazole scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives based on this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. The synthetic accessibility of this scaffold allows for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., kinases, enzymes) for the most potent anticancer and anti-inflammatory derivatives.
-
In Vivo Efficacy: Moving promising lead compounds from in vitro assays to in vivo animal models to assess their efficacy and safety profiles.
-
Combinatorial Libraries: Expanding the chemical space through combinatorial synthesis to discover novel derivatives with enhanced or entirely new biological activities.
-
QSAR and Computational Modeling: Employing computational tools to refine SAR models and guide the rational design of next-generation derivatives with improved therapeutic indices.
The continued exploration of 2-amino-5-methyl-4-phenylthiazole derivatives holds immense promise for the discovery of novel therapeutic agents to address significant unmet medical needs.
References
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: )
- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents - MDPI. (2018-02-15) (URL: [Link])
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. (2021-01-15) (URL: [Link])
- Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (URL: [Link])
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC - NIH. (URL: [Link])
- Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. (URL: [Link])
- Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties - ResearchG
- Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells - DergiPark. (URL: [Link])
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents - Taylor & Francis Online. (URL: [Link])
- Synthesis of some new 5- substituted of - JOCPR. (URL: [Link])
- Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed. (URL: [Link])
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021-03-07) (URL: [Link])
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC - NIH. (URL: [Link])
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])
- Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents - ResearchG
- Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021-03-07) (URL: [Link])
- Effect of the concentration of 2-amino-5-methyl-4-phenylthiazole 2g on...
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central. (URL: [Link])
- Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed. (URL: [Link])
- Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals - Biomedical and Pharmacology Journal. (2023-12-29) (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yuzuncu Yil University Journal of the Institute of Natural and Applied Sciences » Submission » Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells [dergipark.org.tr]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents, including the notable anti-cancer drug Dasatinib.[1][2] This technical guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored, member of this class: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. Drawing upon extensive structure-activity relationship (SAR) data from analogous compounds, this document outlines a strategic approach for researchers and drug development professionals to systematically investigate its therapeutic potential, with a primary focus on oncology, inflammation, and infectious diseases. Detailed, field-proven experimental protocols are provided to facilitate the validation of these hypothesized targets.
Introduction: The 2-Aminothiazole Scaffold - A Privileged Platform for Drug Discovery
The 2-aminothiazole core is a five-membered heterocyclic ring containing nitrogen and sulfur, which has demonstrated a remarkable diversity of biological activities. These include anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties.[3][4][5] The versatility of this scaffold lies in its synthetic tractability, allowing for substitutions at multiple positions, which in turn modulates its interaction with various biological macromolecules.
The compound of interest, this compound, possesses key structural features that suggest a strong potential for biological activity. The 4-phenyl substitution is a common feature in many active 2-aminothiazole derivatives, and the additional methyl groups may influence its binding affinity and selectivity for specific targets. This guide will dissect the potential of this molecule by therapeutic area, proposing high-priority targets and the experimental workflows to validate them.
Oncology: Targeting Aberrant Kinase Signaling
The most prominent and clinically validated application of 2-aminothiazole derivatives is in oncology, primarily through the inhibition of protein kinases.[1][6] Many cancers are driven by dysregulated kinase activity, making them prime targets for therapeutic intervention.
Hypothesized Kinase Targets
Based on the structure of this compound and extensive research on analogous compounds, the following kinases are proposed as high-priority potential targets:
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases, including Src, Lck, and Fyn, are crucial regulators of cell proliferation, survival, and migration. The 2-aminothiazole scaffold is a well-established template for potent pan-Src inhibitors.[7][8][9][10] Overexpression and activation of SFKs are common in many solid tumors.
-
Bcr-Abl: The fusion protein Bcr-Abl is the causative agent of Chronic Myelogenous Leukemia (CML). Dasatinib, a potent Bcr-Abl inhibitor, features a 2-aminothiazole core, highlighting the scaffold's effectiveness against this target.[1][10]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their overexpression is linked to genomic instability and tumorigenesis. Several 2-aminothiazole derivatives have been identified as inhibitors of Aurora kinases A and B.[11]
-
Casein Kinase 2 (CK2): This ubiquitously expressed serine/threonine kinase is involved in a multitude of cellular processes, including cell growth and proliferation. Notably, 2-aminothiazole derivatives have been identified as allosteric inhibitors of CK2, offering a potential for high selectivity.[12][13][14]
Target Validation Strategy: A Multi-pronged Approach
A logical workflow is essential to validate these potential kinase targets. The following diagram illustrates a recommended experimental strategy:
Caption: Proposed workflow for oncological target validation.
Experimental Protocols
This protocol is adapted from commercially available kits and measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Recombinant Lck enzyme
-
Tyrosine Kinase Buffer
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (dissolved in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[15]
-
Add 2 µL of Lck enzyme diluted in Tyrosine Kinase Buffer.
-
Add 2 µL of a substrate/ATP mixture.[15]
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[15]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
| Parameter | Typical Concentration |
| Lck Enzyme | 1-5 ng/well |
| Substrate | 0.2 mg/mL |
| ATP | 10-50 µM |
This assay assesses the impact of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., K562 for Bcr-Abl, Jurkat for Lck)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][17]
-
If using adherent cells, remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16][17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Inflammation: Modulating Immune Responses
The role of kinases, particularly SFKs like Lck, in T-cell activation makes them attractive targets for inflammatory and autoimmune diseases.[10] Additionally, enzymes involved in the eicosanoid pathway are potential targets for 2-aminothiazole derivatives.[18][19]
Hypothesized Anti-inflammatory Targets
-
Lck: As a key kinase in T-cell receptor signaling, inhibition of Lck can dampen T-cell activation and proliferation, a central event in many inflammatory conditions.
-
Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. Some 2-aminothiazole derivatives have shown inhibitory activity against these enzymes.[18]
-
5-Lipoxygenase (5-LOX): This enzyme catalyzes the first step in the biosynthesis of leukotrienes, another class of potent inflammatory mediators.[18]
Target Validation Strategy
Caption: Proposed workflow for anti-inflammatory target validation.
Experimental Protocols
This assay uses the fluorescent dye CFSE to track cell division in T-cells stimulated to proliferate.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
RPMI-1640 medium with 10% FBS
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or PHA)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1 x 10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.[18]
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with culture medium.
-
Plate the CFSE-labeled cells in a 96-well plate and treat with various concentrations of the test compound.
-
Add T-cell activation stimuli.
-
Incubate for 3-5 days.
-
Harvest the cells, wash with FACS buffer, and analyze by flow cytometry. A reduction in CFSE fluorescence intensity indicates cell division.
This is a fluorometric assay that measures the peroxidase activity of COX-2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Amplex™ Red reagent
-
Arachidonic acid (substrate)
-
Fluorometric plate reader
Procedure:
-
Dilute COX-2 enzyme in COX Assay Buffer.[1]
-
In a 96-well black microplate, add the diluted enzyme.
-
Add the test compound at various concentrations. Incubate for 10 minutes at 37°C.[20]
-
Add Amplex™ Red reagent.[1]
-
Immediately read the fluorescence intensity (excitation = 535 nm; emission = 590 nm) in kinetic mode.[1]
-
Calculate the rate of reaction and determine the percent inhibition and IC50 value.
Infectious Diseases: Novel Antimicrobial Mechanisms
The 2-aminothiazole scaffold is also present in compounds with antibacterial and antifungal activity.[3] This suggests that this compound may have potential as an antimicrobial agent.
Hypothesized Antimicrobial Targets
-
UDP-N-acetylenolpyruvylglucosamine Reductase (MurB): This enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB is a promising strategy for developing new antibiotics.[15][20]
-
Sterol 14α-demethylase (CYP51): This is a key enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of CYP51 is the mechanism of action for azole antifungal drugs.[15][20]
Target Validation Strategy
Caption: Proposed workflow for antimicrobial target validation.
Experimental Protocols
This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][10][11]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.[9]
-
Prepare an inoculum of the microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[11]
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity).[10]
This assay typically monitors the oxidation of NADPH, which is consumed during the MurB-catalyzed reaction.
Materials:
-
Purified MurB enzyme
-
Substrate (UDP-N-acetylenolpyruvylglucosamine)
-
NADPH
-
Assay buffer
-
UV-transparent 96-well plates
-
Spectrophotometer
Procedure:
-
In a UV-transparent 96-well plate, add the assay buffer, MurB enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates and determine the percent inhibition and IC50 value.
Conclusion and Future Directions
This compound is a promising compound that warrants further investigation as a potential therapeutic agent. Its structural similarity to known kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds provides a strong rationale for the proposed target validation strategies. The experimental workflows and protocols detailed in this guide offer a clear and systematic path for researchers to elucidate the mechanism of action and therapeutic potential of this molecule.
Future studies should focus on lead optimization to improve potency and selectivity for the identified targets. Furthermore, in vivo studies in relevant animal models will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives. The insights gained from such studies will be invaluable in advancing this promising 2-aminothiazole derivative towards clinical development.
References
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(33), 29148-29164.
- Wang, T., et al. (2013). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1319-1327.
- Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry, 62(5), 2519-2533.
- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354525) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
- Engel, M., et al. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. Part 2: Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 63(17), 9394-9413.
- ResearchGate. (n.d.). Design of 2‐aminothiazole CHK1 inhibitors.
- Engel, M., et al. (2020). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry, 63(17), 9394-9413.
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414.
- Pospisil, P., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(16), 4945.
- ResearchGate. (n.d.). Development of 2-aminothiazole core in anticancer therapeutic areas.
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
- Coppi, G., et al. (1993). 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittel-Forschung, 43(8), 856-861.
- Yurttas, L., & Atli, O. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 455-468.
- ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- El-Sayed, R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(4), 743-765.
- ResearchGate. (n.d.). synthesis and antimicrobial activity of 2- aminothiazole derivatives.
- ResearchGate. (n.d.). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Quah, B. J., et al. (2007). CFSE dilution to study human T and NK cell proliferation in vitro. Journal of Visualized Experiments, (3), 1-3.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- protocols.io. (2024). Kinase activity assays Src and CK2.
- Assay Genie. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric) (#BN01136).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- protocols.io. (2023). MTT (Assay protocol).
- Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175.
- BellBrook Labs. (n.d.). SRC Kinase Assay.
- Bio-Techne. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
- Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (2006). Methods in Molecular Biology, 328, 141-149.
- LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay.
- PLOS. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS Neglected Tropical Diseases, 9(11), e0004179.
- National Center for Biotechnology Information. (2023). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. International Journal of Molecular Sciences, 24(5), 4811.
- National Center for Biotechnology Information. (2011). A Homogeneous, High-Throughput-Compatible, Fluorescence Intensity-Based Assay for UDP-N-Acetylenolpyruvylglucosamine Reductase (MurB) with Nanomolar Product Detection. Assay and Drug Development Technologies, 9(6), 575-584.
- National Center for Biotechnology Information. (2015). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. Journal of Medicinal Chemistry, 58(15), 6044-6058.
- National Center for Biotechnology Information. (2017). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 61(8), e00473-17.
- National Center for Biotechnology Information. (2022). Screening and molecular dynamics simulation of compounds inhibiting MurB enzyme of drug-resistant Mycobacterium tuberculosis: An in-silico approach. Journal of Biomolecular Structure and Dynamics, 40(18), 8195-8208.
- National Center for Biotechnology Information. (2012). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry, 55(17), 7653-7663.
- ARUP Laboratories. (2023). BCR-abl, Tyrosine Kinase Inhibitor Resistance, Kinase Domain Mutation Screen.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase activity assays Src and CK2 [protocols.io]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. promega.com [promega.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. assaygenie.com [assaygenie.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
In Silico Screening of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including approved therapeutics.[1][2] This technical guide provides a comprehensive, in-depth walkthrough of a robust in silico screening workflow designed to identify and optimize novel analogs of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. We will navigate the critical steps from target identification to lead candidate selection, emphasizing the rationale behind each methodological choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate their discovery pipelines.
Introduction: The Thiazole Scaffold and the Rationale for In Silico Screening
Thiazole derivatives are a versatile class of heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The core structure of this compound presents a privileged scaffold, offering multiple points for chemical modification to modulate its biological activity. The 2-aminothiazole moiety, in particular, is a key feature in several clinically approved protein kinase inhibitors, such as Dasatinib.[1]
In silico screening, or virtual screening, has become an indispensable tool in modern drug discovery.[5][6] It allows for the rapid and cost-effective evaluation of vast chemical libraries against a biological target, prioritizing a manageable number of promising candidates for experimental validation.[5][6] This computational funnel is particularly advantageous when exploring the chemical space around a known active scaffold.
However, it is crucial to acknowledge a well-documented characteristic of the 2-aminothiazole scaffold: its propensity for promiscuous binding. These "Promiscuous 2-Aminothiazoles" (PrATs) can appear as frequent hitters in biophysical assays, often due to non-specific interactions rather than high-affinity binding to a specific target.[7] This guide will incorporate strategies to mitigate the risk of pursuing false positives arising from this phenomenon.
Given the prevalence of 2-aminothiazole derivatives as protein kinase inhibitors, this guide will use a representative protein kinase, B-RAF , as a case study for a structure-based virtual screening campaign. The V600E mutant of B-RAF is a well-validated target in melanoma, and thiazole-based inhibitors have been reported for this enzyme.[8]
The Virtual Screening Workflow: A Strategic Overview
Our virtual screening workflow is designed as a multi-stage funnel, progressively enriching the hit list with compounds that are more likely to be true positives. Each stage employs increasingly stringent computational methods to refine the selection.
Caption: A multi-stage virtual screening workflow.
Phase 1: Library Preparation and Broad Filtering
The quality of the input chemical library is paramount to the success of any virtual screening campaign.
Analog Library Generation
Starting with the core scaffold of this compound, a virtual library of analogs can be generated by combinatorial enumeration of substituents at key positions. Commercially available chemical building block databases (e.g., from Enamine, Chemspace) can be used to guide the selection of synthetically feasible modifications.
Physicochemical and ADMET Filtering
To eliminate compounds with poor drug-like properties, the generated library should be filtered based on established physicochemical parameters and early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.[4][9]
Protocol: Physicochemical and ADMET Filtering
-
Calculate Physicochemical Properties: For each molecule in the library, compute key descriptors such as molecular weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
Apply Lipinski's Rule of Five: Filter out compounds that violate more than one of the following criteria:
-
MW ≤ 500 Da
-
LogP ≤ 5
-
HBD ≤ 5
-
HBA ≤ 10
-
-
Predict Early ADMET Properties: Utilize validated in silico models to predict properties like aqueous solubility, blood-brain barrier permeability, CYP450 inhibition, and potential toxicity.[10][11] Several web servers and software packages (e.g., SwissADME, admetSAR) are available for this purpose.[10]
-
Remove Undesirable Substructures: Filter out compounds containing known toxicophores or pan-assay interference compounds (PAINS).
Phase 2: Target-Based Screening
With a refined library of drug-like compounds, we proceed to structure-based screening against our chosen target, B-RAF V600E.
Protein Target Preparation
The quality of the protein structure is critical for accurate docking and scoring.
Protocol: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of B-RAF V600E in complex with a known inhibitor from the Protein Data Bank (PDB).
-
Pre-process the Structure:
-
Remove water molecules that are not involved in ligand binding.
-
Add hydrogen atoms and assign correct protonation states for titratable residues at a physiological pH.
-
Repair any missing side chains or loops.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Pharmacophore-Based Screening
A pharmacophore model represents the essential 3D arrangement of chemical features required for biological activity.[12] This can be used as a rapid filter to select compounds with a high probability of having the correct binding interactions.
Protocol: Pharmacophore Model Generation and Screening
-
Generate Pharmacophore Model: Based on the interactions of a known co-crystallized B-RAF inhibitor, define a pharmacophore model that includes key features such as hydrogen bond donors/acceptors, hydrophobic centroids, and aromatic rings.
-
Screen the Library: Use the generated pharmacophore model to screen the filtered analog library, retaining only those molecules that can match the pharmacophore features.
Caption: Pharmacophore model matching.
High-Throughput Virtual Screening (HTVS)
HTVS employs fast docking algorithms and simplified scoring functions to rapidly assess the binding of a large number of compounds.
Protocol: High-Throughput Virtual Screening
-
Define the Binding Site: Define a docking grid around the known binding site of the B-RAF V600E protein.
-
Dock the Library: Use a fast docking program (e.g., Glide HTVS, AutoDock Vina) to dock the pharmacophore-filtered library into the defined binding site.
-
Rank by Score: Rank the compounds based on their docking scores and select the top-scoring subset (e.g., top 10-20%) for further refinement.
Phase 3: Refinement and Prioritization
This phase involves more computationally intensive methods to improve the accuracy of binding prediction and to further filter the hit list.
Molecular Docking (Standard and Extra Precision)
More accurate docking protocols are used to re-dock the hits from HTVS.
Protocol: Refined Molecular Docking
-
Standard Precision (SP) Docking: Re-dock the HTVS hits using a more accurate and computationally intensive docking algorithm (e.g., Glide SP).
-
Extra Precision (XP) Docking: Take the top-scoring compounds from SP docking and perform a final round of docking using the most rigorous algorithm available (e.g., Glide XP). This step provides a more refined prediction of the binding pose and affinity.
Binding Pose Analysis and Scoring
The predicted binding poses of the top-ranked compounds should be visually inspected to ensure they form plausible interactions with the target protein.
Key Interactions to Look For in B-RAF V600E:
-
Hydrogen bonds with the hinge region residues.
-
Hydrophobic interactions in the back pocket.
-
Pi-stacking interactions with aromatic residues.
ADMET and Toxicity Prediction
A more comprehensive ADMET profile should be generated for the refined hit list.
| Property | Desirable Range/Outcome | Rationale |
| Aqueous Solubility | High | Ensures good bioavailability. |
| Caco-2 Permeability | High | Predicts intestinal absorption. |
| CYP450 Inhibition | No inhibition of major isoforms (e.g., 3A4, 2D6) | Reduces the risk of drug-drug interactions. |
| hERG Inhibition | Low to none | Minimizes the risk of cardiotoxicity. |
| Hepatotoxicity | Predicted to be non-toxic | Reduces the risk of liver damage. |
| Mutagenicity (Ames) | Predicted to be non-mutagenic | Reduces the risk of carcinogenicity. |
Phase 4: Candidate Selection
The final step involves integrating all the computational data to select a diverse set of promising candidates for experimental validation.
Visual Inspection and Clustering
Visually inspect the binding poses of the top-ranked compounds and cluster them based on their chemical scaffolds and predicted binding modes. This ensures the selection of a diverse set of compounds for synthesis.
Selection of Top Candidates
Select a final list of 20-50 compounds for synthesis and in vitro biological evaluation. The selection should be based on a consensus of:
-
Good docking scores in XP mode.
-
Favorable predicted ADMET properties.
-
Plausible binding interactions with key residues.
-
Chemical diversity.
Mitigating Promiscuity: The Importance of Secondary Assays
Given the known promiscuity of the 2-aminothiazole scaffold, it is imperative to plan for secondary and biophysical assays to confirm that the activity of any identified hits is due to specific binding to the target. These may include:
-
Surface Plasmon Resonance (SPR): To measure binding kinetics (on- and off-rates).
-
Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.
Conclusion
The in silico screening workflow detailed in this guide provides a robust and rational framework for the discovery of novel analogs of this compound. By integrating a multi-stage filtering approach with careful target preparation, advanced molecular docking techniques, and comprehensive ADMET prediction, researchers can significantly enhance the efficiency of their drug discovery efforts. The cautionary note regarding the potential for promiscuous binding of this scaffold underscores the importance of a well-rounded hit validation strategy that includes biophysical and cellular assays. This integrated approach will ultimately lead to the identification of higher-quality lead candidates with a greater probability of success in preclinical and clinical development.
References
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). European Journal of Medicinal Chemistry. [Link]
- Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (2015). Journal of Medicinal Chemistry. [Link]
- Pharmacophore modeling in drug design. (2025). Advances in Pharmacology. [Link]
- Virtual Screening for Drug Discovery: A Complete Guide. (2025). Technology Networks. [Link]
- How do you predict ADMET properties of drug candid
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (n.d.).
- Virtual Screening in Drug Discovery Techniques & Trends. (2025). Chem-space.com. [Link]
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
- Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
- (PDF) Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
- In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (2021). World Journal of Advanced Research and Reviews. [Link]
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2019). Molecules. [Link]
- (PDF) In silico design and synthesis of novel thiazole derivatives as antitubercular agents. (2025).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review. (2014). The AAPS Journal. [Link]
- QSAR Studies of New Compounds Based on Thiazole Derivatives as PIN1 Inhibitors via statistical methods. (2020). RHAZES: Green and Applied Chemistry. [Link]
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (2016). RSC Advances. [Link]
- Dramatically improving hit rates with a modern virtual screening workflow. (n.d.). Schrödinger. [Link]
- ADMET Prediction. (n.d.). Rowan Scientific. [Link]
- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Pharmaceuticals. [Link]
- 2D-QSAR Study of Thiazole derivatives as 5- Lipoxygenase inhibitors. (2023).
- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. (2024). Letters in Drug Design & Discovery. [Link]
- Small molecule docking. (n.d.). Bonvin Lab. [Link]
- In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. (2018). International Journal of Molecular Sciences. [Link]
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (2016). Authorea. [Link]
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
- Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]
- Using ADMET to Move Forward from Drug Discovery to Development. (2025). Bitesize Bio. [Link]
- Building a Virtual Drug Screening Workflow with BioNeMo. (2024). YouTube. [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). Journal of Chemistry. [Link]
- (PDF) QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. (2009).
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. wjarr.com [wjarr.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 9. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 11. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]
- 12. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction
This compound, with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.30 g/mol , is a heterocyclic compound belonging to the aminothiazole class.[1] Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, which makes the precise and unambiguous characterization of novel analogs like this one critically important for drug discovery and development professionals.[2][3]
Molecular Structure and Key Features
A thorough analysis begins with understanding the molecule's structure. The compound consists of a central 2-aminothiazole ring substituted at the 4-position with a p-tolyl (4-methylphenyl) group and at the 5-position with a methyl group.
Key Structural Features for Spectroscopic Analysis:
-
Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, which influences the electronic environment of adjacent protons and carbons.
-
p-Tolyl Group: A benzene ring substituted with a methyl group, which will produce characteristic aromatic signals in NMR and IR.
-
Amino Group (-NH₂): A primary amine attached to the thiazole ring, featuring exchangeable protons and characteristic IR stretching vibrations.
-
Methyl Groups: Two distinct methyl groups—one on the thiazole ring and one on the phenyl ring—which will appear as sharp singlet signals in ¹H NMR.
Below is a workflow illustrating the comprehensive spectroscopic analysis approach.
Caption: General workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound. For this compound, soft ionization techniques are preferential to minimize premature fragmentation and ensure the observation of the molecular ion.
Expert Insights: Choosing an Ionization Technique
-
Electrospray Ionization (ESI): ESI is highly suitable for this molecule due to the presence of the basic amino group, which can be readily protonated to form a pseudomolecular ion [M+H]⁺.[4] This technique imparts minimal energy to the molecule, making it ideal for accurate molecular weight determination.[4][5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is a viable alternative, particularly for ensuring ionization if the compound exhibits lower polarity in certain solvent systems. It also typically yields the protonated molecular ion.[4]
-
Electron Ionization (EI): While EI is a classic technique, its high-energy nature would likely cause extensive fragmentation, potentially obscuring the molecular ion peak. It is better suited for creating a fragmentation library for structural confirmation after the molecular weight is established by ESI or APCI.
Predicted Mass Spectral Data
The predicted data is based on the molecular formula C₁₁H₁₂N₂S and fragmentation patterns of similar thiazole and aminopyridine structures.[4]
| Predicted m/z | Proposed Fragment Ion | Notes |
| 205.07 | [M+H]⁺ | Protonated molecular ion. High-resolution MS (HRMS) should be used to confirm the exact mass (205.0748). |
| 190.05 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine. |
| 118.05 | [C₈H₈N]⁺ | Fragment corresponding to the p-tol acetonitrile cation, from cleavage of the thiazole ring. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from tolyl groups. |
Predicted Fragmentation Pathway
The fragmentation is initiated by cleavage of the bonds within the thiazole ring, which is a common pathway for such heterocyclic systems.[4]
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Instrumentation (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Instrumentation (MS):
-
Ion Source: ESI, positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 35 psi.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. For HRMS, the observed mass should be within 5 ppm of the calculated exact mass. Analyze tandem MS (MS/MS) data to match observed fragments with the predicted pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Expert Insights: Solvent Choice and Experimental Setup
The choice of solvent is critical. While CDCl₃ is common, DMSO-d₆ is often superior for aminothiazoles because the acidic amide protons of DMSO can slow the exchange rate of the -NH₂ protons, allowing them to be observed as a distinct, often broad, singlet. In CDCl₃, these protons may exchange too rapidly or be broadened into the baseline.
Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)
Predictions are based on analysis of similar substituted thiazoles.[3][6]
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.45 | Doublet | 2H | H-2', H-6' (Aromatic) | Protons on the p-tolyl ring ortho to the thiazole group. |
| ~7.25 | Doublet | 2H | H-3', H-5' (Aromatic) | Protons on the p-tolyl ring meta to the thiazole group. |
| ~7.10 | Broad Singlet | 2H | -NH₂ (Amine) | Exchangeable protons of the primary amine, typically broad. Observable in DMSO-d₆. |
| ~2.35 | Singlet | 3H | -CH₃ (Tolyl) | Methyl group attached to the phenyl ring. |
| ~2.20 | Singlet | 3H | -CH₃ (Thiazole) | Methyl group attached to the thiazole ring, slightly shielded compared to the tolyl methyl. |
Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C-2 (C-NH₂) | Carbon bearing the amino group, significantly downfield due to the electronegativity of nitrogen. |
| ~145.0 | C-4 (Thiazole) | Quaternary carbon of the thiazole ring attached to the phenyl group. |
| ~137.0 | C-4' (Aromatic) | Quaternary aromatic carbon attached to the tolyl methyl group. |
| ~132.0 | C-1' (Aromatic) | Quaternary aromatic carbon attached to the thiazole ring. |
| ~129.5 | C-3', C-5' | Aromatic CH carbons. |
| ~127.0 | C-2', C-6' | Aromatic CH carbons. |
| ~115.0 | C-5 (Thiazole) | Carbon of the thiazole ring bearing the methyl group. |
| ~21.0 | -CH₃ (Tolyl) | Tolyl methyl carbon. |
| ~12.0 | -CH₃ (Thiazole) | Thiazole methyl carbon. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Probe: Standard broadband or inverse detection probe, tuned to ¹H and ¹³C frequencies.
-
Temperature: 298 K.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, 1024-4096 scans may be necessary.
-
Set the spectral width to cover 0-200 ppm.
-
Consider running a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which helps confirm assignments.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, multiplicities, and correlations from 2D NMR experiments (like COSY and HSQC) if necessary.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expert Insights: Sampling Technique
For solid samples, Attenuated Total Reflectance (ATR) is the preferred modern technique. It requires minimal sample preparation—just a small amount of solid pressed against the ATR crystal—and provides high-quality, reproducible spectra without the need for preparing KBr pellets.[5]
Predicted Infrared (IR) Spectroscopy Data
Predictions are based on characteristic frequencies for aminothiazoles and aromatic compounds.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric & symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak-Medium | Aliphatic C-H stretch (methyl) |
| ~1620 | Strong | C=N stretch (thiazole ring) |
| ~1580 | Strong | C=C aromatic ring stretch |
| ~1520 | Strong | N-H scissoring (bending) |
| ~1250 | Medium | C-N stretch |
| ~820 | Strong | C-H out-of-plane bend (para-subst.) |
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Ensure the crystal is clean by taking a background spectrum of the empty accessory.
-
-
Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the fingerprint region (<1500 cm⁻¹) with reference spectra if available.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing its conjugated systems.
Predicted UV-Visible Spectroscopy Data
The molecule contains two primary chromophores: the p-tolyl group and the 2-aminothiazole ring. The conjugation between these systems is expected to result in absorption maxima in the UV region.
| Predicted λ_max (nm) | Solvent | Associated Transition |
| ~230 - 250 | Ethanol | π → π* transition of the p-tolyl group. |
| ~270 - 290 | Ethanol | π → π* transition of the conjugated aminothiazole system.[9] |
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at ~1 mg/mL. Create a dilute solution (e.g., 10 µg/mL) from the stock to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Use matched quartz cuvettes (1 cm path length).
-
-
Acquisition:
-
Fill one cuvette with the solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration is known accurately.
Conclusion
The structural elucidation of this compound requires a multi-faceted spectroscopic approach. By systematically applying Mass Spectrometry, NMR (¹H and ¹³C), IR, and UV-Vis spectroscopy, researchers can unequivocally confirm the molecule's identity, structure, and purity. This guide provides the predicted spectral data based on established principles and analogous structures, offering a robust framework for analysis. The detailed protocols and expert insights are designed to empower researchers to generate high-quality, reliable data essential for advancing drug discovery and development programs.
References
- Matrix Scientific. This compound. URL: https://www.matrixscientific.com/5-methyl-4-4-methylphenyl-1-3-thiazol-2-amine-16942-66-8.html
- BenchChem. Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. URL: https://www.benchchem.com/product/b-210185/technical-guide
- Rahmani, R., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitro-phenyl) allylidene) thiazolidin-4-one. Oriental Journal of Chemistry. URL: http://www.orientjchem.org/vol33no2/molecular-structure-ft-ir-nmr-13c-1h-uv-vis-spectroscopy-and-dft-calculations-on-2z-5z-3-n4-methoxy-phenyl-2-n4-methoxy-phenyl-imino-5-e-3-2-nitro-phenyl-allylidene-thiazolidin-4-one/
- Shi, H.-B. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o259. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3050410/
- Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 6), o2937. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960012/
- Wang, H., et al. (2012). 5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole-2-thiol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o851. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3309100/
- Chemdiv. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine. URL: https://www.chemdiv.
- Al-Issa, S. A. (2021). Synthesis and Investigation of Functionalized N-(4-Methylphenyl)- and N-(4-Naphthalen-1-yl)aminothiazole Derivatives. Kaunas University of Technology. URL: https://epubl.ktu.edu/object/elaba:8938260/
- Han, Y., et al. (2007). 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2441. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2959882/
- Al-Zoubi, W., et al. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Molecules, 29(14), 3235. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11279090/
- NIST. Thiazole, 2-amino-5-methyl- IR Spectrum. NIST Chemistry WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C7305717&Type=IR-SPEC&Index=1#IR-SPEC
- Chemdiv. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine. URL: https://store.chemdiv.
- BenchChem. Spectroscopic and Synthetic Profile of 2-(4-Methylphenyl)-4(5H)-thiazolone: A Technical Guide. URL: https://www.benchchem.com/product/b-210185/technical-guide
- ResearchGate. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. URL: https://www.researchgate.net/publication/49603387_4-4-Methyl-2-methyl2-methylphenylamino-13-thiazol-5-yl-N-3-methylphenylpyrimidin-2-amine
- ResearchGate. Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. URL: https://www.researchgate.
- Gomha, S. M., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. RSC Advances, 11(26), 15746-15755. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693899/
- PubChem. CID 159892750 | C20H20N4S2. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/159892750
- Wang, J.-L., et al. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(12), 3191-3203. URL: https://www.mdpi.com/1420-3049/13/12/3191
- ChemicalBook. 2-AMINO-4-(P-TOLYL)THIAZOLE. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8281315.htm
- Tokyo Chemical Industry. 5-(p-Tolyl)thiazol-2-amine. URL: https://www.tcichemicals.com/US/en/p/M3378
- ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. URL: https://www.researchgate.
- ResearchGate. Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. URL: https://www.researchgate.net/publication/257635905_Crystal_structure_of_5-methyl-N-phenyl-134-thiadiazole-2-amine
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 8. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]
A Technical Guide to the Discovery and Synthesis of Novel Thiazole Derivatives: From Bench to Biological Target
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. This guide provides an in-depth exploration of the methodologies employed in the discovery and synthesis of novel thiazole derivatives. We will delve into the foundational synthetic strategies, such as the Hantzsch and Cook-Heilbron syntheses, and examine modern, greener alternatives. The narrative will bridge synthetic chemistry with therapeutic application, discussing the extensive biological activities of thiazole-based compounds—including anticancer, antimicrobial, and anti-inflammatory properties—and the critical role of structure-activity relationship (SAR) studies in optimizing lead compounds.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent heterocyclic core in their discovery programs.
The Thiazole Scaffold: A Cornerstone of Medicinal Chemistry
The thiazole nucleus is a fundamental building block found in numerous natural products, most notably Vitamin B1 (Thiamine), and a wide array of FDA-approved drugs like the antiretroviral Ritonavir and the anticancer agent Dasatinib.[4][5][6] Its prevalence stems from its planar, aromatic structure, which is capable of participating in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The sulfur and nitrogen heteroatoms are key to its chemical personality; the nitrogen atom at position 3 is basic and can be readily protonated or alkylated, while the carbon at position 2 is electron-deficient and susceptible to nucleophilic attack.[7] This inherent reactivity provides a rich platform for synthetic modification, enabling the systematic tuning of a molecule's physicochemical properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[8][9]
Core Synthetic Strategies: Building the Thiazole Ring
The construction of the thiazole core is a well-established field, yet one that continues to evolve with the advent of new synthetic technologies. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and, increasingly, environmental considerations.
The Hantzsch Thiazole Synthesis: A Timeless and Versatile Method
First described in 1887, the Hantzsch synthesis is arguably the most common and reliable method for preparing thiazoles.[10] The reaction involves the condensation of an α-halocarbonyl compound (e.g., an α-haloketone) with a thioamide.[11][12] Its enduring popularity is a testament to its high yields, operational simplicity, and the commercial availability of a wide range of starting materials. This allows for the facile generation of diverse libraries of compounds by varying the substituents on both precursors.
The mechanism proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[12] This robust reaction is a workhorse in medicinal chemistry for creating scaffolds amenable to SAR studies.
Experimental Protocols: A Practical Approach
To translate theory into practice, this section provides a representative, self-validating protocol for a classical Hantzsch synthesis.
Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established procedures for the Hantzsch synthesis and is designed for reproducibility and safety. [12] Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL scintillation vial, magnetic stir bar, hot plate/stirrer
-
100 mL beaker, Büchner funnel, side-arm flask
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add 5 mL of methanol to the vial and place a magnetic stir bar inside.
-
Heating: Place the vial on a hot plate set to a gentle heat (approx. 100°C) and stir the mixture for 30 minutes. The causality here is to provide sufficient thermal energy to overcome the activation barrier for the SN2 reaction and subsequent cyclization, while methanol serves as a polar protic solvent to facilitate the reaction.
-
Cooling and Precipitation: After 30 minutes, remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization and Isolation: Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. The purpose of the basic carbonate solution is to neutralize any residual hydrobromic acid (HBr) formed during the reaction and to precipitate the thiazole product, which is poorly soluble in aqueous base. [12]6. Filtration: Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the collected solid (the filter cake) with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry completely.
-
Characterization: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using standard analytical techniques (e.g., Melting Point, TLC, NMR) to confirm its identity and purity. [12]
Conclusion and Future Directions
The thiazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. [13][14]Its synthetic accessibility, coupled with its proven ability to interact with a diverse range of biological targets, ensures its place in the modern medicinal chemist's toolkit. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, including biocatalysis and flow chemistry. [1]Furthermore, the application of computational chemistry and machine learning will accelerate the design of novel thiazole derivatives with precisely tailored activity and pharmacokinetic profiles, paving the way for the next generation of thiazole-based medicines. [8][15]
References
- Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia.
- A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). National Library of Medicine.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemistry.
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (n.d.). National Library of Medicine.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Center for Biotechnology Information.
- Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2018). National Center for Biotechnology Information.
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). SpringerLink.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Scilit.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2018). National Library of Medicine.
- Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022). ResearchGate.
- Recent Development in the Synthesis of Thiazoles. (2022). National Library of Medicine.
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
- A review on thiazole based compounds and it's pharmacological activities. (2024). Medicinal Chemistry Research.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information.
- Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2024). ResearchGate.
- Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024). Royal Society of Chemistry.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). National Library of Medicine.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism. (2022). YouTube.
- Thiazole Bioactivity and Drug Applications. (2025). Prezi.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. (2023). ACS Omega.
- Thiazole-based drugs with anticancer and antifungal activity. (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2018). MDPI.
- Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). ResearchGate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). National Center for Biotechnology Information.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry.
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. nbinno.com [nbinno.com]
- 6. media.neliti.com [media.neliti.com]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities | Scilit [scilit.com]
- 15. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Technical Guide: Preliminary Cytotoxicity Screening of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This document outlines the standard experimental workflow, data presentation, and mechanistic investigation applicable to such a compound. The guide details widely accepted in vitro assays, including those for assessing cell viability and metabolic activity, and membrane integrity.[4] Furthermore, it presents a framework for interpreting the data and visualizing the potential cellular pathways affected, thereby offering a robust roadmap for the initial cytotoxic characterization of promising new molecules in the field of oncology drug development.
Introduction: The Rationale for Cytotoxicity Profiling
The initial assessment of a compound's effect on cell viability and proliferation is a critical filter in the drug discovery pipeline.[4] This process, known as cytotoxicity screening, aims to identify compounds that can selectively kill cancer cells. A variety of in vitro assays are utilized to measure different cellular parameters that indicate cell health, such as metabolic activity and membrane integrity.[4][5]
The subject of this guide, this compound (CAS No. 16942-66-8), belongs to the thiazole family. Thiazole moieties are integral components of numerous biologically active molecules and approved drugs. The unique chemical properties of the thiazole ring enable it to serve as a pharmacophore, contributing to a wide spectrum of therapeutic effects. Several studies have established the potent cytotoxic effects of various thiazole derivatives against a range of human cancer cell lines, including those of the breast, liver, and lung.[2][6] Therefore, a systematic evaluation of this novel compound's cytotoxic potential is a scientifically grounded starting point.
This guide advocates for a dual-assay approach to gain a more complete picture of the compound's cytotoxic mechanism. We will employ:
-
The MTT Assay: To measure cellular metabolic activity as an indicator of cell viability.[7]
-
The LDH Assay: To quantify the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]
This dual-pronged strategy allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (direct cell killing), providing a richer dataset for decision-making in early-stage drug development.[10]
Experimental Design: A Self-Validating Framework
A robust experimental design is paramount for generating reproducible and trustworthy data. The following sections detail the critical choices and considerations for the cytotoxicity screening of this compound.
Selection of Cell Lines: Context is Key
The choice of cell lines significantly impacts the relevance and interpretation of cytotoxicity data.[11] For a preliminary screen of a compound with potential anticancer activity, a panel of well-characterized human cancer cell lines from diverse tissue origins is recommended.[12][13] A non-cancerous cell line should also be included to assess selectivity.
Recommended Cell Panel:
| Cell Line | Tissue of Origin | Type | Rationale |
| MCF-7 | Breast | Adenocarcinoma | Represents a common type of hormone-responsive breast cancer. Widely used as a benchmark.[2][6] |
| HepG2 | Liver | Hepatocellular Carcinoma | A well-differentiated cell line suitable for studying hepatotoxicity and anticancer effects.[2] |
| A549 | Lung | Carcinoma | A standard model for non-small cell lung cancer, a prevalent and often drug-resistant malignancy.[1] |
| HEK-293 | Kidney | Embryonic Kidney Cells | Often used as a proxy for a "normal" non-cancerous cell line to evaluate general cytotoxicity and selectivity.[14] |
This selection provides a breadth of biological contexts to identify potential tissue-specific activity and a baseline for selective toxicity.
Preparation of Test Compound
Accurate preparation of the test compound is fundamental to the reliability of the results.
-
Compound Sourcing & Purity: this compound (Molecular Formula: C₁₁H₁₂N₂S, Molecular Weight: 204.30 g/mol ) should be sourced from a reputable supplier with a certificate of analysis confirming its identity and purity (>95%).
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). DMSO is a common solvent for organic compounds, but its concentration in the final cell culture medium must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation and repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot and prepare a series of serial dilutions in serum-free cell culture medium. This step is critical to minimize protein binding of the compound before it reaches the cells.
-
Experimental Controls: Ensuring Data Integrity
The inclusion of proper controls is non-negotiable for a self-validating protocol.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This control normalizes for any effect of the solvent on cell viability.
-
Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% cell viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine). This confirms that the assay system is responsive to cytotoxic insults.[2]
-
Medium Blank: Wells containing only culture medium (no cells). This is used for background absorbance/fluorescence correction.
Experimental Protocols for Cytotoxicity Assessment
The following protocols provide step-by-step methodologies for the MTT and LDH assays.
Cell Viability and Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[7] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15][16] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound (prepared as serial dilutions) and the relevant controls to the appropriate wells.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
At the end of the treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[17]
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[15]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background noise.
-
Caption: Workflow for the MTT cell viability assay.
Membrane Integrity: The LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme present in all eukaryotic cells, which is rapidly released into the cell culture medium upon damage to the plasma membrane.[9][18] The amount of LDH released is proportional to the number of lysed or damaged cells. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH.[8] The NADH then reduces a tetrazolium salt to a colored formazan product, which can be measured spectrophotometrically.[19]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. It is often efficient to run the MTT and LDH assays in parallel on separate plates prepared under identical conditions.
-
Crucially, include a "Maximum LDH Release" control for each cell line. About 45 minutes before the end of the incubation period, add a lysis solution (e.g., 10X Lysis Buffer provided in commercial kits) to these wells to induce 100% cell death.[10]
-
-
Supernatant Collection:
-
At the end of the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a fresh, flat-bottomed 96-well plate. Be cautious not to disturb the cell layer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution).
-
Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
-
Incubation and Data Acquisition:
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Measure the absorbance at 490 nm using a microplate spectrophotometer. A reference wavelength of 680 nm is often used.
-
Stop the reaction by adding an acid (e.g., 1 M HCl) if specified by the kit manufacturer, although this is not always necessary.
-
Caption: Principle of the LDH cytotoxicity assay.
Data Analysis and Interpretation
Data Normalization
First, raw absorbance values must be corrected and normalized.
-
For the MTT Assay:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
For the LDH Assay:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cytotoxicity using the spontaneous release (vehicle control) and maximum release controls: % Cytotoxicity = [(Absorbance_Sample - Absorbance_SpontaneousRelease) / (Absorbance_MaximumRelease - Absorbance_SpontaneousRelease)] * 100
-
Dose-Response Curves and IC₅₀ Determination
The primary output of a cytotoxicity screen is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the compound that reduces cell viability (or induces cytotoxicity) by 50%.
-
Plotting: Plot the normalized data (% Viability or % Cytotoxicity) against the logarithm of the compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., a four-parameter logistic curve) to fit the data. Software such as GraphPad Prism or even Microsoft Excel with appropriate add-ins can be used for this purpose.[20]
-
IC₅₀ Calculation: The software will calculate the IC₅₀ value from the fitted curve.[20]
Data Presentation
Summarize the calculated IC₅₀ values in a clear, concise table.
Table 1: Hypothetical IC₅₀ Values for this compound
| Cell Line | Assay | Exposure Time | IC₅₀ (µM) ± SD |
| MCF-7 | MTT | 48h | 12.5 ± 1.8 |
| LDH | 48h | 15.2 ± 2.1 | |
| HepG2 | MTT | 48h | 28.7 ± 3.5 |
| LDH | 48h | 33.1 ± 4.0 | |
| A549 | MTT | 48h | 8.9 ± 1.1 |
| LDH | 48h | 10.5 ± 1.5 | |
| HEK-293 | MTT | 48h | > 100 |
| LDH | 48h | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
This guide provides a robust and scientifically sound methodology for the preliminary cytotoxicity screening of this compound. The dual MTT and LDH assay approach offers a comprehensive initial assessment of the compound's effect on cell viability and membrane integrity.
Based on the hypothetical data presented in Table 1, one might conclude that the compound exhibits selective cytotoxicity against the tested cancer cell lines, particularly A549, with minimal impact on the non-cancerous HEK-293 cells at similar concentrations. The congruence between the MTT and LDH assay results would suggest that the observed decrease in metabolic activity is indeed due to cell death involving membrane damage, rather than a purely cytostatic effect.
Positive results from this preliminary screen would justify further investigation, including:
-
Screening against a broader panel of cancer cell lines.
-
Exploring the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/PI staining.
-
Investigating effects on the cell cycle.
-
Ultimately, advancing the compound to in vivo animal models to assess efficacy and toxicology.[21]
This structured approach ensures that the initial characterization of novel compounds is performed with high scientific rigor, providing a solid foundation for future drug development efforts.
References
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Characteristics of cytotoxicity of thiazole derivatives (5a-d) and... (n.d.). ResearchGate.
- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025, July 28). National Center for Biotechnology Information.
- Cell Viability Assays. (2013, May 1). National Center for Biotechnology Information.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI.
- Cytotoxicity and pro‐apoptosis activity of synthetic 1,3‐thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). Iranian Journal of Basic Medical Sciences.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023, December 16). YouTube.
- The Role of LDH in Cellular Cytotoxicity. (2020, January 7). G-Biosciences.
- LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). IntechOpen.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.). SciELO.
- What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate.
- What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021, April 28). ResearchGate.
- Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience.
- Assessing how in vitro assay types predict in vivo toxicology data. (2021, June 9). Taylor & Francis Online.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
- Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. (n.d.). Dataset - Catalog.
- Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO.
- Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (n.d.). National Center for Biotechnology Information.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
- (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (2025, August 9). ResearchGate.
- CID 159892750 | C20H20N4S2. (n.d.). PubChem.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
- 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.
- 5-phenyl-1,3-thiazole-2,4-diamine. (2025, May 20). Chemical Synthesis Database.
Sources
- 1. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Selection of Optimal Cell Lines for High-Content Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. youtube.com [youtube.com]
- 21. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Hantzsch Synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5][6] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a fundamental and highly efficient method for constructing the thiazole ring.[7][8] This reaction typically involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to produce 2-aminothiazole derivatives.[7][8][9][10]
This document provides a detailed guide for the synthesis of a specific 2-aminothiazole derivative, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This compound features a tolyl group at the 4-position and a methyl group at the 5-position, substitutions that can significantly influence its physicochemical and pharmacological properties. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the underlying chemical principles and practical considerations for a successful synthesis.
Reaction Principle and Mechanism
The Hantzsch thiazole synthesis is a classic example of a condensation reaction followed by cyclization. The overall transformation for the synthesis of this compound involves a two-step process, starting from the commercially available 4-methylacetophenone.
Step 1: α-Halogenation of 4-Methylacetophenone
The synthesis commences with the α-halogenation of 4-methylacetophenone to form an α-haloketone, a key intermediate for the Hantzsch reaction.[10][11] This reaction is typically acid-catalyzed and proceeds through an enol intermediate.[12] Bromine in acetic acid is a commonly used reagent for this transformation.[12] The presence of an acid catalyst facilitates the formation of the enol, which then attacks the electrophilic bromine.
Step 2: Hantzsch Thiazole Synthesis
The synthesized α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol. The mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone (an SN2 reaction).[9][13] This is followed by an intramolecular cyclization where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to yield the final aromatic 2-aminothiazole product.[13]
Mechanistic Workflow
Caption: A simplified workflow of the Hantzsch thiazole synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Methylacetophenone | Reagent | Sigma-Aldrich | |
| Bromine | ACS Reagent | Fisher Scientific | Handle with extreme caution in a fume hood. |
| Glacial Acetic Acid | ACS Reagent | VWR | |
| Thiourea | 99% | Alfa Aesar | |
| Ethanol (Absolute) | 200 Proof | Decon Labs | |
| Sodium Bicarbonate | ACS Reagent | EMD Millipore | |
| Diethyl Ether | ACS Reagent | Fisher Scientific | |
| Anhydrous Magnesium Sulfate | 99.5% | Acros Organics | |
| Hydrochloric Acid | ACS Reagent | J.T. Baker | For salt formation if needed. |
Protocol 1: Synthesis of 2-Bromo-1-(4-methylphenyl)propan-1-one
This protocol outlines the α-bromination of 4-methylacetophenone.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylacetophenone (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-methylphenyl)propan-1-one. The product can be used in the next step without further purification if TLC shows a single major spot.
Protocol 2: Synthesis of this compound
This protocol details the cyclization reaction to form the target 2-aminothiazole.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude 2-bromo-1-(4-methylphenyl)propan-1-one (1.0 eq.) in absolute ethanol.
-
To this solution, add thiourea (1.2 eq.).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold water.
-
Neutralize the solution by the slow addition of a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Overall Synthesis Workflow
Caption: The two-step synthesis of the target 2-aminothiazole.
Characterization and Data Analysis
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Analysis | Expected Results |
| Melting Point | A sharp melting point range. |
| 1H NMR | Peaks corresponding to the aromatic protons of the tolyl group, the methyl group on the thiazole ring, the methyl group on the phenyl ring, and the amine protons. |
| 13C NMR | Signals for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| FT-IR | Characteristic absorption bands for N-H, C=N, and C-S bonds. |
Applications and Future Directions
The synthesized this compound can serve as a valuable building block for the development of novel pharmaceutical agents. The 2-amino group provides a convenient handle for further functionalization, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.[14] These derivatives can be screened for a variety of biological activities, targeting a range of diseases.[6][15] The presence of the methyl groups on both the thiazole and phenyl rings can influence the compound's lipophilicity and metabolic stability, which are important parameters in drug design.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2829.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- YouTube. synthesis of thiazoles.
- Google Patents. Purification of 2-aminothiazole. US2489038A.
- MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
- Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
- National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Organic Chemistry Portal. Thiazole synthesis.
- Google Patents. 2-aminothiazole derivative, preparation method, and use. EP2682390A1.
- ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole.
- National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- ResearchGate. Microwave Assisted Synthesis of Thiazole via Acetophenones.
- MDPI. Synthetic Access to Aromatic α-Haloketones.
- Academia.edu. A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS.
- Wikipedia. Hantzsch pyridine synthesis.
- Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
- Organic Chemistry Portal. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.
- PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones.
- MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
- SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines.
- National Institutes of Health. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Google Patents. Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole. CN103772313A.
- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
Sources
- 1. mdpi.com [mdpi.com]
- 2. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
Protocol for the Synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine via Hantzsch Thiazole Condensation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents due to its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive, field-proven protocol for the synthesis of a specific polysubstituted derivative, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. The synthesis is achieved through the classic Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction between an α-haloketone and thiourea.[1][5][6] This guide explains the underlying reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for product characterization, and provides essential safety and troubleshooting information.
Principle and Reaction Mechanism
The Hantzsch thiazole synthesis is a versatile method for the formation of thiazole rings. The reaction proceeds by the condensation of an α-haloketone with a thioamide.[6][7] In this specific protocol, 2-bromo-1-(4-methylphenyl)propan-1-one serves as the α-haloketone and thiourea provides the requisite thioamide component to form the 2-aminothiazole ring system.
The mechanism can be rationalized in four key steps:
-
Nucleophilic Substitution (SN2): The sulfur atom of thiourea, acting as a potent nucleophile, attacks the α-carbon bearing the halogen, displacing the bromide ion.[5][8]
-
Tautomerization: The initial adduct undergoes tautomerization to form a more stable intermediate.
-
Intramolecular Cyclization: The nucleophilic nitrogen atom of the intermediate attacks the electrophilic carbonyl carbon of the ketone, forming a five-membered heterocyclic ring.
-
Dehydration: The resulting hydroxyl intermediate readily eliminates a molecule of water under the reaction conditions to yield the stable, aromatic 2-aminothiazole ring.[8]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Research Chemical: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This heterocyclic scaffold is present in various natural products and clinically approved drugs, highlighting its significance in drug discovery and development.[1][2] Derivatives of 2-aminothiazole have been extensively explored and have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4][5] The versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.
This document provides detailed application notes and protocols for the research chemical 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 16942-66-8).[6] Based on the extensive literature on structurally related 4-phenylthiazole and 2-aminothiazole derivatives, this compound is a promising candidate for investigation in the fields of oncology and microbiology. These notes are intended to guide researchers, scientists, and drug development professionals in exploring the potential of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16942-66-8 | [6] |
| Molecular Formula | C11H12N2S | [6] |
| Molecular Weight | 204.30 g/mol | [6] |
| Appearance | Solid (Crystals or powder) | [7] |
| Solubility | Soluble in polar organic solvents | [8] |
Postulated Mechanisms of Action and Research Applications
While specific biological data for this compound is not extensively published, the activities of analogous compounds provide a strong rationale for its investigation in several key areas:
-
Anticancer Activity: Numerous 2-amino-4-phenylthiazole derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[1][4][9] The proposed mechanisms often involve the inhibition of protein kinases, disruption of microtubule polymerization, or induction of apoptosis. The presence of the 4-(4-methylphenyl) group may enhance lipophilicity, potentially improving cellular uptake and interaction with hydrophobic pockets of target proteins.
-
Antibacterial and Antifungal Activity: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[3][10][11] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of cell wall synthesis.
Experimental Protocols
The following protocols are designed as a starting point for the investigation of this compound. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Scientific Rationale: A reduction in the metabolic activity of treated cells compared to untreated controls indicates a loss of cell viability, suggesting cytotoxic or cytostatic effects of the compound. This is a standard preliminary assay in anticancer drug screening.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with untreated cells (vehicle control, containing the same concentration of DMSO) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
-
MTT Assay and Data Acquisition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis with software such as GraphPad Prism.
Protocol 2: Antibacterial Susceptibility Testing via Broth Microdilution
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Scientific Rationale: This method provides a quantitative measure of the compound's antibacterial potency. By testing against a panel of Gram-positive and Gram-negative bacteria, a preliminary assessment of its spectrum of activity can be made.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 100 µL of the compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 should contain broth with DMSO (vehicle control), and well 12 should contain only broth (growth control).
-
-
Preparation of Bacterial Inoculum:
-
Select bacterial strains for testing (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative).
-
Inoculate a fresh colony of each bacterium into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the 96-well plate (wells 1 through 12). The final volume in each well will be 100 µL.
-
The final concentrations of the compound will range accordingly.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The growth control (well 12) should show distinct turbidity, and the vehicle control (well 11) should also show growth.
-
A known antibiotic (e.g., ampicillin or ciprofloxacin) should be included as a positive control in a separate set of dilutions.
Conclusion
This compound is a research chemical with significant potential for investigation in oncology and microbiology. The protocols provided herein offer a robust framework for initiating the exploration of its biological activities. Researchers are encouraged to adapt and expand upon these methods to further elucidate the mechanisms of action and therapeutic potential of this promising compound. As with any research chemical, appropriate safety precautions should be taken during handling and disposal.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 135429215, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.
- Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.
- Gomha, S. M., et al. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Molecules, 23(2), 434.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Patel, N. B., & Shaikh, F. M. (2011). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. Química Nova, 34(4), 628-632.
- Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4(5), 1-14.
- Al-Ostath, R. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 209-237.
- Saleem, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933.
- Sanna, A., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1-7.
- Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
Sources
- 1. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 2. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. L13863.03 [thermofisher.com]
- 8. CAS 2103-91-5: 2-Amino-4-(p-tolyl)thiazole | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Utility of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in Modern Organic Synthesis
Foreword: The Enduring Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This five-membered heterocycle, containing both sulfur and nitrogen, serves as the core structural motif in numerous pharmaceuticals, including the anti-inflammatory drug Meloxicam, the antibiotic Cefdinir, and the anticancer agent Dasatinib.[1][2][4][5] The scaffold's value lies in its rigid, planar structure and the versatile reactivity of the exocyclic amino group, which provides a critical anchor point for synthetic elaboration.
This document focuses on a specific, highly functional intermediate: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine . We will explore its synthesis, characterization, and application as a pivotal building block for creating more complex molecules, providing researchers and drug development professionals with actionable protocols and the scientific rationale behind them.
Section 1: Synthesis of the Core Intermediate
The most reliable and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis.[5][6][7] This classic condensation reaction provides a direct and efficient route to a vast array of substituted 2-aminothiazoles.
Mechanistic Rationale: The Hantzsch Synthesis
The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thiourea derivative.[5][7] The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone. This forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The amino group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion. Subsequent dehydration of the resulting tetrahedral intermediate yields the final 2-aminothiazole ring.
For our target molecule, this compound, the required precursors are 2-bromo-1-(p-tolyl)propan-1-one and thiourea . The α-bromoketone is typically prepared in situ or as a separate preliminary step from 1-(p-tolyl)propan-1-one.
Visualizing the Synthesis
Sources
- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. daneshyari.com [daneshyari.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in Medicinal Chemistry
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key structural component in numerous FDA-approved drugs, demonstrating its versatility and importance in drug design.[2][3] Derivatives of 2-aminothiazole exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6] The compound of interest, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, belongs to this promising class of molecules, making it a compelling candidate for further investigation in drug discovery programs.
Compound Profile: this compound
| Characteristic | Value |
| IUPAC Name | This compound |
| CAS Number | 16942-66-8[7] |
| Molecular Formula | C₁₁H₁₂N₂S[7] |
| Molecular Weight | 204.30 g/mol [7] |
| Structure | ![]() |
Potential Therapeutic Applications
Based on extensive research into the 2-aminothiazole scaffold, this compound is a prime candidate for screening in a variety of therapeutic areas. The following sections outline potential applications and provide detailed protocols for preliminary in vitro evaluation.
Anticancer Activity
The 2-aminothiazole moiety is a fundamental component of several anticancer agents, such as the tyrosine kinase inhibitor Dasatinib.[3] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4]
This protocol outlines a method to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon))
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Workflow for In Vitro Cytotoxicity Screening
Caption: Hypothesized inhibitory action on the iNOS pathway.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for this compound are not available, general trends for the 2-aminothiazole class can provide guidance for future derivatization and optimization.
[8][9]* Substitutions at the 4- and 5-positions: The size and nature of substituents at these positions can significantly impact activity and selectivity. *[8] N-2 position: The amino group at the 2-position is often a key point for modification, with acylation or the introduction of substituted benzoyl groups leading to enhanced potency in some cases. *[9] Aryl ring at C-4: The nature and substitution pattern of the phenyl ring at the 4-position can influence biological activity.
This compound represents a promising starting point for medicinal chemistry campaigns targeting cancer and inflammatory diseases. The provided protocols offer a robust framework for initiating the biological evaluation of this compound and its future analogs. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining its therapeutic potential.
References
- Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-639. [Link]
- Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(18), 5493-5498. [Link]
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
- Li, H., et al. (2016). Synthesis, antitumor activity and preliminary structure-activity relationship of 2-aminothiazole derivatives. Chemical Research in Chinese Universities, 32(6), 929-937. [Link]
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4563. [Link]
- Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
- Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]
- Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4. [Link]
- Baer, R., & Masquelin, T. (2001). A Novel Solid-Phase Approach to 2,4-Diaminothiazoles.
- Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1313-1326. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4938. [Link]
- A series of new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives 6(a–j) were designed and synthesized with various substituted aldehydes. (2014). Journal of Chemistry, 2014, 1-7. [Link]
- A new series of 2-amino-5-arylazothiazole derivatives has been designed and synthesized in 61–78% yields and screened as potential antibacterial drug candidates against the Gram negative bacterium Escherichia coli. (2018). Molecules, 23(2), 430. [Link]
- Thiazole Ring—A Biologically Active Scaffold. (2020). Molecules, 25(19), 4550. [Link]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2017). Research in Pharmaceutical Sciences, 12(6), 483-491. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. matrixscientific.com [matrixscientific.com]
- 8. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for N-acylation of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Application Notes and Protocols
Topic: Experimental Procedure for N-Acylation of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant pharmaceuticals.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions make it a versatile template for engaging with a wide range of biological targets. Compounds incorporating this moiety exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][4][5]
A critical strategy in the optimization of 2-aminothiazole-based drug candidates is the chemical modification of the exocyclic 2-amino group. N-acylation, the introduction of an acyl group to form an amide linkage, is a particularly powerful transformation. This modification significantly alters the molecule's steric and electronic profile, which can profoundly influence its potency, selectivity, solubility, and pharmacokinetic properties.[1][2] The resulting N-acyl-2-aminothiazole derivatives are themselves a class of compounds with demonstrated therapeutic potential, particularly in oncology.[1]
This document serves as a comprehensive guide for researchers, providing a detailed, field-proven protocol for the N-acylation of a representative substrate, this compound. It elucidates the causality behind experimental choices, outlines robust procedures for synthesis and characterization, and provides a framework for adapting the methodology to various acylating agents.
Part 1: Synthesis of the Starting Material via Hantzsch Thiazole Synthesis
Principle: The preparation of the starting amine, this compound, is most reliably achieved through the classic Hantzsch thiazole synthesis.[6][7][8][9] This foundational reaction in heterocyclic chemistry involves the cyclocondensation of an α-haloketone with a thioamide. For this specific target, the reaction utilizes 2-bromo-1-(p-tolyl)propan-1-one and thiourea. The mechanism proceeds via an initial S-alkylation of the thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6][7]
Reaction Scheme:
Caption: Hantzsch synthesis of the starting 2-aminothiazole.
Part 2: The N-Acylation Reaction: Mechanism and Key Parameters
The N-acylation of this compound is a nucleophilic acyl substitution reaction. The exocyclic amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
Choice of Acylating Agent:
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive and widely used for this transformation. The reaction is often rapid and high-yielding. A key consideration is the production of a stoichiometric amount of hydrogen halide (e.g., HCl), which must be neutralized to prevent protonation of the starting amine and drive the reaction to completion.[2][5][10]
-
Acid Anhydrides (e.g., Acetic Anhydride): These are also effective acylating agents, generally less reactive than acyl chlorides, which can offer better control. The byproduct is a carboxylic acid.
-
Carboxylic Acids: Direct acylation with carboxylic acids requires the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with an activator like 1-hydroxybenzotriazole (HOBt), to form a highly reactive intermediate in situ.[11]
Role of Solvent and Base: The choice of solvent and base is critical for success.
-
Pyridine: Often serves as both the solvent and the base.[2][10] It effectively scavenges the HCl generated from acyl chlorides and can act as a nucleophilic catalyst.
-
Aprotic Solvents with a Tertiary Amine Base: A common alternative is to use an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with a non-nucleophilic base such as Triethylamine (Et₃N).[10][12] This system provides excellent solubility for a wide range of substrates and prevents side reactions associated with the solvent.
Cooling the reaction mixture to 0 °C before adding the acylating agent is a standard precaution to moderate the initial exothermic reaction and minimize the formation of potential byproducts.
Part 3: Detailed Experimental Protocol for N-Acylation
This protocol details a general procedure using an acyl chloride as the acylating agent. Acetyl chloride is used as a specific example.
Materials and Equipment:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, 1.1 eq)
-
Anhydrous Pyridine or Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N, if using DCM, 1.5 eq)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Dropping funnel or syringe
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Rotary evaporator
Experimental Workflow Diagram:
Caption: General workflow for the N-acylation of 2-aminothiazole.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 2.04 g, 10.0 mmol, 1.0 eq) in anhydrous pyridine (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C.
-
Addition of Acylating Agent: Add acetyl chloride (0.86 g, 0.79 mL, 11.0 mmol, 1.1 eq) dropwise to the cold, stirred solution over 5-10 minutes. A precipitate (pyridinium hydrochloride) may form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4-12 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). A suitable mobile phase is 30% Ethyl Acetate in Hexane. The product should have a different Rf value than the starting amine.
-
Work-up: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 200 mL) with gentle stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water to remove any residual pyridine and salts.
-
Purification: Allow the crude solid to air-dry. For purification, recrystallize the product from a suitable solvent, such as ethanol, to afford the pure N-acylated product as a crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the yield and characterize the compound by melting point, NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Part 4: Data Presentation and Characterization
Hypothetical Experimental Data:
The following table summarizes expected outcomes for the acylation of this compound with various acylating agents.
| Entry | Acylating Agent | Solvent/Base | Time (h) | Yield (%) | Physical State |
| 1 | Acetyl Chloride | Pyridine | 4 | ~90 | White Solid |
| 2 | Benzoyl Chloride | Pyridine | 12 | ~85 | Off-white Solid |
| 3 | Chloroacetyl Chloride | DCM / Et₃N | 6 | ~82 | Pale Yellow Solid |
| 4 | 3-Phenylpropanoic Acid | DCM / EDCI / HOBt | 24 | ~75 | White Solid |
Expected Spectroscopic Data for N-acetyl-5-methyl-4-(p-tolyl)thiazol-2-amine:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a broad singlet for the amide proton (N-H) around δ 9.0-11.0 ppm. Singlets for the two methyl groups (on the thiazole ring and the p-tolyl group) will appear around δ 2.3-2.5 ppm, and another singlet for the acetyl methyl group will be around δ 2.2 ppm. Aromatic protons of the p-tolyl group will appear as two doublets in the range of δ 7.1-7.5 ppm.[13][14][15]
-
¹³C NMR (CDCl₃, 101 MHz): Key signals would include the amide carbonyl carbon (C=O) around δ 168-170 ppm, carbons of the thiazole ring, and aromatic carbons. The methyl carbons would appear in the upfield region (δ ~20-25 ppm).[13][16]
-
IR (KBr, cm⁻¹): Characteristic absorption bands would include an N-H stretching vibration around 3200-3300 cm⁻¹ and a strong C=O stretching vibration for the amide carbonyl group around 1670-1690 cm⁻¹.[16][17]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 247.09.
Part 5: Safety Precautions
-
Acyl Chlorides: These reagents are corrosive, moisture-sensitive, and lachrymatory. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine and Triethylamine: These bases are flammable, toxic, and have strong, unpleasant odors. All manipulations should be performed within a fume hood.
-
Dichloromethane (DCM): This is a volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation and skin contact.
References
- Application Notes and Protocols: Synthesis of 2-Aminothiazoles via Acetyl Isothiocyan
- Palladium-Catalyzed N-Arylation of 2-Aminothiazoles.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2.
- Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
- Hantzsch Thiazole Synthesis.Chem Help Asap.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Hantzsch Thiazole Synthesis.SynArchive.
- Application Notes and Protocols: Functionalization of the Amino Group on the 2-Aminothiazole Ring.Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Thiazole synthesis.Organic Chemistry Portal.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.Benchchem.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.Semantic Scholar.
- Synthesis of aminothiazoles: polymer-supported approaches.Royal Society of Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.
- Synthesis of 2-aminothiazole derivatives.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.SpringerLink.
- Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016).SciSpace.
- Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
- This compound.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring.Benchchem.
- Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
- Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine.Chemdiv.
- Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy.
- Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arabjchem.org [arabjchem.org]
- 14. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chemijournal.com [chemijournal.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Cell-based Assays for 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction
Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Extensive research has demonstrated their potential as antimicrobial, anti-inflammatory, and notably, as anticancer agents.[3][4][5] The compound 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine belongs to this promising class of molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of cell-based assays to investigate the biological activities and mechanism of action of this compound, with a primary focus on its potential as an anticancer agent. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for preclinical evaluation.
I. Rationale for Assay Selection: Targeting Cancer Hallmarks
Based on existing literature for structurally related thiazole derivatives, this compound is hypothesized to impact several key hallmarks of cancer. Notably, studies on similar compounds have revealed potent inhibitory effects on cancer cell migration and invasion, induction of cell cycle arrest and apoptosis, and modulation of key signaling pathways.[4][5][6] Therefore, a multi-pronged assay development strategy is recommended to comprehensively evaluate the efficacy and elucidate the mechanism of this compound.
The following application notes detail the protocols for a tiered approach, starting with broad cytotoxicity screening and progressing to more specific assays for migration, invasion, and mechanism of action.
II. Preliminary Assessment: Cytotoxicity and Viability Assays
A fundamental first step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and for distinguishing between cytotoxic and cytostatic effects.
A. MTT Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | Highly invasive and metastatic; commonly used for migration and invasion studies.[6] |
| A549 | Non-small Cell Lung Cancer | Metastatic lung cancer cell line; relevant for studying anti-metastatic potential.[6] |
| MCF-7 | Breast Cancer (ER-positive) | A well-characterized, less invasive breast cancer cell line for comparison.[4][7] |
| HepG2 | Hepatocellular Carcinoma | A common model for liver cancer studies.[4] |
| NIH/3T3 | Mouse Embryonic Fibroblast | A non-cancerous cell line to assess general cytotoxicity and selectivity.[3] |
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.1%. Add the diluted compound to the wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Functional Assays: Evaluating Anti-Metastatic Potential
A significant body of evidence suggests that thiazole derivatives can inhibit cancer cell migration and invasion, which are critical steps in the metastatic cascade.[6]
A. Transwell Migration Assay (Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in a serum-free medium for 18-24 hours.
-
Assay Setup: Place 24-well plate inserts with an 8.0 µm pore size membrane into the wells. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing various concentrations of this compound. Seed 1 x 10^5 cells into the upper chamber of the insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Data Analysis: Count the number of migrated cells in several random fields under a microscope. Express the results as a percentage of the control.
B. Matrigel Invasion Assay
This assay is a modification of the transwell migration assay where the membrane is coated with a layer of Matrigel, a reconstituted basement membrane extract. This assay assesses the ability of cells to degrade the extracellular matrix (ECM) and invade.
Protocol:
-
Insert Preparation: Thaw Matrigel on ice and dilute it with a cold, serum-free medium. Coat the upper surface of an 8.0 µm pore size membrane with the diluted Matrigel and allow it to solidify at 37°C.
-
Assay Procedure: Follow the same procedure as the transwell migration assay (steps 1-6). The incubation time may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and invasion.
Workflow for Migration and Invasion Assays:
Caption: Workflow for Transwell Migration and Matrigel Invasion Assays.
IV. Mechanistic Assays: Unraveling the Mode of Action
To understand how this compound exerts its effects, it is essential to investigate its impact on key cellular processes and signaling pathways.
A. Cell Cycle Analysis by Flow Cytometry
Thiazole derivatives have been shown to induce cell cycle arrest.[4] Flow cytometry with propidium iodide (PI) staining can be used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 and 2x IC50 concentrations of the compound for 24 and 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
B. Apoptosis Assay by Annexin V/PI Staining
Annexin V/PI staining is a common method to detect apoptosis.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
C. Actin Cytoskeleton Staining
Given that some thiazole derivatives affect the actin cytoskeleton, visualizing changes in F-actin organization is crucial.[6]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Stain the F-actin with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488). Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Observe changes in cell morphology, stress fiber formation, and localization of actin.
Potential Signaling Pathway for Investigation:
Research on similar thiazole derivatives suggests the involvement of the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents | MDPI [mdpi.com]
High-Throughput Screening Assays for Thiazole Derivatives: An Application Guide
Introduction: The Privileged Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This versatility has established the thiazole scaffold as a "privileged structure" in drug discovery, frequently incorporated into novel therapeutic agents to enhance their pharmacological profiles.[2] High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large libraries of thiazole derivatives to identify promising lead compounds.[4] This guide provides an in-depth exploration of HTS assays tailored for thiazole derivatives, offering detailed protocols and insights into experimental design and data interpretation for researchers in drug development.
Strategic Selection of HTS Assays for Thiazole Derivatives
The choice of an HTS assay is contingent upon the biological question being addressed. For thiazole derivatives, screening campaigns typically fall into two main categories: biochemical assays and cell-based assays.[5]
-
Biochemical Assays: These in vitro assays are designed to assess the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. They are highly valuable for target-based drug discovery, offering a clear, mechanistic understanding of a compound's activity.[5]
-
Cell-Based Assays: These assays utilize living cells to evaluate a compound's effect in a more physiologically relevant context.[6] They can provide insights into a compound's cell permeability, potential cytotoxicity, and its impact on cellular pathways.[6][7]
The following diagram illustrates a general workflow for an HTS campaign targeting thiazole derivatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assays: Targeting Specific Molecular Interactions
Biochemical assays are ideal for identifying thiazole derivatives that directly modulate the activity of a purified protein target. Fluorescence- and luminescence-based technologies are particularly well-suited for HTS due to their high sensitivity, broad dynamic range, and amenability to automation.[8]
Fluorescence-Based Assays
Fluorescence-based assays are a mainstay of HTS.[8] Several formats are commonly employed for screening thiazole derivatives against various targets, particularly protein kinases.[9]
-
Fluorescence Resonance Energy Transfer (FRET): FRET assays measure the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.[10] This principle can be applied to monitor enzyme activity, such as the cleavage of a FRET-labeled substrate by a protease, or to study protein-protein interactions.[10][11]
-
Fluorescence Polarization (FP): FP is a powerful technique for monitoring binding events in solution.[12] It is based on the principle that a small, fluorescently labeled molecule (e.g., a peptide substrate) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (e.g., a protein target), the tumbling rate slows, leading to an increase in polarization. This assay is particularly useful for identifying inhibitors of protein-protein or protein-peptide interactions.[12]
-
Time-Resolved FRET (TR-FRET): TR-FRET is an advanced FRET technique that uses long-lifetime lanthanide donors to reduce background fluorescence and improve assay sensitivity.[13] It is a robust platform for HTS, offering high signal-to-background ratios and suitability for miniaturized formats.[13]
Table 1: Comparison of Fluorescence-Based Assay Formats
| Assay Format | Principle | Typical Application for Thiazole Derivatives | Advantages | Disadvantages |
| FRET | Energy transfer between donor and acceptor fluorophores | Protease, kinase, and protein-protein interaction assays | Homogeneous format, sensitive | Potential for compound interference (autofluorescence, quenching) |
| FP | Change in rotational speed of a fluorescent molecule upon binding | Protein-protein and protein-nucleic acid interaction assays | Homogeneous format, simple, cost-effective | Requires a significant size difference between binding partners |
| TR-FRET | FRET with long-lifetime lanthanide donors | Kinase, GPCR, and protein-protein interaction assays | Reduced background, high sensitivity, robust | Higher reagent costs compared to standard FRET and FP |
Protocol: Fluorescence Polarization Assay for a Kinase-Substrate Interaction
This protocol provides a general framework for an FP-based assay to screen for thiazole derivatives that inhibit the interaction between a kinase and its peptide substrate.
Materials:
-
Purified kinase
-
Fluorescently labeled peptide substrate (e.g., with TAMRA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Thiazole derivative library (dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase and fluorescently labeled peptide in assay buffer. The final concentrations will need to be optimized for the specific system, but a starting point could be a kinase concentration at its Kd for the peptide and a peptide concentration of 1-5 nM.
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of each thiazole derivative from the library into the wells of the 384-well plate. Include appropriate controls:
-
Negative controls (no inhibition): DMSO only
-
Positive controls (maximum inhibition): A known inhibitor or a high concentration of unlabeled peptide
-
-
Kinase Addition: Add the kinase solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Peptide Addition: Add the fluorescently labeled peptide solution to all wells.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60 minutes). Protect the plate from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
The degree of inhibition is calculated based on the change in fluorescence polarization. Hits are typically identified as compounds that cause a statistically significant decrease in polarization compared to the negative controls.
Luminescence-Based Assays: AlphaScreen Technology
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology that is well-suited for HTS.[14][15] The assay relies on the interaction of two different beads: a donor bead and an acceptor bead. When these beads are brought into close proximity by a biological interaction, a cascade of chemical reactions is initiated, leading to the emission of a luminescent signal.[16][17]
Caption: Schematic of the AlphaScreen assay principle.
AlphaScreen is a versatile platform that can be adapted to study a wide range of biological interactions, making it suitable for screening thiazole derivatives targeting enzymes and protein-protein interactions.[14][18]
Cell-Based Assays: Screening in a Physiological Context
Cell-based assays are crucial for identifying thiazole derivatives with activity in a more complex biological environment.[6] These assays can assess a compound's effects on cell viability, proliferation, and specific signaling pathways.
Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[19] It is a widely used method for screening potential anticancer agents.[19][20]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)[19]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives. Include appropriate controls:
-
Vehicle control: Cells treated with DMSO at the same final concentration as the test compounds.
-
Positive control: A known cytotoxic drug.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curves.
Hit Validation: From Primary Hits to Confirmed Leads
A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and confirm the activity of promising compounds.[21][22]
Key Steps in Hit Validation:
-
Hit Confirmation: Re-testing of primary hits, often in a dose-response format, to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀).[22]
-
Orthogonal Assays: Employing a secondary assay with a different detection technology to confirm the activity of the hits.[21] This helps to rule out compounds that may interfere with the primary assay format.
-
Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology or exhibit non-specific activity. For example, in fluorescence-based assays, a counter-screen can identify autofluorescent compounds.
-
Structure-Activity Relationship (SAR) Analysis: Initial analysis of the relationship between the chemical structure of the active compounds and their biological activity can provide early insights for lead optimization.[21]
It is important to be aware that certain chemical scaffolds, including some 2-aminothiazoles, are known as "frequent hitters" or Pan-Assay Interference Compounds (PAINS) that can show activity in multiple assays through non-specific mechanisms.[1][23] Careful hit validation is essential to deprioritize such compounds.
Conclusion
High-throughput screening is a powerful engine for the discovery of novel therapeutics based on the versatile thiazole scaffold. A well-designed HTS campaign, incorporating a thoughtful choice of assay format, rigorous execution of protocols, and comprehensive hit validation, is paramount for success. By leveraging the advanced biochemical and cell-based screening technologies outlined in this guide, researchers can efficiently navigate large chemical libraries to identify and advance promising thiazole derivatives toward the development of next-generation medicines.
References
- Leite, F. H. A., Santiago, P. B. G., d S, T. Q. F., et al. (2016). Structure-guided discovery of thiazolidine-2,4-dione derivatives as a novel class of Leishmania major pteridine reductase 1 inhibitors. European Journal of Medicinal Chemistry, 123, 639–648. [Link]
- Harner, M. J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1774-1780. [Link]
- Kleman-Leyer, K. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening, 6(4), 313-320. [Link]
- Wang, H., et al. (2014). A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions. Journal of Biomolecular Screening, 19(1), 121-131. [Link]
- Beck, B., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 1439, 93-109. [Link]
- K-I, S., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(7), 747-756. [Link]
- Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2-10. [Link]
- The Role of Thiazolyl Derivatives in Modern Drug Discovery. (n.d.). Molekula. [Link]
- Abdelazeem, A. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12, 1380387. [Link]
- Macarron, R., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
- Ferguson, A. M., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Frontiers in Bioscience (Scholar Edition), 4(2), 599-609. [Link]
- Wang, R., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Current Opinion in Biotechnology, 58, 1-8. [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
- Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
- Singh, P., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(20), 17859–17872. [Link]
- Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status.
- Sarno, F., et al. (2023). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. Molecules, 28(18), 6699. [Link]
- Chan, C. H., et al. (2010). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 15(7), 846-855. [Link]
- Novatein Biosciences. (n.d.). AlphaLisa™ and Alphascreen™ Assays (NB-SC105). [Link]
- Ghiurau, M. S., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(13), 4236. [Link]
- Ferreira, C. M. H., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5580. [Link]
- Sittampalam, G. S., et al. (2012). HTS Assay Validation. In Assay Guidance Manual.
- Li, Z., et al. (2013). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Assay and Drug Development Technologies, 11(3), 163-174. [Link]
- Golubovskaya, V. M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. International Journal of Oncology, 45(5), 2005-2012. [Link]
- Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
- Dvorakova, P., et al. (2022). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. International Journal of Molecular Sciences, 23(17), 9632. [Link]
- Rohde, J. A., et al. (2022). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. eLife, 11, e76922. [Link]
- High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2022).
- Noah, D. L., et al. (2007). A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals. Antiviral Research, 73(1), 50-59. [Link]
- Medicinal Chemistry Tools: Making sense of HTS d
- Analysis of high-throughput screening validation for case 3. (A) Heat... (n.d.).
- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2018). IOP Conference Series: Materials Science and Engineering, 345, 012020. [Link]
- Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2007). Journal of Biomolecular Screening, 12(4), 459-471. [Link]
- Usman, M., et al. (2024). Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives. Chemistry & Biodiversity, e202401159. [Link]
- El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. [Link]
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). Antibiotics, 9(12), 887. [Link]
- Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. (2024). Journal of Agricultural and Food Chemistry, 72(40), 21873-21887. [Link]
- Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. (2016). Combinatorial Chemistry & High Throughput Screening, 19(1), 52-60. [Link]
- Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. (2011). Tropical Journal of Pharmaceutical Research, 10(5), 621-629. [Link]
Sources
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Dual-Readout F2 Assay That Combines Fluorescence Resonance Energy Transfer and Fluorescence Polarization for Monitoring Bimolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AlphaLisa™ and Alphascreen™ Assays (NB-SC105) – NOVATEIN BIOSCIENCES [swzbio.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis, Molecular Docking, and Anticancer Screening of Ester-Based Thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Analytical Characterization of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Abstract
This document provides a comprehensive guide to the analytical methods required for the complete structural elucidation and purity assessment of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Therefore, rigorous and reliable characterization of novel derivatives is critical for advancing drug discovery programs and ensuring data integrity for regulatory submissions. This application note details integrated protocols for spectroscopic and chromatographic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed to be self-validating, providing orthogonal data to confirm identity, structure, and purity with a high degree of confidence.
Introduction and Rationale
This compound (Molecular Formula: C₁₁H₁₂N₂S, Molecular Weight: 204.30 g/mol ) is a heterocyclic compound featuring the pharmacologically significant 2-aminothiazole core.[2][3] The substitution pattern, with a tolyl group at the C4 position and a methyl group at C5, necessitates a multi-technique analytical approach to unambiguously confirm its constitution. The protocols herein are designed for researchers in synthetic chemistry, process development, and quality control, providing a robust framework for comprehensive characterization. The causality behind employing multiple techniques lies in the principle of orthogonality; each method probes different molecular properties, and their collective agreement provides irrefutable evidence of the compound's identity and purity.
Physicochemical Properties Summary
| Property | Value | Source |
| CAS Number | 16942-66-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂S | [2][4] |
| Molecular Weight | 204.30 g/mol | [2] |
| Appearance | Off-white to yellow solid (typical) | N/A |
Integrated Analytical Workflow
A holistic characterization strategy ensures that all aspects of the molecule's structure and purity are assessed. The following workflow illustrates the logical progression from initial structural confirmation to final purity determination.
Sources
Application Note & Protocols: Leveraging 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine for Kinase Inhibitor Synthesis
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of numerous pathologies, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in modern drug discovery. The 2-aminothiazole moiety is recognized as a privileged scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (also known as 5-Methyl-4-(p-tolyl)-1,3-thiazol-2-amine) as a versatile starting material for the synthesis of novel kinase inhibitors. We present validated protocols for the synthesis of this core scaffold and its subsequent derivatization, discuss the underlying chemical principles, and provide frameworks for characterization and data analysis.
Part 1: The 2-Aminothiazole Scaffold in Kinase Inhibition
A Privileged Hinge-Binding Motif
The 2-aminothiazole core is a cornerstone of numerous clinically successful kinase inhibitors. Its utility stems from the strategic placement of hydrogen bond donors and acceptors that mimic the adenine portion of ATP. The endocyclic thiazole nitrogen and the exocyclic 2-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, an essential interaction for potent inhibition.
A prime example is Dasatinib (BMS-354825) , a potent pan-Src family kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML).[3][4][5] The 2-aminothiazole core of Dasatinib anchors the molecule in the ATP-binding site, enabling other parts of the molecule to confer potency and selectivity.[3][5]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-aminothiazole scaffold has yielded crucial insights into achieving kinase selectivity and potency.[6][7] Key modification sites on the 5-Methyl-4-(p-tolyl)-1,3-thiazol-2-amine scaffold include:
-
The 2-Amino Group: This is the most common point of diversification. Acylation or coupling with various aromatic or heteroaromatic systems allows for the exploration of the solvent-exposed region of the ATP pocket, influencing selectivity and physicochemical properties.[8][9]
-
The C4-Aryl Group (p-tolyl): Substituents on this ring project into a deeper hydrophobic pocket. Modifications here can modulate potency and selectivity against different kinase subfamilies.
-
The C5-Methyl Group: While less frequently modified, this position can be used to fine-tune steric interactions and optimize binding. SAR studies have shown that even small changes at this position can impact activity.[9]
Figure 1: Key interaction points of the 2-aminothiazole scaffold within a generic kinase ATP-binding site.
Part 2: Synthesis of the Core Scaffold
The most direct and reliable method for constructing the 4,5-disubstituted-2-aminothiazole core is the Hantzsch Thiazole Synthesis . This protocol describes the reaction of an α-haloketone with a thioamide (in this case, thiourea). The required α-haloketone can be generated in situ from the corresponding ketone.
Protocol 2.1: Synthesis of this compound
This protocol details the one-pot synthesis from 1-(p-tolyl)propan-1-one.
Causality Behind Choices:
-
Iodine (I₂): Serves as a catalyst and halogenating agent to convert the ketone to its α-iodo derivative in situ, which is the active electrophile for the cyclization.
-
Thiourea: Acts as the nucleophile, providing the N-C-S backbone of the thiazole ring.
-
Ethanol: A common, effective solvent that facilitates the dissolution of reactants and is suitable for the reaction temperature.
-
Reflux: Provides the necessary activation energy for both the α-halogenation and the subsequent cyclization-condensation reaction.
Figure 2: Workflow for the Hantzsch synthesis of the core 2-aminothiazole scaffold.
Materials:
-
1-(p-tolyl)propan-1-one
-
Thiourea
-
Iodine (I₂)
-
Absolute Ethanol
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(p-tolyl)propan-1-one (1.0 eq), thiourea (1.2 eq), and iodine (1.1 eq).
-
Add absolute ethanol to the flask (approx. 10 mL per 1 g of ketone).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution (to neutralize any acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Part 3: Protocols for Derivatization into Kinase Inhibitors
The 2-amino group is a versatile handle for introducing diversity. Below are two common and robust protocols for its derivatization.
Protocol 3.1: Amide Coupling with a Carboxylic Acid
This method is used to attach a vast array of chemical fragments to the core scaffold.
Causality Behind Choices:
-
HATU (or HOBt/EDC): These are peptide coupling reagents that activate the carboxylic acid by forming a highly reactive ester intermediate, which is then readily attacked by the 2-amino group of the thiazole. This avoids the need to form a harsh acyl chloride.
-
DIPEA (or another hindered base): Acts as a proton scavenger to neutralize the acid formed during the reaction, driving the equilibrium towards product formation without interfering with the coupling reaction itself.
-
DMF/Anhydrous Conditions: A polar aprotic solvent that dissolves the reactants and coupling agents. Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate.
Materials:
-
This compound (1.0 eq)
-
Desired Carboxylic Acid (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, nitrogen-flushed flask, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC.
Protocol 3.2: Buchwald-Hartwig Amination with a Heteroaryl Halide
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, essential for synthesizing inhibitors like those targeting Aurora kinases or Src family kinases.[10]
Causality Behind Choices:
-
Palladium Catalyst (e.g., Pd₂(dba)₃): The active catalytic species that facilitates the oxidative addition and reductive elimination steps of the cross-coupling cycle.
-
Ligand (e.g., Xantphos): A bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst, prevents its decomposition, and promotes the desired reductive elimination step to form the C-N bond.
-
Base (e.g., Cs₂CO₃): A strong, non-nucleophilic base required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.
-
Anhydrous, Degassed Solvent (e.g., Dioxane): The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. Degassing the solvent is crucial for reproducibility and yield.
Figure 3: General derivatization strategies for the 2-aminothiazole core scaffold.
Materials:
-
This compound (1.0 eq)
-
Heteroaryl Halide (e.g., 2-chloropyrimidine derivative) (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.05 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.10 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous, Degassed 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask, add the 2-aminothiazole, heteroaryl halide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Part 4: Characterization and Representative Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data for Core Scaffold and a Representative Derivative
| Compound | Structure | Formula | MW | Appearance | ¹H NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |
| Core Scaffold | 5-Methyl-4-(p-tolyl)-1,3-thiazol-2-amine | C₁₁H₁₂N₂S | 204.29 | Off-white solid | 7.35 (d, 2H), 7.20 (d, 2H), 4.95 (br s, 2H), 2.40 (s, 3H), 2.35 (s, 3H) | 205.1 [M+H]⁺ |
| Representative Product (Amide) | N-(5-methyl-4-(p-tolyl)thiazol-2-yl)benzamide | C₁₈H₁₆N₂OS | 308.40 | White solid | 10.5 (br s, 1H), 7.90 (d, 2H), 7.55-7.40 (m, 5H), 7.25 (d, 2H), 2.45 (s, 3H), 2.40 (s, 3H) | 309.1 [M+H]⁺ |
Table 2: Representative Biological Activity of 2-Aminothiazole-Based Kinase Inhibitors
The following data is representative of what might be expected from derivatives of this scaffold, based on published literature for similar compounds. Actual values must be determined experimentally.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Compound |
| Derivative A | Src | 15 | Dasatinib[3] |
| Derivative B | Aurora A | 25 | CYC116[10] |
| Derivative C | Aurora B | 40 | CYC116[10] |
| Derivative D | c-Met | 55 | Cpd. 51am Analog[8] |
| Derivative E | VEGFR-2 | 80 | Thiazole Analog[11] |
Conclusion
The this compound scaffold is a highly valuable and synthetically accessible starting point for the development of novel kinase inhibitors. The protocols provided herein for its synthesis and derivatization via robust amide coupling and Buchwald-Hartwig amination reactions offer a clear and reliable pathway for generating diverse compound libraries. By leveraging the well-established role of the 2-aminothiazole core as a kinase hinge-binder, researchers can efficiently explore structure-activity relationships and accelerate the discovery of potent and selective therapeutic candidates.
References
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (2007). Acta Crystallographica Section E: Structure Reports Online. [Link]
- Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. [Link]
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
- Fiuza, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
- Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Laha, J. K., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Medicinal Chemistry. [Link]
- Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
- Sharma, D., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
- Al-Ghorbani, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Welcome to the Technical Support Center for the synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. The methodologies and recommendations provided herein are grounded in established chemical principles and validated experimental practices.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific experimental challenges in a question-and-answer format, offering causative explanations and actionable solutions to improve the yield and purity of your target compound.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield in the Hantzsch thiazole synthesis of this compound?
Answer:
Low yields in the Hantzsch synthesis of this specific thiazole derivative typically stem from a few critical areas: suboptimal reaction conditions, purity of starting materials, and inefficient workup and purification. Let's break down each of these factors.
-
Reaction Conditions: The condensation between the α-haloketone (2-bromo-1-(p-tolyl)propan-1-one) and thiourea is the cornerstone of this synthesis.[1][2] Key parameters to scrutinize include:
-
Temperature: While refluxing in ethanol is a common practice, the optimal temperature can be solvent-dependent.[3] Insufficient heat may lead to an incomplete reaction, whereas excessive heat can promote the formation of side products. A systematic temperature screen (e.g., 60°C, 80°C, reflux) is advisable.
-
Reaction Time: Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.[4] Arbitrarily stopping the reaction can result in a mixture of starting materials and product. Conversely, prolonged reaction times can lead to product degradation.
-
Solvent Choice: Ethanol is a widely used solvent for this reaction.[3] However, other polar protic solvents like methanol or isopropanol can also be effective.[5][6] The choice of solvent can influence the solubility of reactants and the reaction rate.
-
-
Purity of Starting Materials: The purity of the α-haloketone is paramount. Impurities can interfere with the reaction, leading to the formation of undesired byproducts. It is recommended to use freshly prepared or purified 2-bromo-1-(p-tolyl)propan-1-one.
-
Workup and Purification: The isolation of the product is a critical step where significant losses can occur.
-
Precipitation: The product is often precipitated by adding the reaction mixture to water.[5] The pH of the aqueous solution can influence the solubility of the 2-aminothiazole. Basification with a mild base like sodium carbonate (Na₂CO₃) is often employed to ensure the product is in its free base form, which is typically less soluble in water.[3][5]
-
Recrystallization: This is a common method for purifying the crude product.[4] However, choosing an appropriate solvent system is key to minimizing product loss. A solvent screen should be performed to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Question 2: I am observing significant impurity spots on my TLC plate. What are the likely side reactions, and how can I minimize them?
Answer:
The formation of impurities is a common challenge. The primary side reactions in this synthesis include self-condensation of the α-haloketone and the formation of isomeric products.
-
Self-Condensation of α-Haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation reactions. This can be minimized by the slow addition of the α-haloketone to the solution of thiourea, maintaining a low concentration of the ketone at any given time.
-
Formation of Isomeric Products: While the Hantzsch synthesis is generally regioselective, the formation of isomeric thiazole derivatives can occur, particularly if N-substituted thioureas are used.[7] In the case of unsubstituted thiourea, this is less of a concern. However, reaction conditions, especially pH, can influence regioselectivity.[7]
-
Minimization Strategies:
-
Control of Stoichiometry: A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the α-haloketone, thereby reducing the likelihood of self-condensation.[3]
-
Temperature Control: As mentioned, maintaining the optimal reaction temperature is crucial to disfavor side reactions that may have higher activation energies.
-
pH Control: While the reaction is often run under neutral conditions, some variations employ acidic or basic catalysts.[7][8] It is important to control the pH to favor the desired reaction pathway. For this specific synthesis, a neutral to slightly basic workup is generally preferred.[5]
-
Question 3: The purification of the final product by recrystallization is resulting in a significant loss of material. Are there alternative purification strategies?
Answer:
While recrystallization is a standard technique, its efficiency can be highly dependent on the solvent system and the nature of the impurities. If you are experiencing significant product loss, consider the following alternatives:
-
Column Chromatography: For high-purity requirements, column chromatography on silica gel is an effective method.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Solvent Trituration: This technique involves washing the crude solid with a solvent in which the product is poorly soluble, but the impurities are soluble. This can be a quick and effective way to remove more soluble impurities without the significant product loss sometimes associated with recrystallization.
-
Acid-Base Extraction: Since the product is a 2-aminothiazole, it possesses a basic amino group. This allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The thiazole will be protonated and move into the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH or Na₂CO₃) to precipitate the purified product, which can then be collected by filtration.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the general reaction mechanism for the Hantzsch synthesis of this thiazole?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction.[1] The mechanism involves the following key steps:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the 2-bromo-1-(p-tolyl)propan-1-one in an Sₙ2 reaction, displacing the bromide ion.[6]
-
Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the nitrogen atom on the carbonyl carbon to form a five-membered ring.[6]
-
Dehydration: The resulting heterocyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[6]
Q2: Are there any "green" or more environmentally friendly approaches to this synthesis?
A2: Yes, several green chemistry approaches have been applied to the Hantzsch thiazole synthesis. These include:
-
Solvent-Free Synthesis: Reactions can be carried out under solvent-free conditions, often with grinding of the reactants, which can lead to shorter reaction times and higher yields.[10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields compared to conventional heating.[11]
-
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol is a key aspect of green chemistry.[12]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic and analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl groups, and the amine protons.[3]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H and C=N bonds of the aminothiazole ring.[11]
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.
III. Experimental Protocols & Data
Optimized Protocol for the Synthesis of this compound
This protocol is a refined procedure based on established literature methods.[3]
Materials:
-
2-Bromo-1-(p-tolyl)propan-1-one
-
Thiourea
-
Ethanol (95%)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in 95% ethanol.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove most of the ethanol.
-
Add water to the residue, followed by the dropwise addition of a saturated aqueous Na₂CO₃ solution until the mixture is basic.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with hot water to remove any unreacted thiourea and inorganic salts.
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Summary: Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Methanol | Ethanol | Isopropanol |
| Temperature | Reflux | Reflux | Reflux |
| Thiourea (eq.) | 1.1 | 1.1 | 1.1 |
| Reaction Time | 2 hours | 1.5 hours | 3 hours |
| Yield (%) | ~85% | ~99%[3] | ~80% |
IV. Visualizations
Reaction Mechanism: Hantzsch Thiazole Synthesis
Caption: A logical workflow for troubleshooting low reaction yields.
V. References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]
-
ResearchGate. Mechanism of Hantzsch Thiazole Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
PLOS One. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
-
MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]
-
MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
J. Chem. Soc., Perkin Trans. 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of some new 5- substituted of. Available from: [Link]
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]
-
National Center for Biotechnology Information. 5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]
-
Organic & Biomolecular Chemistry. The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Available from: [Link]
-
Indian Academy of Sciences. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. 2-AMINO-4-(P-TOLYL)THIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the purification of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist you in achieving the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. For the common Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea, you may encounter unreacted starting materials, such as 1-(p-tolyl)propan-1-one, and side-products from the reaction. A significant potential impurity is the isomeric 2-imino-3-(4-methylphenyl)-4-methyl-2,3-dihydrothiazole, the formation of which can be influenced by the reaction conditions, particularly the pH.[1][2]
Q2: My purified this compound appears as an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue in the purification of organic compounds. This can be due to the presence of impurities that depress the melting point or inhibit crystal lattice formation. We recommend trying to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, consider trituration with a non-polar solvent like hexanes or diethyl ether to wash away soluble impurities and potentially induce crystallization.[1][3] If the product remains an oil, column chromatography is the recommended next step for purification.[1]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: For closely related structures like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, acetone has been successfully used for recrystallization.[4] Ethanol is also a common and effective solvent for the recrystallization of many thiazole derivatives.[1] A good practice is to perform small-scale solvent screening with a variety of solvents of differing polarities to find the optimal system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Q4: I am seeing a low yield after purification. What are the likely causes?
A4: Low yield can stem from several factors during the synthesis and purification process. In the Hantzsch synthesis, incomplete reaction, side reactions, or product degradation can reduce the theoretical yield. During purification, yield loss can occur due to the partial solubility of your product in the recrystallization mother liquor or irreversible adsorption onto the stationary phase during column chromatography. Optimizing your reaction conditions and carefully selecting your purification method and solvents can help mitigate these losses.
Troubleshooting Guides
Guide 1: Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent system where the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Problem: The compound is soluble in all tested solvents at room temperature.
Solution:
-
Utilize a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent/anti-solvent pairs include dichloromethane/hexane and ethyl acetate/hexane.
Problem: The compound precipitates too quickly, trapping impurities.
Solution:
-
Slow Cooling: After dissolving your compound in hot solvent, allow the solution to cool to room temperature slowly and undisturbed. You can further promote slow crystallization by then placing the flask in a refrigerator and finally in a freezer. This gradual decrease in temperature encourages the formation of larger, purer crystals.
Problem: Colored impurities are co-crystallizing with the product.
Solution:
-
Charcoal Treatment: Activated charcoal can be used to remove colored impurities. After dissolving the crude product in a minimal amount of hot solvent, add a small amount of activated charcoal (typically 1-5% by weight) and briefly heat the mixture. Hot-filter the solution through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool and crystallize.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Acetone | 56 | 5.1 | Good starting point for thiazole derivatives.[4] |
| Ethanol | 78 | 4.3 | Often effective for recrystallizing thiazolidinones.[1] |
| Ethyl Acetate | 77 | 4.4 | A versatile solvent, often used in combination with hexanes. |
| Hexanes | 69 | 0.1 | Typically used as an anti-solvent or for trituration. |
| Toluene | 111 | 2.4 | Higher boiling point allows for a wider temperature range. |
Guide 2: Column Chromatography Troubleshooting
Flash column chromatography is a powerful technique for separating compounds with different polarities. For basic compounds like 2-aminothiazoles, interactions with the acidic silica gel can sometimes pose a challenge.
Problem: The compound is streaking or showing poor separation on a silica gel column.
Solution:
-
Add a Basic Modifier: The basic amine group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation. Adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent can help to neutralize these acidic sites and improve the peak shape.
-
Use an Alternative Stationary Phase: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Problem: The compound is not eluting from the column.
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using an ethyl acetate/hexane system, slowly increase the percentage of ethyl acetate. If your compound is highly polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Prepare a flash column with silica gel using your chosen eluent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Strategy Workflow
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy for this compound.
Caption: Decision workflow for purification of this compound.
References
- Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4086. [Link]
- PubChem. (n.d.). 4-(4-methylphenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information.
- Chen, J., et al. (2009). 4-(4-Methyl-2-{[4-(4-methylphenyl)-1,3-thiazol-5-yl]amino}pyrimidin-5-yl)-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o12. [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Mabkhot, Y. N., et al. (2016).
- Reddy, P. V. G., et al. (2010). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 284-286. [Link]
- ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
- Al-Omar, M. A., et al. (2010). 4-Thiazolidinones in Heterocyclic Synthesis: Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. Molecules, 15(4), 2526-2550. [Link]
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Siddiqui, N., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1741. [Link]
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- Gasparyan, S., et al. (2021).
- Dana Bioscience. (n.d.). 5-Methyl-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine 1g.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Aminothiazole Synthesis
Welcome to the Technical Support Center for 2-Aminothiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, drawing on established chemical principles and field-proven experience to help you troubleshoot and optimize your reactions. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch thiazole synthesis is giving a very low yield. What are the most common initial parameters I should check?
A1: Low yield is a frequent issue with several potential root causes. Before undertaking extensive optimization, verify these four critical parameters:
-
Reagent Quality: α-Haloketones can degrade upon storage, especially if exposed to moisture, leading to hydrolysis. Thiourea should be dry and of high purity. Always use freshly opened or properly stored reagents.[1]
-
Reaction Temperature: The Hantzsch synthesis often requires thermal energy to proceed to completion.[2] Ensure your reaction is heated adequately. Many standard procedures call for refluxing in a suitable solvent like ethanol.[1][3] If you are running the reaction at room temperature, it may not be reaching the necessary activation energy.
-
Stoichiometry: While the core reaction is a 1:1 condensation, using a slight excess (e.g., 1.1 to 1.5 equivalents) of thiourea can sometimes improve yields by ensuring the complete consumption of the often more expensive α-haloketone.
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like ethanol and methanol are standard, often providing a good balance of solubility for the reactants.[1] In some cases, greener solvent systems like ethanol/water mixtures have been shown to be highly effective.[3]
Q2: I see multiple products on my TLC plate. What are the likely side products in a Hantzsch synthesis?
A2: The most common spots on your TLC, aside from your desired product and starting materials, are likely due to:
-
Hydrolysis of α-Haloketone: If moisture is present, your α-haloketone can hydrolyze back to the parent ketone, which will be unreactive.
-
Regioisomers: When using N-substituted thioureas, there is a possibility of forming two different isomers: the expected 2-(substituted-amino)thiazole and the 3-substituted-2-iminothiazoline. The formation of the imino isomer is particularly favored under strongly acidic conditions.[4][5]
-
Over-alkylation/Dimerization: In some instances, the product 2-aminothiazole can act as a nucleophile itself, reacting with another molecule of the α-haloketone, although this is less common under standard conditions.
Q3: My product seems to be soluble in the work-up solvent, making isolation difficult. What is the best way to isolate the 2-aminothiazole product?
A3: This is a common challenge, as many 2-aminothiazoles have moderate polarity. The most effective method is often precipitation. After the reaction is complete, the mixture can be cooled and poured into a large volume of a non-solvent, typically cold water.[2] Many 2-aminothiazole hydrohalide salts are soluble in the reaction solvent but will precipitate upon neutralization and dilution. If the product remains in solution, extraction with an appropriate organic solvent (e.g., ethyl acetate) followed by column chromatography is a standard purification route.[6] For particularly stubborn cases where the product is highly water-soluble, a specialized method involving precipitation as a bisulfite adduct has been reported.[7]
Q4: Are there greener, more efficient alternatives to traditional refluxing in organic solvents?
A4: Absolutely. Modern organic synthesis has driven the development of several eco-friendly and efficient methodologies:
-
Microwave-Assisted Synthesis: Using a microwave reactor can dramatically reduce reaction times from hours to minutes and often results in cleaner reactions with higher yields.[1]
-
Solvent-Free Conditions: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can be a highly effective and environmentally friendly option.[8]
-
Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy removal of the catalyst by simple filtration, simplifying the workup process.[1][3]
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Poor Quality α-Haloketone: The α-carbon-halogen bond is susceptible to hydrolysis. α-Bromoketones, while reactive, can be less stable than their chloro-analogs.[9] | Solution: Verify the purity of the α-haloketone by ¹H NMR or TLC before use. If degradation is suspected, consider synthesizing it fresh. For one-pot procedures, in situ generation of the α-haloketone from the parent ketone using a halogenating agent like NBS or I₂ can circumvent stability issues.[10] |
| 2. Suboptimal Reaction Conditions (Solvent/Temp): Reactants may not be fully soluble, or the reaction may lack sufficient energy. | Solution: Screen different solvents. While ethanol is common, an ethanol/water (1:1) mixture can improve yields for certain substrates.[3] Optimize temperature; reflux is standard, but some modern catalysts work efficiently at room temperature with ultrasound or require microwave energy for rapid conversion.[1][3] | |
| 3. Ineffective Catalyst/Reaction Conditions: The reaction may be kinetically slow without proper activation. | Solution: While many Hantzsch syntheses run without an explicit catalyst, some systems benefit from one. For multi-component reactions, catalysts like silica-supported tungstosilicic acid can be effective.[3] For direct synthesis from ketones, a halogen source like iodine is used, which also acts as a catalyst.[11] | |
| Formation of Multiple Products / Impurities | 1. Incorrect Regioselectivity: Using an N-substituted thiourea under acidic conditions can lead to nucleophilic attack from either the sulfur (desired) or the substituted nitrogen, yielding a mixture of isomers.[4][5] | Solution: To favor the formation of the 2-(N-substituted amino)thiazole, run the reaction under neutral or slightly basic conditions. If the 3-substituted 2-imino isomer is desired, strongly acidic conditions (e.g., 10M HCl in ethanol) are more effective.[4][5] |
| 2. Reaction Run Too Long: Extended heating after the starting materials are consumed can lead to decomposition of the product or the formation of tar-like side products. | Solution: Monitor the reaction closely by TLC.[1][12] Aim to stop the reaction as soon as the limiting reagent (usually the α-haloketone) is consumed. | |
| 3. Reactive Functional Groups: Other functional groups on the starting materials may react under the experimental conditions. | Solution: If your starting materials contain sensitive functional groups (e.g., unprotected amines or hydroxyls), consider using protecting groups that are stable to the reaction conditions. | |
| Difficult Product Isolation / Purification | 1. High Product Solubility: The product may be soluble in the reaction solvent and any aqueous workup solutions. | Solution: After reaction completion, try precipitating the product by pouring the reaction mixture into ice-water.[2] If the product is basic, neutralizing the reaction mixture with a base like NaHCO₃ or Na₂CO₃ can decrease its aqueous solubility and force precipitation.[6] |
| 2. Persistent Impurities: Unreacted thiourea or inorganic salts can co-precipitate with the product. | Solution: Thiourea has some solubility in boiling water, while many 2-aminothiazole products are less soluble. A hot water wash of the crude solid can help remove residual thiourea. For inorganic salts, recrystallization from a suitable organic solvent (e.g., ethanol, acetonitrile) is often effective.[13] | |
| 3. Catalyst Removal: Homogeneous catalysts can be difficult to remove from the final product. | Solution: Employ a solid-supported or reusable catalyst that can be removed by simple filtration post-reaction.[1][3] This greatly simplifies purification. | |
| Poor Reproducibility | 1. Atmospheric Moisture: Inconsistent exposure to moisture can lead to variable amounts of α-haloketone hydrolysis. | Solution: For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are anhydrous, especially if using a non-protic solvent.[1] |
| 2. Inconsistent Heating: Fluctuations in hot plate temperature or reflux rate can affect reaction kinetics and side product formation. | Solution: Use a temperature-controlled heating mantle with consistent stirring to ensure even heat distribution. For precise control, especially in methods development, consider using a jacketed reactor system. |
Experimental Protocols & Workflows
Workflow for Optimizing 2-Aminothiazole Synthesis
This diagram outlines the logical progression for troubleshooting and optimizing your synthesis.
Caption: A logical workflow for troubleshooting 2-aminothiazole synthesis.
Protocol 1: General Procedure for Hantzsch Synthesis (Conventional Heating)
This protocol is a standard starting point for the synthesis of a simple 2-amino-4-arylthiazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the α-bromoacetophenone derivative (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add ethanol (sufficient to make a ~0.5 M solution).
-
Heating: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing ice-water (approx. 5-10 times the reaction volume).
-
If a precipitate forms, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until the solution is neutral or slightly basic (pH 7-8) to ensure the product is in its free base form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Green Synthesis
This method offers a significant reduction in reaction time and often leads to cleaner products.[1]
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the ketone (1.0 eq), thiourea (1.2 eq), and iodine (I₂) (1.1 eq).
-
Solvent: Add a minimal amount of a suitable solvent like methanol or in some cases, the reaction can be run solvent-free.[8][11]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for 15-30 minutes.
-
Work-up & Isolation:
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the mixture into water and neutralize with a base (e.g., NaHCO₃ solution).
-
Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
References
- Bou-Salah, L., et al. (2016).
- Al-Omar, M. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-855. [Link]
- Watts, P., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(4), 352-355. [Link]
- Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(1), 245-251. [Link]
- European Patent Office. (1992). Process of producing 2-aminothiazole. EP0482607B1.
- Li, Y., et al. (2018). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH₄I. Beilstein Journal of Organic Chemistry, 14, 280-286. [Link]
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.[Link]
- Bou-Salah, L., et al. (2016).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Google Patents. (1949).
- Singh, R., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. [Link]
- ResearchGate. (2016).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Sharma, A., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(33), 20469-20498. [Link]
- Ghorab, M. M., et al. (2013). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 18(10), 12531-12543. [Link]
- Wang, L., et al. (2012).
- Organic Reactions Portal. (n.d.). Hantzsch Pyrrole Synthesis.[Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.[Link]
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.[Link]
- Ayimbila, S. T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.[Link]
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.[Link]
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 7. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. excli.de [excli.de]
Technical Support Center: Synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
The primary synthetic route to this and similar 2-aminothiazole scaffolds is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-haloketone and a thioamide, typically thiourea.[1][2] While effective, this pathway is not without its potential pitfalls, from impurities in starting materials to competing reaction pathways. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing explanations for the root causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
A1: Low yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction workup. Here are the primary culprits:
-
Impure α-Haloketone Precursor: The synthesis of the α-haloketone, 1-halo-1-(p-tolyl)propan-2-one, is a critical first step. Incomplete halogenation will leave unreacted ketone, while over-halogenation can produce α,α-dihalogenated byproducts.[3] These impurities will not participate in the desired cyclization and complicate purification.
-
Solution: Purify the α-haloketone by recrystallization or column chromatography before use. Confirm its purity via ¹H NMR.
-
-
Competing Side Reactions: The primary competing reaction is the Favorskii rearrangement of the α-haloketone under basic conditions, which leads to carboxylic acid derivatives instead of the thiazole.[4] Additionally, self-condensation of the ketone can occur.
-
Solution: Maintain slightly acidic to neutral conditions during the initial condensation. Avoid strong bases until the cyclization is complete. The reaction is often performed in a protic solvent like ethanol which helps to mediate the pH.[5]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or slightly increasing the temperature.
-
-
Workup Losses: The product, 2-aminothiazole, can exist as a free base or a salt. Premature or improper pH adjustment during workup can lead to loss of product in the aqueous phase. The free base has moderate solubility in some organic solvents, leading to losses during extraction.
-
Solution: After the reaction, cool the mixture and pour it into cold water or a dilute sodium carbonate solution to precipitate the product as a free base.[1] Ensure the pH is sufficiently basic (pH 8-9) to deprotonate the aminothiazole hydrohalide salt completely. Filter the resulting solid and wash thoroughly with cold water.
-
Q2: My TLC shows multiple spots, and I'm struggling to isolate the pure product. What are these byproducts?
A2: The presence of multiple byproducts is often linked to the issues causing low yield. The most common impurities include:
-
Unreacted Starting Materials: Thiourea and the α-haloketone are the most obvious impurities.
-
α,α-Dihaloketone: As mentioned, this is a common byproduct from the precursor synthesis.[3] It can react with thiourea, but it leads to different, undesired products.
-
Diketosulfides: α-haloketones can react with sulfide ions (which may form from the decomposition of thiourea) to produce diketosulfides.[6]
-
Hydrolysis Products: The 4(5H)-thiazolone ring, a potential intermediate or byproduct, is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7]
Q3: The final product has a persistent yellow or brown color, even after initial purification. How can I obtain a clean, colorless solid?
A3: Colored impurities often arise from small quantities of highly conjugated byproducts or degradation products formed under harsh reaction conditions.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product.
-
Solvent Choice for Recrystallization: The choice of solvent is critical. Ethanol or ethanol/water mixtures are commonly used.[5] A solvent system should be chosen where the product has high solubility at high temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a reliable method. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate can effectively separate the target compound from both more and less polar impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch synthesis is a multi-step process:
-
S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide ion. This forms an isothiouronium salt intermediate.[8]
-
Tautomerization & Cyclization: The intermediate tautomerizes. The nitrogen atom of the resulting imine then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[8]
-
Dehydration: The resulting cyclic intermediate, a hydroxyl-thiazoline, undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the aromatic thiazole ring.[1]
Q2: Why is ethanol a commonly used solvent for this reaction?
A2: Ethanol is an ideal solvent for several reasons. It effectively dissolves both the α-haloketone and thiourea, facilitating the reaction. As a protic solvent, it can participate in proton transfer steps, which is crucial for the tautomerization and dehydration stages of the mechanism. Furthermore, it allows for heating to a reflux temperature that is sufficient to drive the reaction to completion without causing significant degradation.[5]
Q3: How can I confirm the identity and purity of my starting α-haloketone?
A3: Standard analytical techniques are essential.
-
¹H NMR: This is the most powerful tool. You should see the disappearance of the α-proton signal from the starting ketone and the appearance of a new signal for the proton on the halogenated carbon. The integration and splitting patterns should be consistent with the desired structure.
-
TLC: Compare the purified material to the starting ketone. The α-haloketone should have a different Rf value. A single spot indicates high purity.
-
Melting Point: If the α-haloketone is a solid, a sharp melting point close to the literature value is a good indicator of purity.
Q4: Are there greener or more efficient methods for this synthesis?
A4: Yes, modern organic synthesis has focused on improving the Hantzsch reaction. Some approaches include:
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a catalyst, can lead to a complete reaction in a very short time, eliminating the need for solvents.[9]
-
Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often improves yields.[7]
-
Catalytic Approaches: Using catalysts like silica-supported tungstosilisic acid or other heterogeneous catalysts can improve efficiency and allow for easier catalyst recovery and reuse.[10]
Q5: What are the key safety precautions when handling α-haloketones?
A5: α-haloketones are lachrymators (tear-inducing agents) and are corrosive and toxic. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation and skin contact.
Section 3: Protocols & Data
Table 1: Troubleshooting Summary
| Symptom | Potential Cause | Recommended Solution |
| Low final yield | Impure α-haloketone precursor | Purify α-haloketone via recrystallization or chromatography before use. |
| Favorskii rearrangement | Maintain neutral to slightly acidic conditions during condensation. | |
| Incomplete reaction | Monitor via TLC; extend reaction time or increase temperature if necessary. | |
| Multiple spots on TLC | Presence of starting materials | Ensure sufficient reaction time and temperature. |
| Dihalogenated byproducts | Improve the halogenation step of the precursor synthesis.[3] | |
| Self-condensation products | Control temperature and reagent concentration. | |
| Colored product | Conjugated impurities/degradation | Use activated charcoal during recrystallization; perform column chromatography. |
| Difficulty precipitating | Incorrect workup pH | Adjust pH to 8-9 with a mild base (e.g., Na₂CO₃) to ensure the product is in its free base form.[1] |
Protocol 1: Hantzsch Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-1-(p-tolyl)propan-2-one (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
-
Precipitation: Slowly add a 10% aqueous solution of sodium carbonate with stirring until the pH of the mixture is between 8 and 9. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying & Purification: Allow the crude product to air-dry. For further purification, recrystallize the solid from an ethanol/water mixture.
Section 4: Visualizations
Diagram 1: Overall Reaction Scheme
Caption: Common side reactions originating from the α-haloketone.
Diagram 3: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Bari, S. et al. (2013). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.
- Google Patents. Purification of 2-aminothiazole.
- YouTube. Synthesis of thiazoles.
- Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives.
- Journal of the Chemical Society, Perkin Transactions 1. (1988). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- Organic Chemistry Portal. Thiazole synthesis.
- RSC Publishing. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.
- National Center for Biotechnology Information. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids.
- ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- MDPI. (2021). Synthetic Access to Aromatic α-Haloketones.
- National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis.
- National Center for Biotechnology Information. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.
- National Center for Biotechnology Information. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.
- ResearchGate. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids.
- Wikipedia. Favorskii rearrangement.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. mdpi.com [mdpi.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine in Biological Assays
Welcome to the technical support guide for 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols to address the significant solubility challenges associated with this compound in biological assays. Our goal is to empower you to generate accurate, reproducible data by mastering the formulation and handling of this promising, yet challenging, molecule.
The inherent lipophilicity of many thiazole derivatives makes them poorly soluble in aqueous media, a common hurdle for over 70% of new chemical entities in drug discovery pipelines.[1][2] Failure to address this issue can lead to compound precipitation, inaccurate potency measurements, and false-negative results, ultimately wasting valuable time and resources.[1][3][4] This guide is structured to walk you through a logical progression from basic solubilization techniques to advanced formulation strategies, ensuring the scientific integrity of your experiments.
Compound Profile: At a Glance
Before delving into troubleshooting, understanding the fundamental physicochemical properties of the compound is crucial. These characteristics are the root cause of the solubility issues you may be encountering.
| Property | Value / Description | Rationale & Implications |
| Compound Name | This compound | |
| CAS Number | 16942-66-8[5] | Unique identifier for this specific chemical structure. |
| Molecular Formula | C₁₁H₁₂N₂S | Confirms the elemental composition. |
| Molecular Weight | 204.29 g/mol | Calculated based on the molecular formula. |
| Predicted LogP | > 2.5 | This value, estimated from similar structures (e.g., 5-methyl-4-phenyl-1,3-thiazol-2-amine has a LogP of 2.59)[6][7], indicates the compound is lipophilic ("oil-loving") and will have low intrinsic solubility in water. |
| Chemical Class | Aminothiazole | A heterocyclic compound. The amine group makes it a weak base, suggesting that its solubility may be influenced by pH.[1] |
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides immediate, actionable advice.
Q1: Why is my compound not dissolving in my aqueous assay buffer? A: this compound is a lipophilic, heterocyclic compound with inherently low aqueous solubility.[1][8] Its molecular structure prefers non-polar environments over the polar environment of water-based buffers, leading to poor dissolution.
Q2: What is the best solvent to prepare a high-concentration stock solution? A: 100% Dimethyl Sulfoxide (DMSO) is the universally recommended starting point.[8][9][10] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it ideal for creating concentrated stocks (e.g., 10-20 mM) that can be serially diluted into your assay.[10][11][12]
Q3: What is the maximum concentration of DMSO I can have in my final assay? A: This is a critical parameter that you must determine experimentally for your specific assay system. As a general rule, the final DMSO concentration should be kept below 0.5% (v/v).[8] Concentrations above 1% often lead to cellular toxicity or direct interference with assay components (e.g., enzymes), producing artifacts.[13][14] Even low concentrations can have subtle stimulatory or inhibitory effects depending on the cell type.[13]
Q4: My compound precipitated immediately after I diluted my DMSO stock into the aqueous buffer. What is happening? A: This phenomenon is known as "fall-out" or precipitation. While the compound is soluble in the 100% DMSO stock, the final aqueous environment of your assay buffer cannot support that concentration. This is the most common manifestation of poor solubility and directly leads to an unknown and reduced effective concentration of your compound.[1]
Q5: Could solubility issues be the cause of my highly variable and irreproducible results? A: Absolutely. This is a classic symptom of a compound precipitating in the assay. If the compound is not fully dissolved, the actual concentration in solution can vary significantly between wells, plates, and experiments, leading to erratic and unreliable data, such as fluctuating IC50 values.[1]
Section 2: Systematic Troubleshooting Guide
When faced with solubility issues, a systematic approach is more effective than random trial and error. Follow this guide to diagnose and solve the problem.
Workflow for Diagnosing and Solving Solubility Issues
Caption: A systematic workflow for troubleshooting compound solubility.
Problem 1: Compound Precipitation Upon Dilution into Aqueous Buffer
-
Causality: The shift from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment causes the compound to crash out of solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is often to test the compound at lower concentrations. Many potent compounds are active in the nanomolar range where solubility is less of a concern.
-
Optimize the Dilution Method: Avoid single, large dilution steps (e.g., 1 µL of 10 mM stock into 999 µL of buffer). Instead, perform an intermediate serial dilution in 100% DMSO first, followed by dilution into the final assay buffer. This minimizes localized high concentrations that can initiate precipitation.
-
Validate Co-Solvent Tolerance: Determine the maximum percentage of DMSO your assay can tolerate without artifacts (see Protocol 3). If your assay can tolerate 0.5% DMSO instead of 0.1%, you can achieve a higher final compound concentration without precipitation.[14][15]
-
Pre-mix and Vortex: When making the final dilution, add the compound stock to the assay buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized oversaturation.
-
Problem 2: High Variability in Biological Activity (e.g., Inconsistent IC₅₀ Values)
-
Causality: This is often caused by undetected micro-precipitation. Even if the solution appears clear to the naked eye, small aggregates may be forming, leading to inconsistent amounts of soluble, active compound.[4]
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility Limit: This is the most critical step. You must experimentally determine the maximum concentration at which the compound remains soluble in your specific assay buffer over the time course of your experiment.[1] Use the procedure outlined in Protocol 2 .
-
Work Below the Solubility Limit: Ensure the highest concentration in your dose-response curve is at or below the experimentally determined kinetic solubility limit. Data points above this limit are scientifically invalid as the true concentration is unknown.
-
Include a Detergent (for HTS): In many high-throughput screening assays, adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton™ X-100 can prevent the formation of compound aggregates that often lead to false positives.[4]
-
Section 3: Key Experimental Protocols
These protocols provide detailed, step-by-step instructions for essential solubility-related experiments.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of solid this compound and a bottle of anhydrous, cell-culture grade DMSO (e.g., Hybri-Max™) to room temperature.
-
Weighing: On a calibrated analytical balance, carefully weigh out a precise amount of the solid compound (e.g., 2.04 mg) into a sterile, chemically resistant vial (e.g., amber glass).
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the target concentration of 10 mM. For 2.04 mg (MW=204.29 g/mol ), this would be 100 µL.
-
Calculation: (Mass in mg / MW in g/mol ) / (Volume in L) = Molarity in M
-
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Gentle Warming (Optional): If the compound does not fully dissolve, incubate the vial in a 37°C water bath for 10-15 minutes, followed by another round of vortexing.[8]
-
Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Note that repeated freeze-thaw cycles can sometimes induce precipitation of less-stable compounds.[12]
Protocol 2: Determining Kinetic Solubility via Turbidimetry
This method measures the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
-
Plate Preparation: In a clear, 96-well microplate, add your final assay buffer to columns 1-11 (e.g., 198 µL per well). Add 200 µL of buffer to column 12 to serve as a blank.
-
Compound Stock: Prepare a high-concentration stock in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Add 4 µL of the 20 mM DMSO stock to the first well of a row (column 1). This creates a 2% DMSO solution with a starting compound concentration of 400 µM.
-
Mix Thoroughly: Mix the contents of the well by pipetting up and down carefully to avoid bubbles.
-
Serial Transfer: Transfer 100 µL from column 1 to column 2, mix, then transfer 100 µL from column 2 to column 3, and so on, up to column 11. This creates a 2-fold serial dilution curve.
-
Incubation: Incubate the plate at your assay's experimental temperature (e.g., 37°C).
-
Measurement: At various time points (e.g., 0, 1, 2, and 24 hours), read the absorbance (optical density) of the plate at a wavelength where the compound does not absorb, typically between 500-700 nm. An increase in absorbance indicates light scattering due to precipitate formation.
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance over the time course of the experiment compared to the buffer/DMSO control wells.
Protocol 3: Assessing Assay Tolerance to Co-solvents (DMSO)
-
Prepare Solvent Dilutions: In your assay buffer, prepare a series of DMSO concentrations, typically from 2% down to 0% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0%).
-
Run Assay: Perform your biological assay using these different buffer/DMSO mixtures as your vehicle control (i.e., without your test compound). Ensure you include both positive and negative controls for the assay itself.
-
Analyze Signal: Measure the assay output (e.g., fluorescence, luminescence, absorbance).
-
Determine Tolerance: Plot the assay signal versus the DMSO concentration. The highest DMSO concentration that does not cause a significant deviation from the 0% DMSO control is your maximum tolerated solvent concentration.
Section 4: Advanced Solubilization Strategies
If standard co-solvent approaches are insufficient to achieve the desired concentration, more advanced formulation strategies may be necessary.
Decision Tree for Selecting an Advanced Strategy
Caption: A decision tree for choosing an advanced solubilization method.
Advanced Strategy Comparison
| Strategy | Mechanism of Action | Recommended Starting Point | Pros | Cons |
| pH Modification | The compound contains a basic amine group. Lowering the pH of the buffer protonates this group, forming a more water-soluble salt.[1] | Test solubility in buffers from pH 7.4 down to 6.0. | Simple, inexpensive, and can be very effective for weakly basic compounds. | The change in pH may alter the activity of your biological target or the compound itself. Requires careful validation. |
| Cyclodextrins | Cyclic oligosaccharides form inclusion complexes by encapsulating the lipophilic compound within their hydrophobic core, while their hydrophilic exterior interacts with water.[16][17][18][19] | Prepare a stock solution with 10-50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD). | Low toxicity, high solubilizing capacity for many compounds, widely used in pharmaceutical formulations.[20] | Can be expensive; high concentrations may interfere with some assays; complex formation is specific to the compound's geometry. |
| Surfactants | Amphiphilic molecules that form micelles in aqueous solution. The hydrophobic compound partitions into the core of the micelle, effectively dispersing it in the buffer.[21][22][23] | Add 0.01% - 0.1% (w/v) of a non-ionic surfactant like Tween® 80 or Polysorbate 80 to the assay buffer. | Highly effective for very lipophilic compounds; can prevent non-specific aggregation.[4][21] | Can denature proteins or disrupt cell membranes at higher concentrations; may interfere with assay readouts. |
By applying these systematic troubleshooting guides and protocols, you will be well-equipped to overcome the solubility challenges of this compound, leading to more reliable and scientifically sound results in your research.
References
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies. [Link]
- García-Carmona, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
- The Role of Surfactants in Compounded Prepar
- García-Carmona, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI. [Link]
- Ferreira, H., et al. (2021). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed. [Link]
- Kumar J, A., et al. (2019). Surfactants and their Role in Pharmaceutical Product Development: An overview. Ommega Online. [Link]
- Di Pompizi, A., et al. (2024).
- Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
- Davis, M. E., & Brewster, M. E. (2004).
- Toft, K. H., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
- Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
- Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (n.d.).
- Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
- Formulation Strategies For Poorly Soluble Molecules. (n.d.). Outsourced Pharma. [Link]
- De Meulenaere, E., et al. (2016). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]
- Compound Precipitation in High-Concentration DMSO Solutions. (n.d.).
- Formulation strategies for poorly soluble drugs. (n.d.).
- Putchakayala, S. B. (2021).
- 4-(4-methylphenyl)-1,3-thiazol-2-amine. (n.d.). PubChem. [Link]
- A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). PubMed Central. [Link]
- Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (2007). NIH. [Link]
- 5-phenyl-1,3-thiazole-2,4-diamine. (n.d.).
- Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.).
- Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. (2025). Journal of Chemistry and Technologies. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]
- 7. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemicaljournals.com [chemicaljournals.com]
- 19. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. asianpharmtech.com [asianpharmtech.com]
- 22. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 23. researchgate.net [researchgate.net]
stability studies of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine under experimental conditions
Welcome to the technical support center for 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this compound. Here, we will delve into the causality behind experimental choices and offer solutions to common challenges encountered during its handling and analysis.
I. Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Question 1: I am observing a rapid loss of my compound in an aqueous solution, even at neutral pH. What could be the cause?
Answer:
Rapid degradation in aqueous media, even at neutral pH, can be multifactorial. The primary suspects are oxidation and photodegradation. The 2-aminothiazole scaffold is known to be susceptible to oxidative processes.[1][2][3][4][5]
Probable Causes & Solutions:
-
Oxidation: The presence of dissolved oxygen in your aqueous buffer can lead to oxidative degradation of the 2-aminothiazole moiety. This can be exacerbated by the presence of trace metal ions, which can catalyze oxidation.
-
Solution: De-gas your buffers by sparging with an inert gas like nitrogen or argon before use. It is also advisable to work under an inert atmosphere whenever possible. If metal ion catalysis is suspected, consider adding a chelating agent like EDTA to your buffer system.
-
-
Photodegradation: Thiazole-containing compounds, particularly those with aryl substituents, can be susceptible to photodegradation when exposed to light, especially UV or high-intensity visible light.[6] This can lead to complex degradation pathways, including the formation of endoperoxides that rearrange into other products.[6]
-
Solution: Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Minimize the exposure of your samples to ambient light during preparation and analysis.
-
Question 2: My reaction involving this compound is failing, and I suspect the starting material has degraded. How can I assess its purity and stability?
Answer:
Assessing the purity and stability of your starting material is crucial. A stability-indicating analytical method is essential for this purpose. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the recommended technique.
Recommended Analytical Method:
A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradants.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution will help in separating polar degradants from the less polar parent compound. Formic acid helps in protonating the amine for better peak shape. |
| Detection | PDA Detector (e.g., 200-400 nm) | Allows for the identification of the peak of interest by its UV spectrum and can help in identifying co-eluting peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Workflow for Purity Assessment:
Question 3: I am performing forced degradation studies on this compound. What conditions should I employ, and what are the expected outcomes?
Answer:
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[7][8][9] Based on the known chemistry of 2-aminothiazoles, the following conditions are recommended:
| Stress Condition | Reagent/Condition | Expected Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, heat | Potential for hydrolysis of the amine group, though 2-aminothiazoles can be relatively stable to acid-catalyzed hydrolysis.[10] |
| Basic Hydrolysis | 0.1 M NaOH, heat | Susceptible to hydrolysis, potentially leading to ring opening. |
| Oxidative Degradation | 3% H₂O₂, room temperature | The 2-aminothiazole ring is susceptible to oxidation, which can lead to a variety of degradation products.[1][2][3][4][5] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Thiazole derivatives with aryl substituents are known to be photoreactive.[6] |
| Thermal Degradation | Dry heat (e.g., 80°C) | Assess the solid-state thermal stability of the compound. |
Forced Degradation Workflow:
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, the solid compound should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal. The container should be tightly sealed to protect it from moisture and light.
Q2: What are the likely degradation products of this compound under oxidative stress?
A2: While specific degradation products for this exact molecule are not extensively documented, oxidation of the 2-aminothiazole ring is a known degradation pathway.[1][2][3][4][5] Potential oxidation products could involve modifications to the thiazole ring or the amine substituent. Advanced analytical techniques like LC-MS/MS would be necessary for the structural elucidation of these degradants.
Q3: Is the compound susceptible to acid-catalyzed hydrolysis?
A3: Generally, 2-aminothiazoles can exhibit some stability towards acid-catalyzed hydrolysis due to the protonation of the amino group, which can decrease the susceptibility of the ring to nucleophilic attack.[10] However, under harsh acidic conditions and elevated temperatures, degradation can still occur.
Q4: How does the substitution pattern on the thiazole ring affect its stability?
A4: The substituents on the thiazole ring can significantly influence its stability. The methyl and 4-methylphenyl groups in this compound are electron-donating, which can affect the electron density of the thiazole ring and its susceptibility to electrophilic or nucleophilic attack. The presence of aryl rings can also increase the likelihood of photodegradation.[6]
Q5: Where can I find more information on the synthesis of this compound?
A5: The synthesis of 2-aminothiazole derivatives is well-documented in the chemical literature. The Hantzsch thiazole synthesis is a classical and widely used method for preparing such compounds, which involves the reaction of an α-haloketone with a thiourea or thioamide.[11][12]
References
- Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. PubMed. (1997-09-30). [Link]
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. (2007-07-27). [Link]
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (2021-01-15). [Link]
- The Study of the Antioxidant Activity of 2-Aminothiazoles Containing a Diterpene Fragment by Chemiluminescence. AIP Publishing. [Link]
- THE OXIDATION OF 2-AMINOBENZOTHIAZOLES. The Journal of Organic Chemistry. [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. (2021-03-07). [Link]
- Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. (2023-10-20). [Link]
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. (2021-03-07). [Link]
- Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
- Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
- Synthesis of novel 2-amino thiazole deriv
- Synthesis of 2-aminothiazole derivatives.
- Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
- Forced Degradation in Pharmaceuticals – A Regulatory Update.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
Sources
- 1. Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. article.sapub.org [article.sapub.org]
- 9. rjptonline.org [rjptonline.org]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when a promising thiazole derivative exhibits lower-than-expected biological activity. My goal is to equip you with the logical framework and practical protocols to diagnose the root cause of low bioactivity and guide you toward a successful resolution.
Introduction: The Thiazole Scaffold and the Challenge of Bioactivity
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and countless compounds in the drug discovery pipeline.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a versatile building block for designing novel therapeutics.[4] However, the journey from a synthesized thiazole compound to a validated bioactive hit is often fraught with challenges. Low or inconsistent bioactivity is a common and frustrating hurdle that can derail promising projects.
This guide will walk you through a systematic, evidence-based approach to troubleshooting, moving from fundamental compound-centric issues to more complex assay-related and cell-based phenomena.
Section 1: Is Your Compound the Culprit? Foundational Troubleshooting
Before delving into complex biological explanations, it is crucial to ensure the integrity and suitability of the synthesized thiazole compound itself. Many apparent bioactivity problems originate from fundamental issues with the test article.
FAQ 1: My thiazole compound shows weak or no activity in my primary assay. Where do I start?
Start by verifying the "Big Three": Identity, Purity, and Solubility. An error in any of these foundational properties can masquerade as poor biological activity.
1.1. Identity Confirmation:
-
Question: Is the compound what you think it is?
-
Causality: Incorrect structural assignment is a surprisingly common issue. If the synthesized molecule is not the intended one, it's unlikely to interact with the target as hypothesized.
-
Protocol:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for confirming the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.[5]
-
1.2. Purity Assessment:
-
Question: How pure is your compound?
-
Protocol:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. It's crucial to use a method that can separate the starting materials, intermediates, and potential byproducts from the final compound.[5]
-
Quantitative NMR (qNMR): qNMR is a powerful, orthogonal technique for purity assessment that does not rely on chromatography.[6]
-
Table 1: Recommended Purity Levels for Different Drug Discovery Stages
| Stage of Drug Discovery | Recommended Purity | Rationale |
| Primary Screening (Hit ID) | >90% | To minimize false positives and negatives. |
| Hit-to-Lead | >95% | To ensure reliable Structure-Activity Relationship (SAR) data.[7] |
| Lead Optimization | >98% | To obtain accurate pharmacokinetic and pharmacodynamic data. |
| In Vivo Studies | >99% | To ensure safety and regulatory compliance. |
1.3. Solubility Evaluation:
-
Question: Is your compound soluble in the assay buffer?
-
Causality: A compound that crashes out of solution is not available to interact with its target. Poor aqueous solubility is a major challenge for many small molecules and can lead to a gross underestimation of potency.[8][9][10]
-
Protocol: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of the thiazole compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your final assay buffer.
-
Incubate for a set period (e.g., 2 hours) at the assay temperature.
-
Measure the amount of compound that remains in solution using HPLC, UV-Vis spectrophotometry, or nephelometry.
-
Troubleshooting Flowchart: Foundational Compound Issues
Caption: Initial troubleshooting workflow for compound-centric issues.
Section 2: Is Your Assay Misleading You? Assay-Specific Troubleshooting
If the compound's identity, purity, and solubility are confirmed, the next step is to scrutinize the biological assay itself.
FAQ 2: My compound is pure and soluble, but the activity is still low. Could it be an assay artifact?
Absolutely. Many compounds, including some with thiazole substructures, can interfere with assay technologies, leading to false negatives or positives. These are often referred to as Pan-Assay Interference Compounds (PAINS).[11][12][13]
2.1. Common Interference Mechanisms:
-
Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and inhibit enzymes non-specifically.[14]
-
Redox Activity: Compounds that are easily oxidized or reduced can interfere with assays that rely on redox-sensitive reagents (e.g., those using luciferases or reductases).[12]
-
Chemical Reactivity: Some scaffolds, including certain thiazoles, can be thiol-reactive, covalently modifying cysteine residues on proteins and leading to non-specific inhibition.[12][15]
-
Fluorescence/Colorimetric Interference: If your compound is colored or fluorescent, it can interfere with optical assay readouts.
2.2. Protocol: Orthogonal Assay Validation
The most robust way to rule out assay artifacts is to confirm the activity in a secondary, orthogonal assay that uses a different detection technology.[7]
Table 2: Examples of Orthogonal Assay Pairs
| Primary Assay Technology | Orthogonal Assay Technology | Rationale for Orthogonality |
| Fluorescence Polarization (FP) | Surface Plasmon Resonance (SPR) | FP measures changes in molecular rotation; SPR measures direct binding based on mass changes. |
| Luciferase-based Reporter | Quantitative PCR (qPCR) | Luciferase is an enzymatic reporter; qPCR directly measures changes in mRNA levels.[16] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Western Blot | ELISA provides a quantitative readout in a plate format; Western Blot provides a semi-quantitative readout and confirms protein size. |
FAQ 3: What if I don't have access to an orthogonal assay? How can I de-risk my results?
Even without a fully orthogonal assay, you can perform several counter-screens to identify potential artifacts.
-
Protocol: Detergent Counter-Screen for Aggregators
-
Run your primary assay as usual.
-
In a parallel experiment, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Interpretation: If the compound's potency is significantly reduced in the presence of the detergent, it is likely acting as an aggregator.
-
-
Protocol: DTT Counter-Screen for Redox/Reactive Compounds
-
Run your primary assay as usual.
-
In a parallel experiment, include a reducing agent like Dithiothreitol (DTT, 1-5 mM) in the assay buffer.
-
Interpretation: A significant loss of potency in the presence of DTT suggests your compound may be acting via an oxidative mechanism or as a non-specific covalent modifier.
-
Section 3: Is It a Cellular Issue? Troubleshooting in Cell-Based Assays
When moving from a biochemical to a cell-based assay, a new layer of complexity is introduced. A potent enzyme inhibitor may show no activity in cells for several reasons.
FAQ 4: My thiazole compound is a potent inhibitor of its purified target protein, but it has no activity in my cell-based assay. What's the problem?
This is a classic "biochemical vs. cellular" disconnect. The most common culprits are poor cell permeability and high metabolic instability.
3.1. Assessing Cellular Uptake:
-
Question: Can your compound get into the cell to reach its target?
-
Causality: The cell membrane is a formidable barrier. If a compound cannot cross it, it cannot engage an intracellular target.[17][18]
-
Protocol: Cellular Uptake Assay using LC-MS/MS
-
Culture your target cells in a multi-well plate.
-
Treat the cells with your thiazole compound at a relevant concentration (e.g., 10x the biochemical IC50) for a defined time course (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and collect the lysate.
-
Precipitate the proteins from the lysate.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the intracellular concentration of your compound.
-
Interpretation: Compare the measured intracellular concentration to the biochemical IC50. If the intracellular concentration does not reach a level sufficient to inhibit the target, permeability is likely the issue.[19]
-
Decision Tree: Diagnosing Low Cellular Activity
Caption: A logical workflow for diagnosing issues in cell-based assays.
3.2. Assessing Metabolic Stability:
-
Question: Is your compound being rapidly metabolized by the cells?
-
Causality: Cells, particularly liver-derived cells, contain enzymes (like Cytochrome P450s) that can rapidly modify and inactivate foreign compounds. The thiazole ring itself can be subject to metabolic modifications.
-
Protocol: Liver Microsomal Stability Assay
-
Incubate your thiazole compound at a known concentration (e.g., 1 µM) with liver microsomes (human or from another relevant species) and NADPH (a necessary cofactor).
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction (e.g., with cold acetonitrile).
-
Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Interpretation: Calculate the compound's half-life (t1/2). A very short half-life indicates high metabolic instability, which could explain the lack of activity in a multi-hour cellular assay.
-
Conclusion
Troubleshooting low bioactivity is a systematic process of elimination. By starting with the most fundamental aspects—the compound's identity, purity, and solubility—and progressively moving to more complex assay- and cell-specific investigations, you can efficiently diagnose the underlying cause of the problem. This structured approach saves time and resources, preventing the premature abandonment of potentially valuable thiazole scaffolds and guiding medicinal chemistry efforts toward solving the right problems.
References
- Vertex AI Search. (n.d.).
- Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Al-kassimy, N. A., Al-Taani, B. M., & Al-Akayleh, F. T. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved January 7, 2026.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved January 7, 2026.
- MDPI. (n.d.). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. Retrieved January 7, 2026.
- Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved January 7, 2026.
- Kingston, D. G. I. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Retrieved January 7, 2026.
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH. Retrieved January 7, 2026.
- Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved January 7, 2026.
- Ramirez, D., & González-Barrios, A. F. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. Retrieved January 7, 2026.
- Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved January 7, 2026.
- Wikipedia. (n.d.). Pan-assay interference compounds. Retrieved January 7, 2026.
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Retrieved January 7, 2026.
- Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery | Explore Now. Retrieved January 7, 2026.
- Evotec. (2024, March 7).
- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved January 7, 2026.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole Ring—A Biologically Active Scaffold. PubMed Central. Retrieved January 7, 2026.
- Li, Z., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- Silva, T., & Reis, R. L. (2016).
- BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved January 7, 2026.
- Visikol. (2025). In Vitro Assays in the Nutraceutical Industry. Retrieved January 7, 2026.
- Pauli, G. F., Chen, S.-N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved January 7, 2026.
- Longdom Publishing. (2015). Pan-Assay Interference Compounds (PAINS)
- Benchchem. (2025). In-depth Technical Guide: Cellular Uptake of Small Molecule Inhibitors. Retrieved January 7, 2026.
- Kumar, S., & Singh, R. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved January 7, 2026.
- ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Retrieved January 7, 2026.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. Retrieved January 7, 2026.
- ResearchGate. (n.d.). Evaluation of metabolic stability of thiazole compound 3, verapamil,.... Retrieved January 7, 2026.
- Blair, J. M. A., et al. (2023). Small-Molecule Antibiotic Drug Development: Need and Challenges.
- You, C., & Zhang, J. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins.
- Creative Diagnostics. (n.d.). Content and Purity Analysis of Biological Drugs. Retrieved January 7, 2026.
- Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Retrieved January 7, 2026.
- Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- Wujec, M., et al. (n.d.). Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. PubMed Central. Retrieved January 7, 2026.
- Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Retrieved January 7, 2026.
- Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications.
- R Discovery. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 7, 2026.
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved January 7, 2026.
- National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved January 7, 2026.
- PubMed Central. (n.d.). Paving the way for small-molecule drug discovery. Retrieved January 7, 2026.
- PubMed Central. (n.d.). Why 90% of clinical drug development fails and how to improve it?. Retrieved January 7, 2026.
- National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved January 7, 2026.
- Syngene International Ltd. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved January 7, 2026.
- Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Retrieved January 7, 2026.
- Royal Society of Chemistry. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved January 7, 2026.
- National Institutes of Health. (2023). Editorial: Emerging heterocycles as bioactive compounds. PubMed Central. Retrieved January 7, 2026.
- MDPI. (n.d.). Special Issue : Design, Synthesis and Biological Activity of Heterocyclic Compounds. Retrieved January 7, 2026.
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Content and Purity Analysis of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Protocols for the Biological Evaluation of Thiazole Derivatives
Welcome to the technical support center dedicated to the biological evaluation of thiazole derivatives. The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] However, the journey from a promising chemical structure to a validated biological lead is often fraught with experimental challenges.
This guide is structured to provide practical, experience-driven advice. It moves beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot common issues and refine your experimental protocols for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that researchers frequently encounter when initiating or optimizing their evaluation of novel thiazole derivatives.
Q1: My thiazole derivative shows inconsistent activity or precipitates in my cell-based assays. What are the likely causes?
A1: This is a classic challenge, often rooted in the physicochemical properties of heterocyclic compounds. The two primary culprits are solubility and stability. Thiazole derivatives, particularly those with complex substitutions, can have poor aqueous solubility.[4] When a concentrated DMSO stock is diluted into aqueous cell culture medium, the compound can crash out of solution, leading to an unknown and inconsistent final concentration. Furthermore, the compound may degrade over the course of a 24-72 hour incubation period, especially in the presence of serum proteins or at 37°C. This leads to a loss of active compound and high variability in results. Addressing compound handling and formulation is the critical first step before any biological evaluation.
Q2: What are the most common biological targets and mechanisms of action for thiazole derivatives?
A2: The versatility of the thiazole ring allows it to interact with a wide range of biological targets.[2][5] Your evaluation strategy should be guided by the intended therapeutic area.
-
Anticancer: Thiazole derivatives frequently act by inducing apoptosis (programmed cell death) and arresting the cell cycle.[6][7] They are known to inhibit critical signaling pathways such as PI3K/Akt/mTOR and target specific enzymes like VEGFR-2, topoisomerase, and matrix metalloproteinases (MMPs).[7][8][9]
-
Antimicrobial: Many thiazole compounds exhibit potent antibacterial and antifungal activity.[10][11][12] Their mechanisms can involve disrupting cell wall synthesis or inhibiting essential enzymes. Sulfathiazole is a well-known example of an antimicrobial sulfa drug built on this scaffold.[10][12]
-
Neurodegenerative Diseases: In the context of diseases like Alzheimer's and Parkinson's, thiazole derivatives have been developed as inhibitors of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAOs).[13][14][15][16][17] They can also exhibit neuroprotective and antioxidant effects.[18]
Q3: How should I structure my initial screening cascade for a novel thiazole derivative?
A3: A tiered approach is most efficient. Start with broad, cost-effective assays and progress to more complex, mechanism-specific studies for the most promising candidates.
-
Primary Screen (Activity & Potency): Begin with an in vitro cytotoxicity assay against a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to determine the half-maximal inhibitory concentration (IC50).[6][8] The MTT or MTS assay is a common starting point.[19][20]
-
Secondary Screen (Selectivity): Simultaneously assess cytotoxicity in a non-cancerous, normal cell line (e.g., NIH/3T3 mouse fibroblasts, BJ human fibroblasts) to determine a selectivity index (SI = IC50 in normal cells / IC50 in cancer cells).[8][21] A high SI is a desirable characteristic.
-
Mechanism of Action Studies: For potent and selective compounds, investigate the underlying mechanism. This could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V/PI staining), or specific enzyme inhibition assays based on your design hypothesis.[6][9]
Section 2: Troubleshooting Experimental Issues
This section provides a question-and-answer guide to specific problems you may encounter during your experiments.
Problem 1: Compound Precipitation in Media
-
Question: My thiazole derivative, dissolved in DMSO, forms a visible precipitate when I add it to the cell culture medium. How can I resolve this?
-
Answer & Rationale: This indicates your compound's solubility in the final assay medium is lower than the concentration you are testing. The concentration of DMSO is also critical; typically, it should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Solution 1 (Reduce Final Concentration): The simplest solution is to test lower concentrations. Your compound may be highly potent, and its effective concentration could be well below its solubility limit.
-
Solution 2 (Pre-dilution): Instead of adding a small volume of highly concentrated DMSO stock directly to the well, perform an intermediate dilution step in serum-free medium. Vortex this intermediate dilution vigorously and then add it to the wells containing cells and serum-supplemented medium. This gradual reduction in solvent concentration can sometimes keep the compound in solution.
-
Solution 3 (Use Pluronic F-127): For particularly challenging compounds, a non-ionic surfactant like Pluronic F-127 can be used to create a micellar formulation that improves aqueous solubility. However, you must run parallel controls to ensure the formulation vehicle itself has no biological effect.
-
Problem 2: Inconsistent IC50 Values Between Experiments
-
Question: I am testing the same thiazole derivative on the same cell line, but my calculated IC50 values are highly variable from week to week. What's going wrong?
-
Answer & Rationale: IC50 variability is a common issue that undermines data confidence. The cause is often a lack of strict standardization in cell handling and assay procedures.
-
Cell-Related Factors:
-
Passage Number: Use cells within a consistent and narrow passage number range. Cells at very high passage numbers can have altered growth rates and drug sensitivities.
-
Seeding Density: Ensure you are seeding the exact same number of cells for each experiment. A higher cell density can require more compound to achieve the same effect, artificially inflating the IC50. Verify cell counts with a cell counter before plating.
-
Cell Health: Only use cells that are in the logarithmic growth phase and exhibit high viability (>95%).
-
-
Compound-Related Factors:
-
Stability: As mentioned in the FAQs, your compound may not be stable for the full duration of the assay. Consider performing a time-course experiment (e.g., 24h, 48h, 72h) to find an optimal incubation time where the compound is still active and a robust cytotoxic effect is observed.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can lead to compound degradation or precipitation. Aliquot your stock into single-use vials.
-
-
Problem 3: High Background in MTT/MTS Assays
-
Question: My "media only" or "no-cell" control wells are turning purple in my MTT assay. Could my thiazole compound be interfering with the assay chemistry?
-
Answer & Rationale: Yes, this is a distinct possibility. The MTT assay relies on the chemical reduction of a yellow tetrazolium salt to a purple formazan product by cellular dehydrogenases.[22] Some chemical compounds, particularly those with inherent reducing potential, can directly reduce the MTT reagent in the absence of cells, leading to a false-positive signal.
-
Troubleshooting Step 1 (Confirmation): Run a plate with your compound dilutions in cell-free medium. Add the MTT reagent and incubate as usual. If you see a color change, you have confirmed direct assay interference.
-
Troubleshooting Step 2 (Alternative Assays): Switch to a viability assay with a different detection mechanism.
-
AlamarBlue™ (Resazurin): This also uses a redox indicator but the chemistry is different and may not be affected by your compound.[21]
-
CellTiter-Glo® (ATP Measurement): This is considered a gold-standard assay. It lyses the cells and measures the amount of ATP, a direct indicator of metabolic activity. Since it does not depend on a redox reaction, it is far less prone to compound interference.
-
-
Problem 4: Excellent In Vitro Potency but Poor In Vivo Efficacy
-
Question: My thiazole derivative has a nanomolar IC50 in vitro, but it showed no tumor growth inhibition in my mouse xenograft model. What should I investigate?
-
Answer & Rationale: This is a major hurdle in drug development known as the "in vitro-in vivo gap." Potency in a 2D cell culture dish does not guarantee success in a complex biological system.[23]
-
Pharmacokinetics (PK): The compound must reach the tumor in sufficient concentration and for a sufficient duration. Investigate the compound's ADME profile (Absorption, Distribution, Metabolism, Excretion). It may be poorly absorbed after oral dosing, rapidly metabolized by the liver, or quickly cleared from circulation. A preliminary PK study is essential.
-
Formulation: Was the compound fully dissolved in the vehicle used for animal dosing? Precipitation at the injection site is a common reason for lack of exposure.
-
Target Engagement: Does the compound actually reach and inhibit its intended target in the tumor tissue? This can be assessed by analyzing tumor samples post-treatment for downstream biomarkers (e.g., using Western blot to check for phosphorylation status of a target kinase).
-
Ethical Considerations: All animal studies must adhere to strict ethical guidelines, such as the 3Rs (Replacement, Reduction, Refinement), and be reported according to standards like the ARRIVE guidelines.[24][25][26]
-
Section 3: Core Experimental Protocols
These protocols provide a validated starting point. Always optimize key parameters like cell seeding density and incubation times for your specific cell line and compound.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol is adapted from standard methodologies to assess the effect of a thiazole derivative on cell viability.[19][22]
Materials:
-
Thiazole derivative stock solution (e.g., 10 mM in 100% DMSO)
-
96-well flat-bottom cell culture plates
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[19]
-
Solubilization Solution: 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH adjusted to 4.7.[19]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 - 10,000 cells per well in 100 µL of complete medium. Plate cells in the interior 60 wells to avoid edge effects. Fill perimeter wells with 100 µL of sterile PBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of your thiazole derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest compound concentration) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Crystal Formation: Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible inside the cells under a microscope.
-
Solubilization: Add 100 µL of Solubilization Solution to each well. Pipette up and down to mix thoroughly and ensure all crystals are dissolved.
-
Readout: Leave the plate at room temperature in the dark for at least 2 hours, or overnight in the incubator. Read the absorbance at 570 nm with a reference wavelength of >650 nm.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: General Guidelines for In Vivo Efficacy Studies
This section provides a framework for planning an animal study, which must be conducted under an approved institutional animal care and use committee (IACUC) protocol.[23][24]
Key Considerations:
-
Model Selection: Choose an appropriate animal model. For anticancer studies, this is often an immunodeficient mouse (e.g., NOD/SCID or NSG) subcutaneously implanted with a human cancer cell line (xenograft model).[23]
-
Ethical Conduct: All procedures must prioritize animal welfare, adhering to the 3Rs principles.[25] Use of appropriate anesthesia and analgesics is mandatory.[24] Reporting must follow ARRIVE guidelines.[26]
-
Compound Formulation and Dosing:
-
Use a high-purity, pharmaceutical-grade compound if possible.[27]
-
The vehicle for administration (e.g., saline, corn oil, PEG/Tween solutions) must be sterile, non-toxic at the volume administered, and capable of keeping the compound in solution.
-
The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous) should be chosen based on the compound's properties and intended clinical application.
-
-
Study Design:
-
Group Size: Use the minimum number of animals required for statistical significance, typically 8-10 mice per group.
-
Controls: Include a vehicle control group and a positive control group (a standard-of-care chemotherapy agent).
-
Endpoints: The primary efficacy endpoint is often tumor volume, measured with calipers 2-3 times per week. Body weight should also be monitored as a measure of toxicity. The study is terminated when tumors in the control group reach a predetermined size or if animals show signs of excessive toxicity.
-
Section 4: Visualizing Workflows and Mechanisms
Diagrams can clarify complex processes. Below are Graphviz representations of a typical evaluation workflow and a key signaling pathway often targeted by thiazole derivatives.
Workflow for Preclinical Evaluation of Thiazole Derivatives
Caption: A typical workflow for the evaluation of novel thiazole derivatives.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway, a common target for thiazole anticancer agents.
Section 5: References
-
BenchChem. In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candidates. Available from:
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]
-
Akhtar, M. J., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. Available from: [Link]
-
Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. Available from: [Link]
-
Kaplancikli, Z. A., et al. (2017). Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. PubMed. Available from: [Link]
-
Pharma Tutor. (2024). A review on thiazole based compounds & it's pharmacological activities. Available from: [Link]
-
Acar, Ç., et al. Synthesis and Biological Evaluation of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. AVESİS. Available from: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. Available from: [Link]
-
Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available from: [Link]
-
Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. Available from: [Link]
-
Kumar, R., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available from: [Link]
-
Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available from: [Link]
-
Glamočlija, J., et al. (2019). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PubMed Central. Available from: [Link]
-
Acar, Ç., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. Available from: [Link]
-
Singh, S., & Kumar, Dr. R. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. Iconic Research And Engineering Journals. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
Alam, M. S., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. Available from: [Link]
-
Gîrbea, C.-S., et al. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. Available from: [Link]
-
ResearchGate. Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... Available from: [Link]
-
BioBoston Consulting. (2025). Best Practices For Preclinical Animal Testing. Available from: [Link]
-
Charbe, N. B., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers. Available from: [Link]
-
protocols.io. (2025). MTT Assay. Available from: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Gökçe, M., et al. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. AVESİS. Available from: [Link]
-
Chen, C.-H., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. ACS Publications. Available from: [Link]
-
Al-Balas, Q., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]
-
Fasihi-Ramandi, M., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed Central. Available from: [Link]
-
Abu-Serie, M. M., & El-Saeed, R. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available from: [Link]
-
Khan, A., et al. (2024). Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. Taylor & Francis. Available from: [Link]
-
Al-Omaim, W. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]
-
Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. Available from: [Link]
-
ResearchGate. (2020). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]
-
Asati, V., & Sharma, S. (2021). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
European Medicines Agency. Ethical use of animals in medicine testing. Available from: [Link]
-
Stilinović, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed Central. Available from: [Link]
-
ARRIVE Guidelines. Home. Available from: [Link]
-
Orozco-Guillén, E. E., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. Available from: [Link]
-
University of Illinois Urbana-Champaign. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). Available from: [Link]
-
TransCure bioServices. (2023). The FDA removes animal testing requirement for drug candidates. Available from: [Link]
-
Saini, P., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available from: [Link]
Sources
- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 12. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases | AVESİS [avesis.anadolu.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. atcc.org [atcc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. biobostonconsulting.com [biobostonconsulting.com]
- 25. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 26. Home | ARRIVE Guidelines [arriveguidelines.org]
- 27. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Technical Support Center: Scale-Up Synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No: 16942-66-8).[1] We address common challenges encountered during process scale-up, offering troubleshooting advice and optimized protocols grounded in established chemical principles.
Introduction to the Synthesis
The target molecule, this compound, belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active agents and approved drugs.[2][3]
The most robust and widely adopted method for constructing this and related 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, typically thiourea, to form the thiazole ring.[6] The reaction is known for being straightforward and generally high-yielding.[7]
Core Reaction Principle
The synthesis of this compound via the Hantzsch method proceeds as follows:
-
α-Haloketone: 2-Bromo-1-(p-tolyl)propan-1-one
-
Thioamide Source: Thiourea
The overall transformation is a condensation reaction that results in the formation of the thiazole heterocycle with the elimination of water and a hydrogen halide.
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemhelpasap.com [chemhelpasap.com]
Validation & Comparative
A Researcher's Guide to the Biological Validation of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction: The Thiazole Scaffold and the Promise of a Novel Derivative
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] From the anti-HIV agent Ritonavir to the anti-neoplastic drug Dasatinib, the thiazole nucleus is a versatile pharmacophore capable of engaging with a wide array of biological targets.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3]
This guide focuses on a specific, yet-underexplored derivative: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine . Its structure combines three key features with known relevance to bioactivity:
-
The 2-Aminothiazole Core: A common feature in kinase inhibitors and other targeted therapies.[4]
-
C4-Aryl Substitution: The nature of the aryl group at the 4-position is critical for modulating activity, as seen in antitubercular agents where this position is intolerant to modification.[5][6]
-
C5-Methyl Substitution: Small alkyl groups at the C5 position can enhance inhibitory activity and selectivity for certain enzymes, such as inducible nitric oxide synthase (iNOS).[7]
Given these structural alerts, this compound presents a compelling candidate for biological screening. This guide provides a comprehensive framework for its validation, outlining comparative experimental protocols designed to rigorously assess its potential anticancer, anti-inflammatory, and antimicrobial properties. We will explore the rationale behind each experimental choice, provide detailed methodologies, and propose a comparative analysis against established agents.
Part 1: Validation of Anticancer Activity
The 2-aminothiazole scaffold is famously represented in oncology by the pan-Src kinase inhibitor Dasatinib.[4] Furthermore, numerous studies have demonstrated the potent antiproliferative effects of novel 4-arylthiazole derivatives against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[8][9][10] The proposed mechanism often involves cell cycle arrest and the induction of apoptosis.[8] This strong precedent makes an anticancer evaluation the primary focus for our target compound.
Experimental Workflow: From Initial Screening to Mechanistic Insights
A tiered approach is essential for efficiently validating anticancer potential. We begin with broad cytotoxicity screening and proceed to more focused mechanistic studies for promising results.
Caption: Workflow for anticancer activity validation.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan is directly proportional to the number of living cells, making it an excellent initial screen for cytotoxic effects.[8][11]
-
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
-
Comparative Data: Target vs. Alternatives
The performance of our target compound should be benchmarked against a standard chemotherapeutic agent and a structurally related compound from the literature.
| Compound | Target/Comparator | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) | Reference |
| This compound | Test Compound | (Experimental Data) | (Experimental Data) | (Experimental Data) | N/A |
| Doxorubicin | Standard Drug | ~0.05 - 0.5 | ~0.1 - 1.0 | ~0.1 - 0.8 | Standard Literature Values |
| Compound 4c | Literature Comparator | >1000 (NIH/3T3) | N/A | 23.30 | [10] |
| Staurosporine | Standard Drug | 6.77 | 8.40 | N/A | [8] |
| Compound 4c is 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, a structurally related derivative. |
Part 2: Validation of Anti-Inflammatory Activity
Inflammation is a critical factor in numerous diseases, and its modulation is a key therapeutic strategy. Thiazole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes like cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS).[7][12] For instance, the compound N-adamantyl-4-methylthiazol-2-amine was shown to suppress inflammatory responses in microglial cells by downregulating iNOS and COX-2 expression through the NF-κB signaling pathway.[13]
Signaling Pathway: LPS-Induced Inflammation in Macrophages
Understanding the underlying mechanism is crucial. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the inflammatory cascade in immune cells like macrophages via the Toll-like receptor 4 (TLR4) pathway.
Caption: LPS-induced pro-inflammatory signaling cascade.
Protocol 2: Griess Assay for Nitric Oxide Inhibition
This protocol measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.
-
Rationale: Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to quantify nitrite (a stable metabolite of NO) in cell culture supernatant. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity via iNOS inhibition or suppression of its expression.[13]
-
Methodology:
-
Cell Seeding: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a positive control like L-NAME or Indomethacin.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant. Incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
Comparative Data: Target vs. Alternatives
| Compound | Target/Comparator | LPS-Induced NO Production IC50 (µM) | Putative Mechanism | Reference |
| This compound | Test Compound | (Experimental Data) | To be determined | N/A |
| Indomethacin | Standard NSAID | ~20-50 | COX-1/COX-2 Inhibition | Standard Literature Values |
| KHG26693 | Literature Comparator | Potent Suppression | iNOS/COX-2 Downregulation | [13] |
| Meloxicam | Standard NSAID | >100 | Preferential COX-2 Inhibition | [1] |
| KHG26693 is N-adamantyl-4-methylthiazol-2-amine, a structurally related compound. |
Part 3: Validation of Antimicrobial Activity
The thiazole ring is a key component of many antimicrobial agents.[14] Studies on various derivatives have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi.[15][16][17] Therefore, a broad-spectrum antimicrobial screening is a logical step in the validation process.
Experimental Workflow: Determining Antimicrobial Efficacy
The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for MIC and MBC determination.
Protocol 3: Broth Microdilution for MIC Determination
-
Rationale: This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for susceptibility testing.
-
Methodology:
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to all wells containing the compound dilutions, a positive control (microbes, no compound), and a negative control (broth only). Use a standard antibiotic like Ciprofloxacin or Ampicillin as a reference.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Comparative Data: Target vs. Alternatives
| Compound | Target/Comparator | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| This compound | Test Compound | (Experimental Data) | (Experimental Data) | N/A |
| Ciprofloxacin | Standard Antibiotic | ~0.25 - 1.0 | ~0.008 - 0.06 | Standard Literature Values |
| Compound 3g | Literature Comparator | N/A | 0.21 µM | [18] |
| Compound V (unsubstituted)† | Literature Comparator | ++ | +++ | [15][16] |
| Compound 3g is 5-methyl-7-(4-nitrophenyl)-3H-thiazolo[4,5-b]pyridin-2-one. | ||||
| †Compound V is an N-benzoyl derivative of 2-amino-5-(4-methylphenyl)diazenyl-4-phenyl-1,3-thiazole. Activity reported qualitatively: (+++) >13mm zone, (++) 12-13mm zone. |
Conclusion and Future Outlook
This guide provides a foundational strategy for the biological validation of This compound . By systematically applying these standardized and comparative protocols, researchers can generate robust, reproducible data to build a comprehensive activity profile for this novel compound.
Positive results in any of these primary screens should trigger further investigation. Potent anticancer activity would warrant in-depth mechanistic studies, such as kinase profiling and evaluation in xenograft models. Strong anti-inflammatory effects would lead to in vivo studies using models of acute or chronic inflammation. Finally, significant antimicrobial activity would necessitate testing against a broader panel of clinical isolates, including resistant strains, and an assessment of its toxicity profile against mammalian cells to determine a therapeutic index. The structural simplicity and promising pharmacophore of this thiazole derivative make it a worthy candidate for a thorough investigation that could uncover a new lead compound for drug development.
References
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Vertex AI Search.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. PubMed Central.
- An Overview of Thiazole Derivatives and its Biological Activities. No source provided.
- Thiazole Ring—A Biologically Active Scaffold - PMC. PubMed Central.
- Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed.
- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents | Request PDF.
- Synthesis and biological activity of n-{5-(4-methylphenyl)
- Study of the anticancer activity of N-(5-methyl-[1][2][4]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.
- Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimul
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
- 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. library.dmed.org.ua [library.dmed.org.ua]
- 12. wjpmr.com [wjpmr.com]
- 13. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
A Comparative Guide to the Kinase Inhibitory Profile of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Introduction: The Promise of the 2-Aminothiazole Scaffold in Kinase Inhibition
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases has led to the development of potent drugs targeting a range of serine/threonine and tyrosine kinases.[3] Compounds bearing this core structure have shown efficacy against critical cancer targets such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Src family kinases.[2][4][5]
This guide focuses on a specific, yet under-characterized, member of this family: 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine . While extensive biological data for this particular compound is not yet publicly available, its structural similarity to known kinase inhibitors suggests a strong potential for biological activity. This document serves as a comprehensive roadmap for researchers, outlining a systematic approach to characterize its kinase inhibitory profile and benchmark its performance against established, structurally diverse kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for robust evaluation, and present a framework for data interpretation.
Our comparative analysis will include the following well-established kinase inhibitors, chosen for their diverse mechanisms and target profiles, which represent plausible targets for our compound of interest:
-
Dasatinib: A potent multi-kinase inhibitor with a 2-aminothiazole core, targeting Bcr-Abl and Src family kinases.[4][6]
-
CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine): A potent Aurora kinase A and B inhibitor, also containing a substituted aminothiazole moiety.[7][8][9]
-
Palbociclib (Ibrance): A highly selective inhibitor of CDK4 and CDK6, representing a different chemical class (pyridopyrimidine).[5]
This guide is designed to empower researchers to not only elucidate the mechanism of action of this compound but also to rigorously assess its potential as a novel therapeutic agent.
Comparative Analysis: A Proposed Experimental Framework
To comprehensively evaluate the kinase inhibitory potential of this compound, a multi-pronged approach is essential. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a physiological context, and molecular biology techniques to probe downstream signaling effects.
Part 1: In Vitro Kinase Inhibition Profiling
The initial and most critical step is to determine the direct inhibitory activity of the compound against a panel of purified kinases. This provides a quantitative measure of potency (IC50) and a preliminary assessment of selectivity.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol outlines a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and comparator inhibitors (Dasatinib, CYC116, Palbociclib) in 100% DMSO.
-
Create a serial dilution series of each inhibitor in assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a reaction mixture containing the specific kinase of interest, its corresponding substrate, and ATP at a concentration close to the Km for the respective kinase.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Add 2 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Comparative Kinase Inhibition
The IC50 values should be determined for a panel of kinases, including hypothesized targets such as Aurora A, Aurora B, Src, Abl, CDK4, and CDK6. The results should be summarized in a clear, tabular format.
| Compound | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Src (IC50, nM) | Abl (IC50, nM) | CDK4 (IC50, nM) | CDK6 (IC50, nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Dasatinib | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
| CYC116 | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
| Palbociclib | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
Part 2: Cell-Based Assays for Antiproliferative Activity
While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context, accounting for cell permeability, metabolism, and engagement with the target in a complex cellular environment.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture and Seeding:
-
Select cancer cell lines relevant to the hypothesized kinase targets (e.g., K562 for Bcr-Abl, MCF-7 for CDK4/6, HCT116 for Aurora kinases).
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and the comparator inhibitors for 72 hours. Include a DMSO-treated control.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Data Presentation: Comparative Antiproliferative Activity
| Compound | K562 (GI50, µM) | MCF-7 (GI50, µM) | HCT116 (GI50, µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Dasatinib | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
| CYC116 | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
| Palbociclib | Literature/Exp. Value | Literature/Exp. Value | Literature/Exp. Value |
Part 3: Target Validation and Downstream Signaling Analysis
To confirm that the observed antiproliferative effects are due to the inhibition of the intended kinase target, it is essential to analyze the phosphorylation status of its downstream substrates using Western blotting.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
Treat the selected cell lines with the inhibitors at concentrations around their GI50 values for a defined period (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-Histone H3 for Aurora B, phospho-Rb for CDK4/6, phospho-CrkL for Bcr-Abl) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of the downstream target and a housekeeping protein like β-actin or GAPDH.
-
Visualizing the Experimental Design and Signaling Pathways
To provide a clear conceptual framework, the following diagrams illustrate the proposed experimental workflow and the signaling pathways under investigation.
Caption: Experimental workflow for inhibitor evaluation.
Caption: Key signaling pathways targeted by kinase inhibitors.
Discussion and Future Directions
The proposed experimental framework will provide a robust and comprehensive dataset to evaluate the potential of this compound as a kinase inhibitor. The comparative data generated against established inhibitors like Dasatinib, CYC116, and Palbociclib will be crucial in determining its relative potency, selectivity, and potential therapeutic niche.
Should the compound demonstrate potent and selective inhibition of a particular kinase or kinase family, further studies would be warranted. These could include broader kinase profiling against hundreds of kinases to fully elucidate its selectivity, in vivo efficacy studies in relevant animal models of cancer, and pharmacokinetic and pharmacodynamic analyses to assess its drug-like properties.
References
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
- Bathula, S., et al. (2022).
- Deng, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
- (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.
- Wang, L., et al. (2021). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research. [Link]
- (2023). Determination of IC50 values obtained from the cytotoxicity....
- (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors.
- (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. [Link]
- Wang, S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
- Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. University of Dundee Research Portal. [Link]
- (2020). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part II. MDPI. [Link]
- (2021). IC50 values of some of the representative compounds.
- Amnerkar, N. D., et al. (2014). Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
- Papadopoulou, C. (2005). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. SciSpace. [Link]
- (2025). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. PMC. [Link]
- (2024).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine Analogs
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs based on the 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine scaffold. The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs, including the anti-HIV agent Ritonavir and the anticancer drug Dasatinib.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for drug discovery.[1] This document delves into the nuanced effects of structural modifications at key positions of the parent scaffold, offering field-proven insights and supporting experimental data to guide researchers in the rational design of novel therapeutic agents.
The Core Scaffold: Rationale and Synthesis
The this compound core provides a rigid framework with three primary vectors for chemical modification: the C2-amino group, the C4-aryl substituent, and the C5-methyl group. Each site offers a unique opportunity to modulate the molecule's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to optimize its interaction with a specific biological target. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6]
Caption: Key modification points on the core scaffold.
General Synthesis: The Hantzsch Thiazole Synthesis
The most common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][7] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for significant diversity in the final products by simply varying the starting materials.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. [PDF] Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance | Semantic Scholar [semanticscholar.org]
- 3. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a major cause of adverse drug reactions and clinical trial failures. Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle, but a critical step in understanding its true biological effects and de-risking its development.
This guide provides a comprehensive framework for the cross-reactivity profiling of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, a novel investigational compound. Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitor discovery, we will proceed with the hypothesis that this compound is a putative kinase inhibitor.[1][2] This guide will detail the strategic application of biochemical, cellular, and proteomic approaches to build a comprehensive selectivity profile, enabling researchers to make informed decisions about the compound's future development. We will use hypothetical data to illustrate the expected outcomes of these experiments and compare them to a known multi-kinase inhibitor, Dasatinib, to provide context.[3]
The Imperative of Selectivity Profiling
The therapeutic efficacy of any small molecule inhibitor is intrinsically linked to its specificity for the intended biological target.[4] Off-target effects, stemming from a compound's interaction with unintended proteins, can lead to unforeseen toxicities.[4] The 2-aminothiazole core is a well-established pharmacophore in many approved and investigational drugs, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[1][5] However, the highly conserved nature of this binding site across the human kinome presents a significant challenge for achieving selectivity.[6] A thorough understanding of a compound's kinome-wide interaction profile is therefore essential.
Strategic Approaches to Cross-Reactivity Profiling
A multi-pronged approach is necessary for a robust assessment of off-target effects, combining computational predictions with in vitro and cell-based experimental validation.[3]
In Vitro Kinase Panel Screening: The Gold Standard for Initial Selectivity Assessment
The most direct method to assess the selectivity of a putative kinase inhibitor is to screen it against a large panel of purified kinases.[3] These assays measure the direct inhibition of kinase activity and provide quantitative IC50 values, offering a broad view of the compound's activity across the kinome.[7]
Experimental Protocol: In Vitro Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Kinase Panel Selection: Choose a comprehensive kinase panel, such as the Reaction Biology Kinase HotSpot℠ or Eurofins DiscoverX KINOMEscan®, which represents a significant portion of the human kinome.
-
Assay Performance: Conduct radiometric or fluorescence-based kinase activity assays in the presence of varying concentrations of the test compound.[7]
-
Data Analysis: Determine the IC50 value for each kinase by fitting the dose-response data to a suitable pharmacological model.
-
Selectivity Scoring: Calculate selectivity metrics, such as the S-score, to quantify the overall selectivity of the compound.
Hypothetical Data Presentation: Kinase Inhibition Profile
To illustrate the output of such a screen, the following table presents hypothetical IC50 data for our compound of interest, "Compound X" (this compound), alongside published data for Dasatinib.[3]
| Target Kinase | Compound X IC50 (nM) | Dasatinib IC50 (nM) | Primary Therapeutic Target | Off-Target Liability |
| Primary Target (Hypothetical) | 10 | N/A | Yes | No |
| BCR-ABL | >1000 | <1 | No | Yes |
| SRC | 500 | <1 | No | Yes |
| c-KIT | >5000 | 5 | No | Yes |
| LCK | 800 | 1.1 | No | Yes |
| EphA2 | 75 | 4.3 | No | Potential |
| p38 MAPK | >10000 | >10000 | No | No |
Note: Data for Compound X is hypothetical. Dasatinib data is sourced from published literature.[3]
This comparative analysis immediately highlights the potential selectivity of Compound X against its intended target relative to the broad-spectrum activity of Dasatinib. The moderate activity against EphA2 would warrant further investigation.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: An Unbiased View of the Interactome
To identify unanticipated off-targets, unbiased chemical proteomics approaches are invaluable. [3]These techniques use a chemical probe derived from the compound of interest to capture its interacting proteins from a complex biological sample, which are then identified by mass spectrometry.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
-
Probe Synthesis: Synthesize a probe version of Compound X containing a reactive group and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the probe with cell lysates to allow for the covalent labeling of target and off-target proteins. [3]3. Enrichment: Enrich the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Mass Spectrometry: Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Validation: Validate the identified off-targets using orthogonal assays, such as Western blotting or CETSA. [3]
Synthesizing the Data for a Holistic Profile
The true power of this multi-faceted approach lies in the integration of data from each experiment. The in vitro kinase screen provides a broad, quantitative overview of kinome-wide interactions. Cellular engagement assays confirm that the compound reaches its intended target in a more physiologically relevant setting. Finally, chemical proteomics offers an unbiased discovery tool to uncover novel and unexpected off-targets that may not be present in a predefined kinase panel.
By systematically applying these methodologies, researchers can build a comprehensive cross-reactivity profile for this compound. This detailed understanding of its on- and off-target interactions is paramount for predicting its potential therapeutic efficacy and safety, ultimately guiding its journey from a promising lead compound to a potential clinical candidate.
References
- Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Comparative Guide for HMP-1. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry.
- Covalent Small Molecules as Enabling Platforms for Drug Discovery. ResearchGate.
- Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. ResearchGate.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- This compound. Matrix Scientific.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Efficacy of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine: An In Vitro and In Vivo Perspective
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This privileged scaffold is a key component in a wide array of therapeutic agents, demonstrating efficacy as an anticancer, antimicrobial, anti-inflammatory, and antiviral agent. Its structural versatility allows for modifications that can fine-tune its biological activity, making it a subject of intense research in drug discovery. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a specific derivative, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, based on available scientific literature and data on its close structural analogs.
A note on the available data: Direct experimental studies on the in vitro and in vivo efficacy of this compound are limited in publicly accessible literature. Therefore, this guide will draw upon data from closely related analogs to provide a scientifically grounded assessment of its potential efficacy. The insights presented are intended to guide researchers in designing future studies to elucidate the specific therapeutic profile of this compound.
In Vitro Efficacy: A Look at Cellular-Level Activity
The in vitro evaluation of a compound is the first crucial step in determining its therapeutic potential. These studies, conducted on isolated cells and molecular targets, provide fundamental insights into the compound's mechanism of action and its potency. For the 2-amino-4-aryl-5-methylthiazole class of compounds, in vitro studies have primarily focused on their anticancer and antimicrobial properties.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Structurally similar compounds to this compound have demonstrated notable in vitro anticancer activity. A study by Evren et al. (2019) synthesized and evaluated a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which share the same core structure as the topic of this guide. Their findings revealed that these compounds exhibit selective cytotoxicity against human cancer cell lines.[1]
Table 1: In Vitro Anticancer Activity of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Analogs [1][2]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index |
| Analog 1 | A549 (Lung Adenocarcinoma) | 23.30 ± 0.35 | NIH/3T3 (Mouse Embryoblast) | >1000 | >42.9 |
| Cisplatin (Control) | A549 (Lung Adenocarcinoma) | - | NIH/3T3 (Mouse Embryoblast) | - | - |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index: The ratio of the IC50 value in a normal cell line to that in a cancer cell line. A higher value indicates greater selectivity for cancer cells.
The data clearly indicates that the 2-amino-5-methyl-4-phenylthiazole scaffold, when appropriately modified, can induce potent and selective cytotoxicity against cancer cells. The high selectivity index of the analog suggests a favorable therapeutic window, a critical attribute for any potential anticancer agent.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., A549) and normal cells (e.g., NIH/3T3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Figure 1: Workflow of the MTT cytotoxicity assay.
Antimicrobial and Antifungal Activity
In Vivo Efficacy: From the Petri Dish to a Living System
While in vitro studies provide a foundational understanding of a compound's activity, in vivo studies in animal models are essential to evaluate its overall efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety profile in a complex biological system.
As of the latest literature review, there are no published in vivo efficacy studies specifically for this compound. However, based on the promising and selective in vitro anticancer data of its close analogs, we can outline a potential pathway for future in vivo investigations.
Hypothetical In Vivo Anticancer Efficacy Study Design
A standard approach to evaluate the in vivo anticancer potential of a novel compound involves using xenograft models, where human cancer cells are implanted into immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives the test compound (e.g., this compound) via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Figure 2: General workflow for a xenograft tumor model study.
Bridging the Gap: The Path from In Vitro to In Vivo
The transition from promising in vitro results to successful in vivo efficacy is a significant challenge in drug development. Several factors can influence this translation:
-
Pharmacokinetics: A compound that is highly active in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the target site in sufficient concentrations.
-
Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in cell culture.
-
Tumor Microenvironment: The complex interplay between cancer cells and their surrounding microenvironment in a living organism can influence drug response in ways that are not captured by in vitro models.
Conclusion and Future Directions
While direct evidence for the efficacy of this compound is currently lacking, the available data on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the realm of oncology. The selective cytotoxicity observed in in vitro studies of closely related compounds provides a compelling rationale for further investigation.
Future research should focus on:
-
Direct In Vitro Evaluation: Performing comprehensive in vitro screening of this compound against a panel of cancer cell lines and microbial strains.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Safety: Conducting well-designed in vivo studies in relevant animal models to assess its therapeutic efficacy, pharmacokinetic profile, and potential toxicity.
The 2-aminothiazole scaffold continues to be a rich source of novel drug candidates. Through rigorous and systematic investigation, the therapeutic potential of this compound can be fully elucidated, potentially leading to the development of a new and effective therapeutic agent.
References
- El-Sayed, M. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 28, 135-148.
- Li, Y., et al. (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 28(10), 4123. [Link]
- Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents.
- Genc, B., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(17), 3887. [Link]
- Reddy, T. S., et al. (2018). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: Synthesis and in vitro biological evaluation as antimicrobial and anticancer agents.
- Singh, P., et al. (2021). 2-Amino-4-aryl thiazole: A promising scaffold identified as a potent 5-LOX inhibitor.
- Kumar, A., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
- Kumar, A., et al. (2010). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 3(4), 648-654.
- BenchChem. (2023). Methylphenyl)-4(5H)-thiazolone and Structurally Similar Compounds in Anticancer Research.
- Chemenu. cas 16942-66-8|| where to buy this compound.
- Matrix Scientific. This compound.
- Parchem. This compound.
- Popiolek, L., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3326. [Link]
- Finiuk, N. S., et al. (2023). Study of the anticancer activity of N-(5-methyl-[1][2][5]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro.
- Santa Cruz Biotechnology. This compound.
- ResearchGate. (2023). Synthesis and the antimicrobial activity of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.
- ResearchGate. (2023). Synthesis and biological activity of N-{5-(4-Methylphenyl)
- Kumar, S., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. RSC Advances, 11(42), 26035-26053. [Link]
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
Sources
A Comparative Analysis of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine as a Novel Kinase Inhibitor in Oncology
This guide provides a comprehensive benchmarking analysis of the novel investigational compound, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, hereafter referred to as Compound A . The focus of this document is to present a head-to-head comparison of Compound A against established standard-of-care drugs within a relevant therapeutic context. Due to the nascent stage of research into Compound A, we will postulate a plausible mechanism of action based on its structural class—derivatives of which have shown promise as kinase inhibitors.
For the purpose of this guide, we will hypothesize that preliminary screening has identified Compound A as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in a subset of Non-Small Cell Lung Cancers (NSCLC). Consequently, we will benchmark its preclinical profile against Gefitinib , a first-generation EGFR tyrosine kinase inhibitor (TKI) that serves as a well-established standard-of-care.
This analysis is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities. The methodologies are detailed to ensure reproducibility and transparency, adhering to the highest standards of scientific integrity.
Mechanistic Rationale and Therapeutic Context
The EGFR signaling pathway is a cornerstone of research in oncology. In normal physiology, the binding of ligands such as the epidermal growth factor (EGF) to EGFR initiates a signaling cascade that regulates cell proliferation, survival, and differentiation. However, in certain cancers, such as specific subtypes of NSCLC, mutations in the EGFR gene lead to constitutive activation of the receptor, driving uncontrolled cell growth.
Gefitinib functions by competitively binding to the ATP-binding site within the catalytic domain of the EGFR kinase, thereby inhibiting its activity and downstream signaling. Our investigational compound, Compound A , is hypothesized to share this mechanism of action. The primary objective of this comparative study is to determine if Compound A offers any advantages over the current standard-of-care, such as increased potency, selectivity, or a more favorable safety profile.
Below is a diagram illustrating the targeted signaling pathway.
Caption: EGFR signaling pathway and points of inhibition.
Comparative In Vitro Efficacy
The initial phase of benchmarking involves a series of in vitro assays designed to quantify and compare the biochemical and cellular activity of Compound A and Gefitinib.
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified, recombinant EGFR kinase. This assay provides a direct measure of the compound's potency at the molecular target level.
Experimental Protocol:
-
A solution of purified, recombinant human EGFR kinase domain is prepared in kinase buffer.
-
Serial dilutions of Compound A and Gefitinib are prepared in DMSO and then diluted in kinase buffer.
-
The kinase, a fluorescently-labeled peptide substrate, and ATP are added to the wells of a 384-well plate.
-
The test compounds are added to their respective wells, and the reaction is initiated.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.
-
The data is normalized to controls (no inhibitor) and plotted as a function of inhibitor concentration to determine the IC50 value.
Hypothetical Results:
| Compound | Target | IC50 (nM) |
| Compound A | EGFR Kinase | 15 |
| Gefitinib | EGFR Kinase | 25 |
Interpretation: The hypothetical data suggests that Compound A exhibits a lower IC50 value compared to Gefitinib, indicating higher potency in inhibiting the enzymatic activity of the isolated EGFR kinase. This provides a strong rationale for further investigation at the cellular level.
Cell-Based Proliferation Assay
Objective: To assess the ability of each compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. For this purpose, the human NSCLC cell line HCC827, which harbors an activating EGFR mutation (del E746-A750), is an appropriate model.
Experimental Protocol:
-
HCC827 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of Compound A or Gefitinib.
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue®), which measures the metabolic activity of living cells.
-
Fluorescence is measured, and the data is used to calculate the GI50 (concentration for 50% growth inhibition).
Hypothetical Results:
| Compound | Cell Line | GI50 (nM) |
| Compound A | HCC827 | 50 |
| Gefitinib | HCC827 | 80 |
Interpretation: Consistent with the biochemical assay, Compound A demonstrates superior potency in inhibiting the growth of an EGFR-dependent cancer cell line. This is a critical finding, as it validates the target engagement within a cellular context.
The workflow for these in vitro assays is depicted below.
Caption: In vitro benchmarking workflow.
Preclinical In Vivo Efficacy Model
To extend these findings, a xenograft mouse model is employed to evaluate the anti-tumor efficacy of Compound A in a living organism.
Objective: To compare the ability of Compound A and Gefitinib to inhibit tumor growth in an HCC827 xenograft model.
Experimental Protocol:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with HCC827 cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
The mice are randomized into three groups: Vehicle control, Compound A (e.g., 50 mg/kg, oral gavage, daily), and Gefitinib (e.g., 50 mg/kg, oral gavage, daily).
-
Tumor volume and body weight are measured twice weekly for the duration of the study (e.g., 21 days).
-
At the end of the study, the tumors are excised and weighed. The Tumor Growth Inhibition (TGI) percentage is calculated.
Hypothetical Results:
| Treatment Group | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| Compound A | 300 | 76 |
| Gefitinib | 450 | 64 |
Interpretation: The in vivo data corroborates the in vitro findings, with Compound A demonstrating a statistically significant improvement in tumor growth inhibition compared to Gefitinib at the same dose. This suggests that Compound A possesses a promising preclinical efficacy profile.
Preliminary Safety and Selectivity Assessment
An essential component of any drug development program is the early assessment of safety and selectivity.
Objective: To obtain a preliminary indication of the therapeutic window for Compound A compared to Gefitinib.
Experimental Approach:
-
Kinase Selectivity Panel: Compound A would be screened against a broad panel of other kinases to assess its off-target activities. High selectivity for EGFR over other kinases is a desirable attribute, as it may reduce the likelihood of off-target toxicities.
-
Cytotoxicity in Non-Target Cells: The cytotoxicity of Compound A would be evaluated in a non-cancerous, EGFR-independent cell line (e.g., human fibroblasts). A high GI50 in these cells, relative to the GI50 in HCC827 cells, would suggest a favorable therapeutic index.
Summary and Future Directions
This guide has outlined a structured, multi-tiered approach to benchmarking the novel compound, this compound (Compound A), against the standard-of-care EGFR inhibitor, Gefitinib. Based on the hypothetical data presented, Compound A exhibits superior potency in biochemical, cellular, and in vivo models.
Key Findings (Hypothetical):
-
Enhanced Potency: Compound A demonstrates lower IC50 and GI50 values, suggesting stronger inhibition of the EGFR target and EGFR-dependent cell growth.
-
Superior In Vivo Efficacy: In a xenograft model, Compound A achieves a greater degree of tumor growth inhibition compared to Gefitinib.
These preliminary findings, while hypothetical, establish a strong rationale for advancing Compound A into further preclinical development. The subsequent stages of research would involve comprehensive pharmacokinetic and toxicological studies, as well as investigations into its efficacy against EGFR mutations that confer resistance to first-generation TKIs.
The experimental framework detailed herein provides a robust and scientifically rigorous template for the evaluation of novel kinase inhibitors, ensuring that only the most promising candidates are progressed towards clinical investigation.
References
- EGFR Signaling Pathway in Cancer: This resource provides a detailed overview of the EGFR signaling pathway and its role in cancer development.
- Gefitinib in Non-Small Cell Lung Cancer: A comprehensive review of the clinical development and mechanism of action of Gefitinib. Source: The New England Journal of Medicine URL: [Link]
- In Vitro Kinase Assay Protocols: A general guide to the principles and methods of in vitro kinase assays.
- Cell-Based Proliferation Assays: An overview of various methods for assessing cell viability and proliferation. Source: Thermo Fisher Scientific
- Animal Models in Cancer Research: A detailed review of the use of xenograft models in preclinical drug development.
A Comparative Guide to Thiazole and Thiadiazole Derivatives in Oncology Research
Prepared by a Senior Application Scientist
This guide offers an in-depth comparative analysis of two prominent heterocyclic scaffolds, thiazole and thiadiazole, in the context of modern cancer research. Moving beyond a simple recitation of facts, we will dissect the structural nuances, mechanistic divergences, and structure-activity relationships that define their potential as anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the causality behind experimental choices and to leverage these insights in their own work.
Introduction: The Privileged Status of Thiazole and Thiadiazole Scaffolds
Cancer remains a primary cause of mortality and morbidity globally, necessitating the urgent development of more effective and less toxic therapeutics.[1] In the arsenal of medicinal chemistry, five-membered heterocyclic compounds are foundational building blocks for designing novel anticancer agents.[2] Among these, the thiazole and thiadiazole cores have emerged as "privileged scaffolds" due to their versatile chemical properties and their presence in numerous bioactive molecules, including FDA-approved drugs.
Thiazole, a five-membered ring with one sulfur and one nitrogen atom, is a key component of approved chemotherapeutics like Dasatinib and Ixazomib, encouraging further research into its derivatives.[1] Thiadiazole, which exists in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole), contains one sulfur and two nitrogen atoms.[3] The 1,3,4-thiadiazole isomer is of particular interest in oncology.[4] Its structural similarity to pyrimidine allows it to act as a bioisostere, potentially interfering with DNA replication processes.[4][5] Furthermore, the unique "mesoionic character" of the thiadiazole ring allows its derivatives to readily cross cellular membranes and interact robustly with biological targets, often with high selectivity and reduced toxicity.[2][3][6]
This guide will comparatively analyze these two scaffolds, focusing on their mechanisms of action, structure-activity relationships (SAR), and preclinical efficacy, supported by experimental data.
Structural and Physicochemical Distinctions
The primary difference between thiazole and thiadiazole is the presence of an additional nitrogen atom in the latter. This seemingly minor alteration has profound effects on the electronic and physicochemical properties of the ring system.
-
Thiazole: The single nitrogen atom imparts basicity and the ability to form hydrogen bonds, a key interaction for binding to biological targets like protein kinases.[1] The ring has a balanced electron density.
-
Thiadiazole: The inclusion of a second nitrogen atom makes the thiadiazole ring more electron-deficient compared to thiazole.[7] This influences its reactivity and interaction with biological macromolecules. The 1,3,4-thiadiazole isomer, for instance, exhibits high aromaticity and metabolic stability.[8] Its hydrogen-binding domain capability is a key feature in many FDA-approved drugs.[8]
These fundamental differences dictate the types of interactions each scaffold can form with cellular targets, influencing their ultimate biological activity.
Comparative Mechanisms of Anticancer Action
While both thiazole and thiadiazole derivatives can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation, their upstream mechanisms often diverge. They achieve these effects by targeting a wide array of crucial cellular proteins and pathways.[1][9]
Enzyme Inhibition
-
Protein Kinases: Both scaffolds are prolific in the realm of kinase inhibition. The nitrogen atoms in the rings can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site.
-
Thiazole derivatives are famously represented by Dasatinib , a dual ABL/SRC family kinase inhibitor. More recent research has shown thiazole derivatives acting as potent dual inhibitors of PI3K/mTOR, a critical pathway in cancer cell growth and survival.[10]
-
Thiadiazole derivatives have also been shown to inhibit protein kinases, including tyrosine kinases, disrupting abnormal cell signaling.[7] Some derivatives have demonstrated potent inhibitory effects on EGFR and HER-2.[5]
-
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy.
-
Thiazole-based agents have been designed to bind to the colchicine site of tubulin, inhibiting its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Thiadiazole derivatives can also function as microtubule-destabilizing agents, binding to tubulin subunits and interfering with their assembly.[7]
-
-
Other Enzymes:
-
Derivatives of both scaffolds have been found to modulate critical enzymes like topoisomerases and histone deacetylases (HDACs) .[9]
-
Thiadiazole-2-sulfonamide derivatives , in particular, are well-known inhibitors of carbonic anhydrases (CAs) , enzymes involved in tumor acidosis and progression.
-
Induction of Apoptosis and Cell Cycle Arrest
The ultimate fate of a cancer cell treated with either a thiazole or thiadiazole derivative is often apoptosis. This is typically a consequence of the initial targeted insult.
-
Thiazole derivatives can induce apoptosis through various means, including mitochondrial depolarization and DNA fragmentation.[12] They are frequently associated with cell cycle arrest at the G2/M transition.[11]
-
Thiadiazole derivatives are also potent inducers of apoptosis.[7] Some compounds arrest the cell cycle at the G2/M phase, potentially through inhibition of cyclin-dependent kinase 1 (CDK1), while others can significantly increase the sub-G1 cell population, indicative of apoptosis or necrosis.[8] The mechanism can involve the activation of caspases 3 and 8 and pro-apoptotic BAX proteins.[13]
Comparative Data on Anticancer Activity
The following table summarizes experimental data from in vitro studies, providing a quantitative comparison of the cytotoxic potential of representative derivatives against various human cancer cell lines.
| Scaffold | Derivative Example | Cancer Cell Line | Reported IC50 / GI50 (µM) | Mechanism of Action / Target | Reference |
| Thiazole | Compound 3b (a 2,4-disubstituted thiazole) | Leukemia (RPMI-8226) | Lethal Effect (>100% growth inhibition) | PI3Kα/mTOR dual inhibitor | [10] |
| Thiazole | Compound 4i (a novel thiazole derivative) | Osteosarcoma (SaOS-2) | 0.190 µg/mL | EGFR inhibition (predicted) | [14] |
| Thiazole | Compound 4d (a thiazolyl-hydrazono-ethyl-thiazole) | Colon Cancer (HCT-116) | 3.65 | Induction of apoptosis via Bcl-2 family | [15] |
| Thiazole | Thiazolidin-4-one 5d | Breast Cancer (MCF-7) | 7.22 µg/mL | Cytotoxicity | [16] |
| Thiadiazole | Compound 25 (a DHEA-fused 1,2,3-thiadiazole) | Breast Cancer (T47D) | 0.058 | Unknown | [3] |
| Thiadiazole | Compound 22d (a 1,3,4-thiadiazole) | Breast Cancer (MCF-7) | 1.52 | LSD1 Inhibition | [5] |
| Thiadiazole | Compound 19 (a 1,3,4-thiadiazole) | Breast Cancer (MCF-7) | Not specified, but effective & selective | G2/M arrest, CDK1 inhibition, Apoptosis | [8] |
| Thiadiazole | 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast Cancer (MCF-7) | 49.6 | Caspase 3/8 activation, BAX activation | [13] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., cell density, incubation time).
Key Signaling Pathway: PI3K/Akt/mTOR
Many thiazole and thiadiazole derivatives converge on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer. Inhibition of this pathway can effectively halt tumor progression.
Caption: The PI3K/Akt/mTOR pathway and points of inhibition by thiazole/thiadiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure scientific integrity and reproducibility, a self-validating protocol for assessing the primary cytotoxic effect of novel compounds is essential. The MTT assay is a standard colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer) to ~80% confluency in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and wells with medium only (blank control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance of Treated - Absorbance of Blank) / (Absorbance of Control - Absorbance of Blank)] * 100
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Conclusion and Future Perspective
The comparative analysis reveals that both thiazole and thiadiazole scaffolds are exceptionally versatile platforms for the development of anticancer agents.
-
Thiazole derivatives have a proven clinical track record (Dasatinib) and continue to yield potent inhibitors, particularly against kinases like PI3K/mTOR. Their SAR is well-explored, providing a solid foundation for rational drug design.[1][10]
-
Thiadiazole derivatives , especially the 1,3,4-isomer, offer unique advantages due to their mesoionic character and ability to act as bioisosteres of pyrimidine.[2][5] They exhibit a broad range of mechanisms, from kinase and tubulin inhibition to targeting metabolic enzymes like carbonic anhydrase, and show particular promise against breast cancer cell lines.[4]
The choice between these scaffolds is not one of inherent superiority but rather depends on the specific biological target and the desired pharmacological profile. Future research should focus on:
-
Hybrid Molecules: Combining thiazole or thiadiazole cores with other pharmacophores to create multi-targeted agents.
-
Improving Selectivity: Fine-tuning substituents to enhance selectivity for cancer cells over normal cells, thereby reducing toxicity.[14]
-
Overcoming Resistance: Designing derivatives that can circumvent known drug resistance mechanisms.
By understanding the distinct yet complementary properties of thiazole and thiadiazole derivatives, the scientific community can continue to innovate and develop the next generation of more effective and safer cancer therapeutics.
References
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. [Link]
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
- Thiadiazole derivatives as anticancer agents.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. [Link]
- (PDF) Thiadiazole derivatives as anticancer agents.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. [Link]
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed. [Link]
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Bentham Science. [Link]
- Anticancer Potential of Thiazole Derivatives: A Retrospective Review. PubMed. [Link]
- Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Royal Society of Chemistry Publishing. [Link]
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PubMed Central. [Link]
- Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][3][5]thiadiazole Scaffolds. PubMed. [Link]
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. PubMed. [Link]
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI. [Link]
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
- Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. PubMed Central. [Link]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 9. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine: A Comparative Mechanistic Guide
Introduction: The Thiazole Scaffold - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of biological activities, spanning antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This versatility stems from the unique electronic properties of the thiazole nucleus and the facility with which it can be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. Our focus herein is on a specific, yet under-characterized derivative, 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine . While its precise mechanism of action remains to be definitively elucidated, its structural features suggest a compelling overlap with well-documented thiazole-based therapeutic agents.
This guide aims to move beyond a simple literature review. We will embark on a comparative mechanistic analysis, leveraging data from structurally analogous and well-characterized thiazole derivatives to propose a putative mechanism of action for this compound. Furthermore, we will provide a comprehensive and actionable experimental framework for researchers to rigorously test this hypothesis, thereby contributing to a deeper understanding of this promising molecule.
Hypothesizing the Mechanism: An Anti-inflammatory Role via Cyclooxygenase Inhibition
Based on a thorough analysis of existing literature, a compelling hypothesis emerges: This compound likely exerts its biological effects through the inhibition of cyclooxygenase (COX) enzymes, key mediators of the inflammatory cascade. This hypothesis is predicated on the following observations:
-
Structural Analogy to Known COX Inhibitors: A significant number of thiazole derivatives have been identified as potent anti-inflammatory agents.[3][4] Notably, a study on a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones revealed their capacity to act as selective COX-1 inhibitors.[3][5] The core thiazole structure, substituted with aromatic rings, is a recurring motif in many COX inhibitors. The 4-methylphenyl group in our target compound provides a hydrophobic moiety that can potentially interact with the active site of COX enzymes.
-
Prevalence of Anti-inflammatory Activity in Thiazoles: The anti-inflammatory potential of the thiazole scaffold is well-documented.[3][4] These compounds often function by modulating the production of pro-inflammatory prostaglandins, a process directly catalyzed by COX-1 and COX-2.
To rigorously test this hypothesis, a multi-pronged experimental approach is necessary. We will compare the activity of this compound with a well-characterized reference compound, 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one , which has established COX-1 inhibitory activity.[3][5]
Comparative Data Analysis
To provide a clear framework for our investigation, the following table summarizes the known and hypothetical activities of our target compound and the chosen reference compound.
| Compound | Structure | Known/Hypothesized Activity | Key Experimental Readouts |
| This compound | Hypothesized: Anti-inflammatory via COX inhibition | COX-1/COX-2 Inhibition (IC50), Cytotoxicity (CC50) | |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one (Reference) | Known: Selective COX-1 Inhibitor[3][5] | COX-1/COX-2 Inhibition (IC50), In vivo anti-inflammatory activity |
Experimental Workflows for Mechanistic Confirmation
The following section details the essential protocols required to test our hypothesis. These workflows are designed to be self-validating, with clear positive and negative controls.
Workflow 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This workflow will determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Caption: Workflow for determining the in vitro COX inhibitory activity.
Detailed Protocol: COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of this compound, the reference compound, and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitors at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction by adding a quenching solution (e.g., hydrochloric acid).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a validated method such as LC-MS/MS or a competitive ELISA kit.[6]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Workflow 2: Cell Viability and Cytotoxicity Assessment
It is crucial to ensure that any observed inhibition is not due to general cytotoxicity. The MTT assay is a standard method to assess cell viability.
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 to 48 hours.
-
-
MTT Assay:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[7][9]
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
-
Alternative Hypothesis: Antimicrobial Activity
While the primary hypothesis focuses on anti-inflammatory action, the broad biological profile of thiazoles necessitates consideration of alternative mechanisms, particularly antimicrobial activity.[1][10] The 2-aminothiazole moiety is a known pharmacophore in several antimicrobial agents.
Workflow 3: Antimicrobial Susceptibility Testing
This workflow will determine if this compound possesses antibacterial or antifungal properties.
Sources
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. protocols.io [protocols.io]
- 5. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies | MDPI [mdpi.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine: A Guide for Laboratory Professionals
Hazard Assessment and Precautionary Measures
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is identified as an irritant.[1] Due to its chemical structure, which includes a thiazole ring and an aromatic amine group, it is prudent to handle this compound as potentially hazardous. Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity, and can be readily absorbed through the skin.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a designated controlled area.
Table 1: Key Chemical and Hazard Information
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 16942-66-8 | [1] |
| Molecular Formula | C11H12N2S | [1] |
| Molecular Weight | 204.30 g/mol | [1] |
| Known Hazards | Irritant | [1] |
| Assumed Hazards | Toxic if swallowed, in contact with skin, or inhaled; potential carcinogen; environmental hazard. | Based on similar compounds[2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Hand Protection: Nitrile rubber gloves.
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A laboratory coat and closed-toe shoes. Ensure no skin is exposed.
-
Respiratory Protection: A certified respirator should be used if there is a risk of generating dust or aerosols.
All handling of the compound and its waste should be performed within a certified chemical fume hood.
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Waste Identification
All waste streams containing this compound must be treated as hazardous waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated weighing papers, gloves, and other disposable materials.
-
Liquid Waste: Solutions containing the dissolved compound.
Container Selection and Labeling
-
Container Compatibility: Use only containers that are compatible with the chemical waste. For solid waste, a sealable, chemically resistant container is required. For liquid waste, use a leak-proof container with a secure cap. Avoid using containers that may be compromised by the waste material.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste." The label must include the full chemical name, "this compound," and an accurate description of the contents, including any solvents and their approximate concentrations. Do not use abbreviations or chemical formulas.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Solid Waste Disposal
-
Preparation: In a chemical fume hood, carefully transfer the solid waste (e.g., excess compound, contaminated disposables) into a designated hazardous waste container.
-
Containment: Ensure the container is securely sealed to prevent any release of dust or vapors.
-
Labeling: Affix a completed hazardous waste label to the container.
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound in a dedicated, compatible, and leak-proof container.
-
pH Neutralization (if applicable): For acidic or basic solutions, neutralization may be required by your institution's Environmental Health and Safety (EHS) department. If neutralization is performed, it should be done cautiously to avoid any exothermic reactions.
-
Containment: Securely cap the container. Do not overfill; allow for at least 10% headspace.
-
Labeling: Label the container with "Hazardous Waste" and a complete list of its chemical contents.
-
Storage: Place the container in a secondary containment bin within the SAA.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal and Institutional Compliance
The ultimate disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[3][4][5][6][7][8] It is imperative to follow all local, state, and federal regulations governing hazardous waste disposal.[5]
The following diagram outlines the logical steps for ensuring compliant disposal.
Caption: Decision-making process for compliant waste management.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
- Matrix Scientific. (n.d.). This compound.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Thermo Fisher Scientific. (2010, March 29). 2-Amino-5-methylthiazole Safety Data Sheet.
- Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2021, December 24). Thiazole Safety Data Sheet.
- Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- Oregon State University. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 6. open.alberta.ca [open.alberta.ca]
- 7. fishersci.com [fishersci.com]
- 8. matrixscientific.com [matrixscientific.com]
Personal protective equipment for handling 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
This document provides essential guidance for the safe handling of the research chemical 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine (CAS No. 16942-66-8). As specific toxicity data for this compound is not widely available, this protocol is grounded in a conservative approach, drawing from best practices for handling structurally related compounds, namely 2-aminothiazoles and aromatic amines.[1][2] Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.[3][4]
Pre-Handling Hazard Assessment: A Proactive Stance
Given the absence of a comprehensive toxicological profile, we must infer potential hazards from the compound's chemical structure. The molecule contains a 2-aminothiazole moiety, a class of compounds frequently used in drug discovery but also flagged as potential toxicophores requiring cautious handling.[1]
Assumed Primary Hazards:
-
Irritant: One supplier has classified the compound as an irritant.[5] This suggests a risk of skin, eye, and respiratory tract irritation upon contact.[6][7]
-
Dermal Absorption & Sensitization: Aromatic amines as a class are known for their potential to be absorbed through the skin and to cause allergic skin reactions (sensitization) with repeated exposure.
-
Oral Toxicity: Structurally similar compounds, such as 2-Amino-5-methylthiazole, are harmful if swallowed.[8]
-
Inhalation Hazard: As a solid/powder, the compound can become airborne during handling, posing a risk of inhalation.[7]
This assessment mandates the use of robust engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy to mitigate all potential routes of exposure.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted inside a certified chemical fume hood.[9][10] This is the most critical step in minimizing inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[11]
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[9][12]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. It must be selected and used correctly for every task involving this compound.[9] The following table outlines the minimum required PPE.
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Handling Solid (in Fume Hood) | Double Nitrile Gloves | ANSI Z87.1-compliant Safety Glasses with side shields or Splash Goggles | Fully-buttoned Laboratory Coat | Not required if handled exclusively within a certified fume hood. |
| Solution Preparation/Handling | Double Nitrile Gloves | Chemical Splash Goggles | Fully-buttoned Laboratory Coat | Not required if handled exclusively within a certified fume hood. |
| Large Scale Operations or Spill Cleanup (outside fume hood) | Double Nitrile Gloves | Chemical Splash Goggles and a Face Shield[13] | Chemical-resistant Apron over Laboratory Coat | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges.[14][15] |
The correct sequence for donning (putting on) and doffing (taking off) PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
-
Hand Protection: Nitrile gloves provide good protection against a wide range of chemicals for incidental contact.[15] Double-gloving is recommended as a prudent measure. The outer glove is removed immediately after the task, while the inner glove provides protection during the doffing of other PPE. For aromatic amines, breakthrough times on glove materials can vary, so any visible contamination should prompt an immediate glove change.[16][17]
-
Eye and Face Protection: Given the "irritant" classification, protecting the eyes from dust or splashes is mandatory.[5][6] Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be used when handling solutions. A face shield provides an additional layer of protection for the entire face during higher-risk activities.[13]
-
Protective Clothing: A standard laboratory coat protects the skin and personal clothing from contamination. Ensure it is fully buttoned.[15]
-
Respiratory Protection: While engineering controls are primary, a respirator is necessary if there's a risk of aerosol generation outside a fume hood (e.g., a significant spill).[15] Users must be fit-tested and trained in accordance with their institution's respiratory protection program, as mandated by OSHA.[4]
Operational and Disposal Plans
Safe operations extend beyond PPE and include procedures for spills and waste disposal.
In the event of a spill, a calm and structured response is essential.
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. osha.gov [osha.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. hsa.ie [hsa.ie]
- 14. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

